An In-depth Technical Guide to the Synthesis and Chemical Properties of Yellow 2G (C.I. Acid Yellow 17)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic food colorant Yellow 2G (C.I. Acid Yellow 17).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic food colorant Yellow 2G (C.I. Acid Yellow 17). It details the chemical principles and a plausible experimental protocol for its synthesis, which involves a two-step process: the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by an azo coupling reaction with a pyrazolone (B3327878) derivative. The guide also presents a thorough summary of its chemical and physical properties, alongside a review of its toxicological profile. All quantitative data are summarized in structured tables for ease of comparison. Additionally, diagrams generated using Graphviz are provided to visualize the synthesis pathway and the overall experimental workflow.
Introduction
Yellow 2G, also known by a variety of synonyms including C.I. Acid Yellow 17 and Lissamine Fast Yellow, is a synthetic monoazo dye.[1] Historically used as a food colorant, its application in food products has been largely discontinued (B1498344) or banned in many countries, including the European Union, the United States, Japan, and Australia, due to concerns over its potential to cause allergic reactions and other adverse health effects.[2] Despite its diminished role in the food industry, Yellow 2G and its synthesis route remain of interest in the study of azo dyes, which are a significant class of organic compounds with wide applications in textiles, printing, and analytical chemistry.
This guide aims to provide a detailed technical resource on the synthesis and chemical properties of Yellow 2G for researchers and professionals in relevant scientific fields.
Synthesis of Yellow 2G
The synthesis of Yellow 2G is a classic example of azo dye formation, proceeding through two key reaction steps: diazotization and azo coupling. The overall reaction involves the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) to form a diazonium salt, which then acts as an electrophile in a coupling reaction with the coupling component, 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]
Synthesis Pathway
The synthesis of Yellow 2G can be depicted as follows:
Diagram 1: Synthesis Pathway of Yellow 2G
Experimental Protocols
The following are plausible, detailed experimental protocols for the synthesis of the pyrazolone precursor and Yellow 2G.
Part 1: Synthesis of 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
This synthesis is a multi-step process starting from 2,4-dichloroaniline.
Step 1a: Sulfonation of 2,4-dichloroaniline
In a fume hood, cautiously add 2,4-dichloroaniline to a stirred excess of fuming sulfuric acid (oleum) at a low temperature (e.g., 0-10 °C) in a round-bottom flask equipped with a stirrer and a thermometer.
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to around 80-100 °C for several hours until the reaction is complete (monitored by TLC).
Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product, 2,5-dichloroaniline-4-sulfonic acid.
Filter the precipitate, wash with cold water, and dry.
Step 1b: Diazotization and Reduction to form 2,5-dichlorophenylhydrazine-4-sulfonic acid
Suspend the 2,5-dichloroaniline-4-sulfonic acid in dilute hydrochloric acid and cool to 0-5 °C.
Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of sodium sulfite (B76179) in water.
Slowly add the cold diazonium salt solution to the sodium sulfite solution.
After the addition, heat the mixture to 60-70 °C and then acidify with hydrochloric acid to precipitate the 2,5-dichlorophenylhydrazine-4-sulfonic acid.
Filter the product, wash with a small amount of cold water, and dry.
Step 1c: Condensation with Ethyl Acetoacetate
Reflux a mixture of 2,5-dichlorophenylhydrazine-4-sulfonic acid and ethyl acetoacetate in an appropriate solvent (e.g., ethanol (B145695) or acetic acid) for several hours.
Upon cooling, the pyrazolone product, 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, will precipitate.
Filter the product, wash with a small amount of cold solvent, and dry.
Part 2: Synthesis of Yellow 2G (C.I. Acid Yellow 17)
Step 2a: Diazotization of 4-aminobenzenesulfonic acid (Sulfanilic Acid)
In a 250 mL beaker, dissolve a calculated amount of sulfanilic acid in a dilute solution of sodium carbonate in water by gentle heating.
Cool the resulting solution of sodium sulfanilate to room temperature and then in an ice bath to below 5 °C.
Add a solution of sodium nitrite in water to the cold sodium sulfanilate solution.
Slowly add this mixture to a beaker containing a stirred mixture of concentrated hydrochloric acid and crushed ice, ensuring the temperature does not rise above 5 °C.
A fine white precipitate of the diazonium salt of sulfanilic acid should form. Keep this suspension cold for the next step.
Step 2b: Azo Coupling Reaction
In a separate beaker, dissolve the synthesized 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.
Cool this solution in an ice bath to below 5 °C.
Slowly, and with constant stirring, add the cold suspension of the diazotized sulfanilic acid to the alkaline solution of the pyrazolone derivative.
Maintain the temperature below 5 °C and continue to stir the mixture for 1-2 hours. The formation of the yellow dye should be observed.
After the reaction is complete, the dye can be precipitated from the solution by adding sodium chloride ("salting out").
Filter the precipitated Yellow 2G dye, wash with a saturated sodium chloride solution, and dry.
Purification and Characterization
The crude Yellow 2G can be purified by recrystallization from hot water. The purity of the synthesized dye can be assessed by techniques such as thin-layer chromatography (TLC) and UV-Vis spectroscopy. The structure can be confirmed by spectroscopic methods like FT-IR and NMR.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Yellow 2G is presented in the table below.
For Researchers, Scientists, and Drug Development Professionals Introduction Yellow 2G (also known as C.I. Acid Yellow 17, Lissamine Fast Yellow, and C.I.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow 2G (also known as C.I. Acid Yellow 17, Lissamine Fast Yellow, and C.I. 18965) is a synthetic azo dye.[1] Historically used as a food coloring (E number E107), its application in food products has been largely discontinued (B1498344) in many parts of the world, including the European Union, the United States, Japan, and Australia, due to safety concerns.[1] This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, metabolic pathways, and toxicological aspects of Yellow 2G, with a particular focus on its role in hypersensitivity reactions.
Chemical and Physical Properties
Yellow 2G is a yellow powder that is soluble in water.[1] As an azo dye, its chemical structure is characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The key chemical identifiers and properties of Yellow 2G are summarized in the table below.
The detection and quantification of Yellow 2G in various matrices, particularly in food products, are crucial for regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.
Experimental Protocol: HPLC-UV/Vis Detection of Yellow 2G in Beverages
This protocol is a synthesized methodology based on established practices for the analysis of synthetic dyes in food.
1. Sample Preparation (Extraction from a beverage)
Degassing: For carbonated beverages, degas the sample by sonication for 15-20 minutes.
Dilution: Dilute the sample with deionized water to bring the concentration of the dye within the calibration range. A 1:10 dilution is a common starting point.
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
2. HPLC-UV/Vis System and Conditions
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the separation.
Mobile Phase: A gradient elution is typically used.
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the dye.
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
Injection Volume: 20 µL.
Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of Yellow 2G, which is around 440 nm.
Quantification: Quantification is achieved by comparing the peak area of the sample with a calibration curve prepared from certified reference standards of Yellow 2G.
Metabolism of Yellow 2G
The metabolism of azo dyes like Yellow 2G is a critical aspect of their toxicology. The primary metabolic pathway involves the reductive cleavage of the azo bond.[4][5] This process is primarily carried out by azoreductase enzymes produced by the microorganisms residing in the gut.[4][5] To a lesser extent, hepatic azoreductases in the liver can also contribute to this metabolic transformation.[4]
The reductive cleavage of the azo bond in Yellow 2G is expected to yield aromatic amines. While specific studies on the metabolism of Yellow 2G are limited, based on its structure, the likely metabolites would be sulfonated aromatic amines. The potential metabolic pathway is illustrated in the diagram below.
Proposed metabolic pathway of Yellow 2G.
Toxicological Profile and Hypersensitivity Reactions
The primary toxicological concern associated with Yellow 2G is its potential to induce hypersensitivity reactions.[1] These reactions are believed to be a type I hypersensitivity response, mediated by immunoglobulin E (IgE) antibodies.
Signaling Pathway: Type I Hypersensitivity Reaction to Yellow 2G
The mechanism of a type I hypersensitivity reaction involves a sensitization phase and an effector phase. The following diagram illustrates the proposed signaling pathway for an allergic reaction to Yellow 2G.
Proposed signaling pathway for Yellow 2G-induced hypersensitivity.
Conclusion
Yellow 2G is a synthetic azo dye with well-defined chemical properties. While its use in food has been restricted due to safety concerns, understanding its analytical detection, metabolism, and toxicological profile remains important for regulatory monitoring and for researchers in the fields of toxicology and drug development. The primary health concern is its potential to trigger type I hypersensitivity reactions through an IgE-mediated pathway. Further research is warranted to fully elucidate the specific metabolites of Yellow 2G and their individual toxicological profiles.
An In-depth Technical Guide to the Solubility and Stability of Yellow 2G
For Researchers, Scientists, and Drug Development Professionals Executive Summary Yellow 2G, also known as C.I. Acid Yellow 17 and E107, is a synthetic monoazo dye.[1][2] Historically used in textiles, paper, and to a le...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yellow 2G, also known as C.I. Acid Yellow 17 and E107, is a synthetic monoazo dye.[1][2] Historically used in textiles, paper, and to a lesser extent, as a food colorant, its use in food products has been largely discontinued (B1498344) in many jurisdictions, including the European Union and the United States, due to health concerns.[3] These concerns are primarily linked to its metabolic breakdown products and potential to induce allergic reactions and hyperactivity in children.[3] For researchers and professionals in drug development and other industrial applications where this dye might still be used, a thorough understanding of its physicochemical properties is crucial. This guide provides a detailed overview of the solubility and stability of Yellow 2G, supported by quantitative data, experimental protocols, and visualizations of its degradation and potential toxicological pathways.
Solubility Profile
Yellow 2G is characterized by its high solubility in water, a property conferred by the presence of sulfonic acid groups in its molecular structure.[4][5] Its solubility in organic solvents is significantly lower.
Quantitative Solubility Data
The solubility of Yellow 2G in various solvents is summarized in the table below. It is highly soluble in water, with slight solubility in polar organic solvents like ethanol (B145695) and acetone, and it is generally insoluble in non-polar organic solvents.[4][6]
Note: The slight discrepancy in aqueous solubility values may be attributed to differences in experimental conditions or the purity of the dye used.
Stability Profile
The stability of Yellow 2G is influenced by several factors, including pH, temperature, and exposure to light. As an azo dye, its stability is intrinsically linked to the integrity of the azo bond (-N=N-).
Influence of pH
Yellow 2G exhibits notable stability across a range of pH values. The color of its aqueous solution remains unchanged upon the addition of hydrochloric acid or sodium hydroxide.[5] However, extreme pH conditions can influence its degradation, particularly in the presence of other reactive species. For instance, during photocatalytic degradation, a pH of 3.45 was found to be optimal for its breakdown.[1]
Thermal Stability
Photostability
As a chromophore, Yellow 2G is susceptible to degradation upon exposure to light, particularly UV radiation. The efficiency of photodegradation can be quantified by the quantum yield, which is the number of molecules degraded per photon absorbed.[12] Studies on the photocatalytic degradation of Yellow 2G have demonstrated its breakdown in the presence of a photocatalyst like TiO2 under UVA light.[1]
Chemical Stability
The chemical stability of Yellow 2G in the presence of various agents is summarized below:
This section outlines the methodologies for determining the solubility and stability of Yellow 2G.
Determination of Solubility
A standard method for determining the solubility of a dye like Yellow 2G involves the equilibrium saturation method.
Protocol:
Preparation of Saturated Solutions: An excess amount of Yellow 2G is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separation of Undissolved Solute: The saturated solution is filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove any undissolved solid.
Quantification: The concentration of Yellow 2G in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 402 nm) or High-Performance Liquid Chromatography (HPLC).[13]
Calculation: The solubility is then expressed in grams per liter (g/L) or other appropriate units.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the degradation of Yellow 2G. Such a method can separate the intact dye from its degradation products.
Protocol:
Chromatographic System: A reverse-phase HPLC system with a C18 column is typically used.[14]
Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[14]
Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths, which helps in identifying the parent dye and any degradation products. Mass spectrometry (MS) can be coupled with HPLC for definitive identification of byproducts.[14]
Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of Yellow 2G are subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the main peak from all degradation product peaks.
Degradation and Toxicological Pathways
The toxicity of Yellow 2G is primarily associated with its metabolism, which involves the reductive cleavage of the azo bond.
Metabolic Pathway
Azo dyes like Yellow 2G can be metabolized by azoreductases, which are enzymes produced by intestinal microorganisms and are also found in the liver.[15][16] This enzymatic action breaks the azo bond, leading to the formation of aromatic amines.[15][16] These aromatic amines are often more toxic than the parent dye and can be further metabolized, potentially leading to the formation of reactive intermediates that can damage cellular macromolecules like DNA.[15]
Metabolic activation of Yellow 2G.
Oxidative Stress and Inflammatory Response Pathway
The metabolites of azo dyes can induce oxidative stress by generating reactive oxygen species (ROS).[17][18] This imbalance between pro-oxidants and antioxidants can lead to cellular damage, including lipid peroxidation.[19] Furthermore, some azo dyes have been shown to elicit pro-inflammatory responses.[20] This can involve the activation of inflammatory pathways, such as the NLRP3 inflammasome, and an increase in the production of inflammatory mediators like leukotrienes.[21][22]
Oxidative stress and inflammatory response to azo dyes.
Experimental Workflow for Stability Assessment
A logical workflow is essential for a comprehensive stability assessment of a colorant like Yellow 2G.
Workflow for stability assessment of Yellow 2G.
Conclusion
Yellow 2G is a highly water-soluble dye with moderate stability that is significantly influenced by pH, temperature, and light. Its use is curtailed by toxicological concerns arising from its metabolic reduction to aromatic amines, which can induce oxidative stress and inflammatory responses. The data and protocols presented in this guide offer a comprehensive technical resource for professionals requiring a detailed understanding of the physicochemical properties of Yellow 2G for non-food applications.
Chemical Name: Disodium 2,5-dichloro-4-[[4,5-dihydro-3-methyl-5-oxo-4-[(4-sulfophenyl)azo]-1H-pyrazol-1-yl]]benzenesulfonate
Molecular Formula: C₁₆H₁₀Cl₂N₄Na₂O₇S₂
Molecular Weight: 551.29 g/mol
Executive Summary
Yellow 2G is a synthetic monoazo dye that was formerly used as a food colorant. Regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA), have withdrawn its Acceptable Daily Intake (ADI) and specifications due to safety concerns.[1] This technical guide provides a comprehensive overview of the available toxicological data for Yellow 2G, including its chemical properties, metabolism, and toxicological endpoints. Due to its limited use and subsequent withdrawal from the market, publicly available toxicological data on Yellow 2G is scarce, particularly concerning chronic toxicity, carcinogenicity, and reproductive and developmental effects. The toxicological profile is therefore supplemented with information on the known toxicities of its potential metabolic breakdown products.
The primary metabolic pathway for azo dyes like Yellow 2G involves the reductive cleavage of the azo bond (-N=N-) by intestinal microflora.[3] This process, known as azo-reduction, breaks the molecule into smaller aromatic amines. In the case of Yellow 2G, this metabolic cleavage is expected to yield two primary metabolites: p-sulfophenylamine and 2,5-dichloro-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)amino)benzenesulfonic acid , which can be further metabolized. A significant portion of intravenously administered Yellow 2G in rats was found to be excreted in the bile, suggesting biliary excretion is a key elimination pathway.[3]
Metabolic pathway of Yellow 2G.
Toxicological Endpoints
Acute Toxicity
Sub-chronic Toxicity
A 13-week oral toxicity study was conducted in rats.
Study Parameter
Details
Species
Rat
Duration
13 weeks
Route of Administration
Oral (dietary)
Dose Levels
0, 100, 1000, and 10,000 ppm
Observations
No significant adverse effects on body weight gain, food consumption, hematology, or clinical chemistry were reported. Isolated changes in the weights of the kidney, small intestine, adrenal glands, and testes were noted in the 1000 and 10,000 ppm groups, but the toxicological significance was not specified.[3]
NOAEL
Not explicitly stated in the summary.
LOAEL
Potentially 1000 ppm based on isolated organ weight changes.[3]
Experimental Protocol: 13-Week Oral Toxicity Study in Rats
Test Guideline: While not explicitly stated, such studies generally follow OECD Guideline 408.
Animals: Groups of male and female rats.
Administration: The test substance, Yellow 2G, was incorporated into the diet at specified concentrations.
Observations: Daily clinical observations and weekly measurements of body weight and food consumption were recorded.
Clinical Pathology: At the end of the study, blood and urine samples were collected for hematological and clinical chemistry analyses.
Pathology: All animals were subjected to a gross necropsy. Organs were weighed, and tissues were preserved for histopathological examination.
Genotoxicity
Specific genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) for Yellow 2G are not available in the public domain. However, the metabolic breakdown of azo dyes into aromatic amines is a significant concern, as many aromatic amines are known to be mutagenic.[1][4] The potential genotoxicity of Yellow 2G would likely be attributable to its metabolites.
Typical workflow for genotoxicity testing.
Carcinogenicity
Long-term carcinogenicity bioassays for Yellow 2G in rodents have not been found in the reviewed literature. The potential for carcinogenicity is a major concern for many azo dyes due to their metabolism to aromatic amines, some of which are known or suspected carcinogens. The withdrawal of the ADI for Yellow 2G may have been influenced by such concerns, although specific evidence is lacking.
Reproductive and Developmental Toxicity
Specific reproductive (e.g., two-generation studies) and developmental (teratogenicity) toxicity studies for Yellow 2G are not publicly available.
Toxicity of Metabolites
Given the limited data on Yellow 2G itself, an assessment of its metabolites is crucial.
p-Sulfophenylamine (Sulfanilic acid): This compound is generally considered to have low toxicity.
2,5-Dichloroaniline: This aromatic amine is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[3][5] It has been shown to cause methemoglobinemia.[6][7]
Allergic Reactions
Yellow 2G has been associated with allergic and intolerance reactions, particularly in individuals with aspirin (B1665792) intolerance and asthma.[8] Symptoms can include skin rashes and other hypersensitivity reactions.
Regulatory Status
JECFA: No ADI allocated; specifications withdrawn.[1]
European Union: Not a permitted food additive.
United States: Not a permitted food additive.
Conclusion
The available toxicological data on Yellow 2G is insufficient to establish a safe level of exposure. The withdrawal of its ADI by JECFA was based on a lack of adequate long-term toxicity data and potential concerns arising from its metabolic breakdown into aromatic amines. The known toxicity of one of its metabolites, 2,5-dichloroaniline, further supports a cautious approach. Due to the data gaps and the availability of safer alternatives, the use of Yellow 2G in food products is not supported. Further research into the chronic toxicity, carcinogenicity, and reproductive effects of Yellow 2G and its metabolites would be necessary to conduct a complete risk assessment.
An In-Depth Technical Guide to the Degradation Pathways of Yellow 2G
For Researchers, Scientists, and Drug Development Professionals Abstract Yellow 2G (C.I. 18965) is a synthetic monoazo dye that has seen use in the food and textile industries.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yellow 2G (C.I. 18965) is a synthetic monoazo dye that has seen use in the food and textile industries. Concerns over its potential health impacts, including cardiovascular and neurological effects, have spurred research into its degradation to mitigate its environmental persistence and toxicological risks.[1] This technical guide provides a comprehensive overview of the primary degradation pathways of Yellow 2G, including advanced oxidation processes (AOPs) such as photocatalysis and Fenton-based reactions, as well as microbial degradation. Detailed experimental protocols, quantitative data on degradation efficiency, and elucidated degradation pathways with identified intermediates are presented. This document is intended to serve as a core resource for researchers and professionals engaged in the study of azo dye degradation and the development of remediation technologies.
Introduction
Yellow 2G, an anionic monoazo dye, is characterized by its azo bond (-N=N-) which is the primary chromophore responsible for its color. The stability of this bond and the aromatic structures in its molecule contribute to its persistence in the environment. Degradation of Yellow 2G primarily involves the cleavage of the azo bond and the subsequent breakdown of the resulting aromatic amines and other intermediates. This guide will delve into the mechanisms and experimental considerations of the most effective degradation techniques.
Advanced Oxidation Processes (AOPs) for Yellow 2G Degradation
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are non-selective and can rapidly degrade recalcitrant organic pollutants like Yellow 2G.
Photocatalytic Degradation
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) under UV-A irradiation, has proven to be an effective method for degrading Yellow 2G.[1] The process is initiated by the photoexcitation of the semiconductor catalyst, leading to the formation of electron-hole pairs, which in turn generate ROS that attack the dye molecule.
The photocatalytic degradation of Yellow 2G is believed to proceed through a series of oxidative attacks by hydroxyl radicals. The primary steps are hypothesized as:
Azo Bond Cleavage: The initial and most critical step is the cleavage of the -N=N- bond, leading to the formation of aromatic amines.
Hydroxylation of Aromatic Rings: The generated aromatic intermediates undergo successive hydroxylation reactions.
Ring Opening: The hydroxylated aromatic rings become unstable and subsequently open, forming smaller aliphatic compounds.
Mineralization: Further oxidation of the aliphatic intermediates leads to the formation of carbon dioxide, water, and inorganic ions (sulfate, nitrate).
Figure 1: Proposed photocatalytic degradation pathway of Yellow 2G.
Reactor Setup: A batch reactor system equipped with a UV-A lamp is utilized. The reaction vessel is typically a beaker placed on a magnetic stirrer to ensure a homogenous suspension.
Catalyst Suspension: A known amount of TiO₂ is added to a specific volume of Yellow 2G solution of a predetermined concentration.
pH Adjustment: The pH of the suspension is adjusted to the desired value using dilute HCl or NaOH.
Irradiation: The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium, after which the UV-A lamp is turned on to initiate the photocatalytic reaction.
Sampling and Analysis: Aliquots of the suspension are withdrawn at regular intervals, centrifuged to remove the catalyst particles, and the supernatant is analyzed for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Yellow 2G (around 400 nm). Further analysis of intermediates can be performed using HPLC-MS/MS.
Fenton and Electro-Fenton Processes
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly oxidizing hydroxyl radicals. The electro-Fenton process is an electrochemical enhancement where H₂O₂ is continuously generated in situ, and Fe³⁺ is electrochemically reduced back to Fe²⁺, thus improving the efficiency and reducing sludge production.
Similar to photocatalysis, the degradation in Fenton and electro-Fenton processes is driven by hydroxyl radicals. The pathway involves the cleavage of the azo bond, followed by the oxidation and fragmentation of the resulting aromatic intermediates. In the case of electro-Fenton treatment in the presence of chloride ions, the formation of chlorinated byproducts is possible.
Figure 2: Fenton and electro-Fenton degradation pathway of Yellow 2G.
Electrochemical Cell: A single-compartment electrochemical cell with a suitable anode (e.g., BDD) and a carbon-based cathode (e.g., carbon felt) is used.
Electrolyte Preparation: The Yellow 2G solution is prepared with a supporting electrolyte (e.g., Na₂SO₄) and a source of catalytic Fe²⁺ ions (e.g., FeSO₄·7H₂O). The pH is adjusted to the optimal value (typically around 3 for classical Fenton).
Electrolysis: A constant current is applied to the cell using a DC power supply. For the electro-Fenton process with in-situ H₂O₂ generation, air or oxygen is bubbled near the cathode.
Monitoring: The degradation process is monitored by taking samples at different time intervals and analyzing the dye concentration (UV-Vis spectrophotometry), total organic carbon (TOC) for mineralization, and identifying intermediates by techniques like LC-MS/MS or GC-MS.
Microbial Degradation
Microbial degradation offers an environmentally friendly and cost-effective alternative for the treatment of azo dye-containing wastewater. The process can occur under both anaerobic and aerobic conditions, often in a sequential manner for complete mineralization.
Degradation Pathway
The microbial degradation of Yellow 2G typically follows a two-step process:
Anaerobic Reduction: Under anaerobic or anoxic conditions, the azo bond is reductively cleaved by microbial azoreductases, resulting in the formation of colorless aromatic amines.
Aerobic Mineralization: The resulting aromatic amines, which can be toxic, are then mineralized under aerobic conditions by other microbial populations into simpler compounds like CO₂, H₂O, and inorganic salts.
Figure 3: Sequential anaerobic-aerobic microbial degradation of Yellow 2G.
Experimental Protocol: Microbial Degradation Study
Microorganism and Culture Conditions: A suitable bacterial strain or consortium with azo dye degrading capabilities is selected. The microorganisms are typically cultured in a nutrient-rich medium.
Decolorization Assay (Anaerobic): The decolorization is usually carried out in a static or low-oxygen environment. The microbial culture is inoculated into a medium containing Yellow 2G, and the decolorization is monitored over time by measuring the absorbance of the supernatant.
Degradation Analysis (Aerobic): Following anaerobic decolorization, the culture is subjected to aerobic conditions (e.g., shaking) to facilitate the degradation of the aromatic amines.
Intermediate and Product Analysis: Analytical techniques such as HPLC, GC-MS, and LC-MS/MS are employed to separate, identify, and quantify the intermediate and final degradation products. Sample preparation for GC-MS analysis of microbial metabolites often involves extraction with an organic solvent followed by derivatization.
Analytical Methodologies
Accurate identification and quantification of Yellow 2G and its degradation products are crucial for understanding the degradation pathways and assessing the effectiveness of the treatment process.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for separating and quantifying Yellow 2G and its polar degradation products. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870)acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution program is often necessary to separate compounds with a wide range of polarities. Detection is typically performed using a UV-Vis or diode-array detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products, particularly the aromatic amines formed after azo bond cleavage. Sample preparation is critical and usually involves liquid-liquid extraction of the analytes from the aqueous matrix into an organic solvent, followed by a concentration step. Derivatization may be required for polar compounds to increase their volatility and improve chromatographic separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for identifying and quantifying a wide range of degradation intermediates, including those that are non-volatile or thermally labile. This technique can provide structural information for the identification of unknown degradation products.
Conclusion
The degradation of Yellow 2G can be effectively achieved through various advanced oxidation and microbial processes. Photocatalysis and Fenton-based methods offer rapid degradation, while microbial processes provide a more sustainable and cost-effective solution, particularly when implemented in a sequential anaerobic-aerobic manner. The choice of the most suitable degradation technology depends on factors such as the concentration of the dye, the wastewater matrix, and economic considerations. Further research should focus on the detailed toxicological evaluation of the degradation intermediates to ensure the development of truly safe and effective remediation strategies. The analytical protocols and degradation pathways outlined in this guide provide a foundational framework for such investigations.
A Comprehensive Technical Guide to the Chemical Structure and Functional Groups of Yellow 2G
For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth analysis of the synthetic food colorant Yellow 2G (E107). It details its chemical structure, identifies its key functiona...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the synthetic food colorant Yellow 2G (E107). It details its chemical structure, identifies its key functional groups, and presents relevant physicochemical data. The guide also outlines the general principles of its synthesis and metabolic interactions, offering a comprehensive resource for professionals in scientific and research fields.
Chemical Identity and Structure
Yellow 2G, also known as C.I. Acid Yellow 17 or Lissamine Fast Yellow, is a synthetic monoazo dye.[1][2][3] Historically used as a food additive, its application has been broadly prohibited in many countries, including the EU, USA, and Japan, due to health concerns such as allergic reactions and its potential as a carcinogen.[1][3][4]
The chemical structure of Yellow 2G is based on a pyrazolone (B3327878) core. Its formal IUPAC name is Disodium 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate.[2] The molecule consists of two substituted benzene (B151609) rings linked through an azo group to a central pyrazolone ring system.
Caption: Chemical structure of Yellow 2G (Disodium Salt).
Core Functional Groups
The structure of Yellow 2G contains several key functional groups that dictate its chemical properties, such as color, solubility, and biological interactions.
Azo Group (-N=N-): This is the chromophore responsible for the dye's yellow color. The azo bridge connects two aromatic systems, creating an extended conjugated system that absorbs light in the visible spectrum.
Sulfonate Groups (-SO₃⁻): Yellow 2G has two sulfonate groups. As the sodium salt, these groups are ionized at physiological pH, rendering the molecule highly soluble in water.[1][2][3] This water solubility was essential for its use in food and beverages.
Pyrazolone Ring: This five-membered heterocyclic ring is a common component in azo dyes. The carbonyl group and the nitrogen atoms within the ring influence the electronic properties of the conjugated system, thereby modulating the color.
Chlorine Atoms (-Cl): The presence of two chlorine atoms on one of the benzene rings makes the molecule a halogenated aromatic compound. Halogenation can affect the dye's stability, color fastness, and toxicological profile.
Carbonyl Group (C=O): Located within the pyrazolone ring, this group is part of the extended conjugation and contributes to the electronic structure of the chromophore.
Aromatic Rings (Benzene): The two benzene rings provide the scaffold for the chromophore and are sites for the attachment of other functional groups.
Physicochemical and Toxicological Data
Quantitative data for Yellow 2G is summarized below. This information is critical for understanding its behavior in chemical and biological systems.
While specific, detailed laboratory-scale synthesis protocols for Yellow 2G are not extensively published in public literature, its production follows the well-established chemical process for creating azo dyes. This process involves two primary stages: diazotization and azo coupling.
General Experimental Protocol for Azo Dye Synthesis:
Diazotization: A primary aromatic amine (in this case, an aniline (B41778) derivative) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺).
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component. For Yellow 2G, the coupling component is a derivative of 1-phenyl-3-methyl-5-pyrazolone. The diazonium salt acts as an electrophile and attacks the electron-rich coupling component to form the stable azo bond (-N=N-), yielding the final dye molecule.
Caption: General workflow for the synthesis of Yellow 2G.
Metabolic Interactions
Toxicological studies suggest that Yellow 2G is not inert in biological systems. Research in animal models has shown that azo dyes can be metabolized, potentially leading to the formation of aromatic amines. Studies on rats have indicated that Yellow 2G can induce the activity of hepatic xenobiotic-metabolizing enzymes. This suggests that the compound interacts with Phase I and/or Phase II metabolic pathways. Specifically, administration of related azo dyes was shown to significantly induce enzymes such as aniline hydroxylase and aminopyrine (B3395922) N-demethylase, and affect glutathione (B108866) S-transferase activity.[7] This enzymatic induction points to the liver's response to metabolize and detoxify the foreign compound.
Caption: Conceptual pathway of Yellow 2G's hepatic metabolism.
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a detailed compilation of the various synonyms and identifiers for the synthetic azo dye, C.I. Acid Yellow 17. Intended for researchers, scientists, and professionals in drug development, this document organizes the information into a clear, tabular format for easy reference and comparison.
Nomenclature and Identification
C.I. Acid Yellow 17 is a water-soluble anionic dye known for its brilliant yellow color.[1][2] It is identified by the CAS Registry Number 6359-98-4.[1][3][4][5][6] The Colour Index (C.I.) generic name for this substance is Acid Yellow 17, and it is also assigned the C.I. number 18965.[1][3][4][7][8][9]
The molecular formula for C.I. Acid Yellow 17 is C₁₆H₁₀Cl₂N₄Na₂O₇S₂.[1][3][5][6][9][10] Its systematic IUPAC name is disodium (B8443419) 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl]benzenesulfonate.[2][11] Historically, it was also used as a food colorant under the designation E 107, though this use is no longer approved.[2]
Data on Synonyms and Identifiers
The following tables summarize the various names and numerical identifiers associated with C.I. Acid Yellow 17.
Note: The user's request for experimental protocols, signaling pathways, and Graphviz diagrams is not applicable to the topic of chemical synonyms. This guide focuses solely on providing a comprehensive list of alternative names and identifiers for C.I. Acid Yellow 17.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yellow 2G (C.I. Acid Yellow 17; C.I. 18965; E107) is a synthetic monoazo dye that has seen use in the food, textile, and ink industries.[1] Concerns regarding its safety, including potential allergenicity and carcinogenicity, have led to its ban in many countries for food use.[1] This technical guide provides a comprehensive overview of the photochemical properties of Yellow 2G, focusing on its light absorption and emission characteristics, photostability, and the mechanisms underlying its potential phototoxicity and photoallergy. This document is intended to serve as a resource for researchers in toxicology, drug development, and material science who may encounter or study this compound.
Chemical and Physical Properties
Yellow 2G is a sulfonated and chlorinated aromatic azo compound. Its chemical structure is characterized by the presence of a diazo (-N=N-) linkage between a substituted pyrazolone (B3327878) and a dichlorinated benzene (B151609) sulfonic acid moiety.
Yellow 2G exhibits characteristic absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the chromophoric system of the molecule.
Yellow 2G can undergo degradation upon exposure to light, particularly UV radiation. The photodegradation process can involve the cleavage of the azo bond, leading to the formation of various byproducts. One identified degradation product resulting from the reductive cleavage of the azo bond is 4-aminobenzenesulfonic acid.[4] Studies on the photocatalytic and electro-Fenton degradation of Yellow 2G have demonstrated its susceptibility to advanced oxidation processes.[6][7]
The intrinsic photostability of Yellow 2G in the absence of catalysts is an important parameter for assessing its environmental fate and the stability of colored products. A general experimental protocol for assessing photostability is provided in Section 5.3.
Phototoxicity and Photoallergy
Azo dyes, including Yellow 2G, have the potential to induce phototoxic and photoallergic reactions. These adverse effects are initiated by the absorption of light by the dye molecule.
Phototoxicity
Phototoxicity is a non-immune reaction that occurs when a substance, activated by light, generates reactive species that cause cellular damage. In the case of Yellow 2G, absorption of UV radiation can lead to the formation of an excited state molecule. This excited molecule can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS can subsequently damage cellular components like lipids, proteins, and DNA, leading to an inflammatory response.
Caption: Generalized phototoxicity pathway for a photosensitizing dye.
Photoallergy
Photoallergy is a delayed-type hypersensitivity reaction mediated by the immune system. It occurs when UV light transforms a substance into a hapten, which then binds to endogenous proteins to form a complete antigen (photoantigen). This photoantigen is recognized by antigen-presenting cells (APCs), such as Langerhans cells, leading to the sensitization of T-lymphocytes. Upon re-exposure to the substance and light, a photoallergic contact dermatitis can occur. The presence of dichlorophenyl and sulfonated aryl groups in Yellow 2G may contribute to its potential as a photoallergen.
Caption: Generalized photoallergy pathway for a photosensitizing chemical.
Experimental Protocols
UV-Visible Absorption Spectroscopy
This protocol outlines the determination of the UV-Visible absorption spectrum of Yellow 2G.
Caption: Workflow for UV-Visible absorption spectroscopy.
Methodology:
Solution Preparation: Prepare a stock solution of Yellow 2G of known concentration in a suitable solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Blanking: Fill a cuvette with the solvent to be used and record a baseline spectrum.
Measurement: Record the absorbance spectra of the Yellow 2G solutions over a wavelength range of 200-800 nm.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Using the absorbance at λmax for the different concentrations, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy and Quantum Yield Determination
This protocol describes the measurement of the fluorescence spectrum and the determination of the fluorescence quantum yield of Yellow 2G.
Caption: Workflow for fluorescence spectroscopy and quantum yield determination.
Methodology:
Solution Preparation: Prepare a series of dilute solutions of Yellow 2G and a reference standard with a known fluorescence quantum yield (e.g., quinine (B1679958)sulfate (B86663) in 0.1 M H₂SO₄ or rhodamine 6G in ethanol) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
Instrumentation: Use a spectrofluorometer.
Measurement:
Measure the absorbance of each solution at the chosen excitation wavelength.
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
Data Analysis:
Integrate the area under the fluorescence emission curve for both the Yellow 2G samples and the standard.
Calculate the fluorescence quantum yield (Φf) of Yellow 2G using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photostability Testing
This protocol provides a general method for assessing the photostability of Yellow 2G.
Methodology:
Sample Preparation: Prepare a solution of Yellow 2G of known concentration in a suitable solvent and place it in a quartz cuvette.
Irradiation: Expose the sample to a light source with a defined spectral output (e.g., a xenon lamp simulating sunlight or a specific UV lamp). A control sample should be kept in the dark at the same temperature.
Monitoring: At regular time intervals, record the UV-Vis absorption spectrum of the irradiated sample.
Data Analysis: Monitor the decrease in absorbance at the λmax of Yellow 2G over time. The photodegradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant. Analysis of the spectral changes can also provide information on the formation of degradation products.
Conclusion
This technical guide has summarized the key photochemical properties of the azo dye Yellow 2G. The provided data on its UV-Visible absorption and fluorescence, along with the outlined experimental protocols, offer a solid foundation for further research. The discussion of phototoxicity and photoallergy mechanisms highlights the importance of understanding the interaction of this and similar compounds with light in biological systems. While some quantitative parameters like the fluorescence quantum yield remain to be experimentally determined, this guide provides the necessary framework for such investigations. The information contained herein is intended to be a valuable resource for scientists and professionals working in fields where the photochemical behavior of colorants is of concern. resource for scientists and professionals working in fields where the photochemical behavior of colorants is of concern.
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Yellow 2G (C.I. Acid Yellow 17) is a synthetic monoazo dye that has seen use in the textile and food industries. As an anionic dye, its environmental behavior is governed by its water solubility and the presence of sulfonate groups. Growing environmental scrutiny of synthetic colorants necessitates a thorough understanding of their persistence, mobility, and potential for bioaccumulation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of Yellow 2G, intended for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Yellow 2G is essential for predicting its environmental distribution.
Hydrolysis: No specific studies on the hydrolysis of Yellow 2G were identified in the reviewed literature. As an azo dye with stable aromatic structures, significant abiotic hydrolysis under typical environmental pH conditions (4-9) is generally not expected to be a primary degradation pathway.[2]
Photodegradation: Yellow 2G can undergo photodegradation, particularly with the assistance of a photocatalyst. In one study, the photocatalytic degradation of Yellow 2G was investigated using titanium dioxide (TiO₂) under UV-A light. The degradation efficiency reached 96.19% under optimal conditions.[3][4][5] The degradation was found to follow a modified Langmuir-Hinshelwood kinetic model.[3][4]
Biotic Degradation
Azo dyes like Yellow 2G are generally resistant to aerobic biodegradation due to their complex aromatic structures and the presence of electron-withdrawing sulfonate groups.[6] However, under certain conditions and with specific microorganisms, degradation can occur.
Anaerobic Degradation: Under anaerobic conditions, the primary biodegradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This process results in the formation of aromatic amines, which may be colorless but can be more toxic than the parent dye.[7]
Aerobic Degradation: Some microorganisms have demonstrated the ability to degrade Yellow 2G. For instance, Chlorella vulgaris has been shown to treat Tectilon Yellow 2G, with acclimated algae achieving COD removal efficiencies of up to 88%.[8][9]
Mobility in the Environment
The mobility of Yellow 2G in soil and water is largely dictated by its high water solubility and anionic nature.
Adsorption/Desorption: As an anionic dye, Yellow 2G is expected to have limited adsorption to negatively charged soil particles and organic matter. This can lead to high mobility in soil and a potential for leaching into groundwater. Studies on the biosorption of Acid Yellow 17 using Typha angustata L. have been conducted, showing that acidic pH favors the biosorption process.[10]
Bioaccumulation Potential
Specific experimental data on the bioconcentration factor (BCF) for Yellow 2G is not available in the reviewed literature. However, its high water solubility and ionic character suggest a low potential for bioaccumulation in organisms.[11] Chemicals with high water solubility are less likely to partition into the fatty tissues of organisms.
Quantitative Environmental Fate Data
The following table summarizes the available quantitative data on the environmental fate of Yellow 2G. It is important to note the significant data gaps for key environmental parameters under natural conditions.
Parameter
Value
Conditions
Reference
Photocatalytic Degradation Efficiency
96.19%
0.914 g L⁻¹ TiO₂, pH 3.45, 20 mg L⁻¹ initial concentration, 180 min UV-A irradiation
Detailed experimental protocols are crucial for generating reliable and comparable environmental fate data. The following sections outline the methodologies for key experiments based on OECD guidelines.
Adsorption/Desorption: OECD 106
This guideline describes a batch equilibrium method to determine the adsorption/desorption of a substance on soil.
Preparation of Materials: Five different soil types with varying organic carbon content, pH, and texture are recommended. The test substance (Yellow 2G) is dissolved in a 0.01 M CaCl₂ solution.
Preliminary Test: To determine the optimal soil-to-solution ratio, a preliminary test is conducted.
Adsorption Phase: Known concentrations of the Yellow 2G solution are added to soil samples in centrifuge tubes. The tubes are agitated in the dark at a constant temperature until equilibrium is reached.
Analysis: After equilibration, the samples are centrifuged, and the concentration of Yellow 2G in the aqueous phase is measured using a suitable analytical method (e.g., HPLC-UV). The amount adsorbed to the soil is calculated by the difference from the initial concentration.
Desorption Phase: The supernatant is replaced with a fresh CaCl₂ solution, and the samples are agitated again to determine the amount of desorbed substance.
Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
Hydrolysis as a Function of pH: OECD 111
This guideline details a procedure to determine the rate of abiotic hydrolysis of a chemical.
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
Test Substance Application: A known concentration of Yellow 2G is added to each buffer solution.
Incubation: The solutions are incubated in the dark at a constant temperature.
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent substance and any potential hydrolysis products.
Data Analysis: The rate of hydrolysis and the half-life of the substance at each pH are determined.
Bioaccumulation in Fish: OECD 305
This guideline describes a method to determine the bioconcentration of a substance in fish.
Test Organism: A suitable fish species, such as the zebrafish (Danio rerio), is used.
Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of Yellow 2G in a flow-through system for a defined period (e.g., 28 days).
Depuration Phase: After the uptake phase, the fish are transferred to clean water for a depuration period.
Sampling: Fish and water samples are taken at regular intervals during both phases.
Analysis: The concentration of Yellow 2G in the fish tissue and water is determined.
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.
Visualizations
Photocatalytic Degradation Pathway of Yellow 2G
Caption: Simplified pathway of Yellow 2G photocatalytic degradation.
Experimental Workflow for OECD 106 (Adsorption/Desorption)
Caption: Workflow for determining soil adsorption/desorption (OECD 106).
Conclusion
The available literature indicates that Yellow 2G is susceptible to degradation through advanced oxidation processes and, to a lesser extent, biodegradation. Its high water solubility and anionic nature suggest high mobility in soil and low bioaccumulation potential. However, there is a significant lack of quantitative data on its persistence (half-life) in natural environmental compartments, as well as experimentally determined soil adsorption coefficients and bioconcentration factors. To conduct a thorough environmental risk assessment, further research following standardized OECD guidelines is necessary to fill these critical data gaps. The experimental protocols and degradation pathway information provided in this guide serve as a foundational resource for researchers undertaking such investigations.
The History of Yellow 2G as a Food Colorant: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Yellow 2G (C.I. Acid Yellow 17; E107) is a synthetic monoazo dye that was formerly used as a food colorant in some part...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Yellow 2G (C.I. Acid Yellow 17; E107) is a synthetic monoazo dye that was formerly used as a food colorant in some parts of the world. This technical guide provides a comprehensive overview of the history of its use, its chemical properties, toxicological data, metabolic pathways, and analytical methodologies for its detection. Due to safety concerns, its application in food products has been largely discontinued (B1498344) and is now banned in many countries. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and provides visualizations of its metabolic pathway and analytical workflow to serve as a resource for researchers and professionals in related fields.
Introduction
The use of colorants in food has a long history, evolving from natural sources to synthetic dyes in the 19th and 20th centuries to enhance the visual appeal of food products.[1][2] Yellow 2G, a synthetic yellow azo dye, was one such colorant used to impart a yellow hue to various foodstuffs.[3][4] However, growing concerns over the safety of synthetic food additives led to rigorous toxicological evaluations and subsequent regulatory actions. This guide delves into the scientific and regulatory history of Yellow 2G as a food additive.
Chemical and Physical Properties
Yellow 2G is the disodium (B8443419) salt of 2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfophenyl)diazenyl]pyrazol-1-yl}benzene-1-sulfonic acid.[5] It is a water-soluble yellow powder.[1][3]
The use of Yellow 2G as a food colorant has been a subject of scrutiny by regulatory bodies worldwide. In 1977, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) allocated a temporary Acceptable Daily Intake (ADI) of 0-0.025 mg/kg body weight.[7] However, the specification for Yellow 2G was later withdrawn in 1984, and no permanent ADI was established.[7]
Concerns about potential health effects, including allergic reactions and hyperactivity, particularly in children and individuals with aspirin (B1665792) intolerance, have been raised.[8] Consequently, the use of Yellow 2G in food is now banned in numerous countries, including the European Union, the United States, Canada, Japan, and Australia.[3][4]
Toxicological Data
The primary toxicological evaluation of Yellow 2G dates back to a 13-week study in rats.
Short-Term Toxicity Study in Rats
A key study evaluated the short-term toxicity of Yellow 2G in rats. The quantitative data from this study are summarized below.
No adverse effects were observed on body weight gain, hematological parameters, serum chemistry, or renal function. No gross or micropathological effects attributable to the colorant were detected.
The primary metabolic pathway for Yellow 2G, like many other azo dyes, involves the reductive cleavage of the azo bond (-N=N-). This process is primarily carried out by azoreductases produced by the intestinal microbiota in the anaerobic environment of the gut.[10][11][12][13]
The azo-reduction of Yellow 2G results in the formation of aromatic amines. One of the identified metabolites is 4-aminobenzenesulfonic acid.[10]
Application Notes and Protocols for the Analytical Detection of Yellow 2G
Introduction Yellow 2G (CI 18965; E number E107) is a synthetic monoazo dye. It has been used in the food and textile industries to impart a yellow color.[1] However, due to potential health concerns, including allergic...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Yellow 2G (CI 18965; E number E107) is a synthetic monoazo dye. It has been used in the food and textile industries to impart a yellow color.[1] However, due to potential health concerns, including allergic reactions, its use in food products is restricted or banned in many regions, including the European Union. Consequently, sensitive and reliable analytical methods are required for the detection and quantification of Yellow 2G in various matrices to ensure food safety and regulatory compliance.
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to detect Yellow 2G: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, UV-Visible Spectrophotometry, and Electrochemical Methods.
Chromatographic Methods: HPLC-DAD and UPLC-MS/MS
High-performance liquid chromatography is a cornerstone technique for separating and quantifying food dyes. Its high resolution and sensitivity, especially when coupled with mass spectrometry, make it ideal for complex food matrices.
Application Note: UPLC-ESI-MS/MS
Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers a highly sensitive and selective method for the determination of Yellow 2G. This method is particularly suitable for trace-level detection in complex samples like confectionery, beverages, and sweets. The use of Solid-Phase Extraction (SPE) for sample clean-up is often employed to minimize matrix effects and improve recovery. A multi-residue method has been developed for the analysis of 18 water-soluble artificial colors, including Yellow 2G, in various food products.[2]
Linearity: Good linearity observed in the range of 0.5 - 50 mg/L (r > 0.99).[2]
Recovery: 62.6% - 115.3% at spiked levels of 0.5, 5, and 50 mg/kg.[2]
Experimental Workflow: UPLC-MS/MS Analysis
Caption: Workflow for Yellow 2G detection using UPLC-MS/MS.
Protocol: UPLC-MS/MS Determination of Yellow 2G in Foodstuffs
1. Principle
The sample is first subjected to an extraction procedure to isolate the dye from the food matrix. The extract is then cleaned up using SPE. The final solution is injected into a UPLC system where Yellow 2G is separated from other components on a C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in negative electrospray ionization mode.[2]
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for Yellow 2G should be determined by infusing a standard solution.
6. Data Analysis
Create a calibration curve by injecting standard solutions of Yellow 2G at different concentrations (e.g., 0.5 to 50 mg/L).[2]
Quantify the amount of Yellow 2G in the sample by comparing its peak area to the calibration curve.
Use matrix-matched standards for accurate quantification to compensate for matrix effects.[4]
Spectrophotometric Methods
UV-Visible spectrophotometry is a simpler, more accessible method for quantifying dyes. It relies on the Beer-Lambert law, where the absorbance of a colored solution is directly proportional to its concentration.[5] This method is suitable for samples with simple matrices and no interfering colors.
Application Note
Spectrophotometry provides a rapid and cost-effective means for the determination of Yellow 2G. A first-order derivative spectrophotometric method can be employed for the simultaneous determination of Yellow 2G and other dyes like Reactive Brilliant Red K-2G in binary solutions, which helps in resolving overlapping spectra. The primary challenge with this method is interference from other colored compounds in the sample matrix, which can necessitate extensive sample clean-up.[6]
Caption: Workflow for Yellow 2G detection by UV-Vis Spectrophotometry.
Protocol: Spectrophotometric Determination of Yellow 2G
1. Principle
The concentration of Yellow 2G in a solution is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and applying the Beer-Lambert Law. A calibration curve is first constructed using standards of known concentrations.
Preparation of Stock Solution: Accurately weigh a known amount of Yellow 2G standard and dissolve it in a volumetric flask with ultrapure water to prepare a stock solution (e.g., 100 mg/L).
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of decreasing concentrations.
Determination of λmax: Scan one of the standard solutions across the visible spectrum (e.g., 350-700 nm) against a water blank to determine the wavelength of maximum absorbance (λmax).
Calibration Curve Construction:
Set the spectrophotometer to the determined λmax.
Zero the instrument using a blank (ultrapure water).
Measure the absorbance of each calibration standard.
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).
Sample Measurement:
Prepare the sample solution. For solid samples, extraction is required. For liquid samples, dilute as necessary to fall within the linear range of the calibration curve. Filter the sample to remove any particulate matter.[7]
Measure the absorbance of the prepared sample solution at λmax.
Calculation:
Calculate the concentration of Yellow 2G in the sample using the equation from the linear regression of the calibration curve.
Account for any dilution factors used during sample preparation.
Electrochemical Methods
Electrochemical sensors offer a promising alternative for dye detection, providing high sensitivity, rapid response, and potential for miniaturization and on-site analysis.[8] These methods typically involve measuring the change in an electrical signal (e.g., current) resulting from the oxidation or reduction of the target analyte at an electrode surface.
Application Note
While specific sensors for Yellow 2G are less documented in the provided search results, the principles applied to other azo dyes like Sunset Yellow are directly relevant.[9][10] Modified electrodes, such as electrochemically activated glassy carbon electrodes (AGCE), can significantly enhance the electrochemical response to the dye.[9][10] Techniques like square wave voltammetry (SWV) are often used to improve sensitivity. These sensors can achieve very low detection limits, making them suitable for trace analysis in beverages and other liquid samples.[10][11]
Logical Relationship: Electrochemical Sensing
Caption: Principle of electrochemical detection of Yellow 2G.
Protocol: Electrochemical Determination of Yellow 2G (Conceptual)
1. Principle
Yellow 2G is electrochemically oxidized at the surface of a modified electrode. The resulting oxidation peak current, measured by a technique like square wave voltammetry (SWV), is proportional to the concentration of Yellow 2G in the sample.
Materials for electrode modification (if applicable)
3. Instrumentation
Potentiostat/Galvanostat
Three-electrode system:
Working Electrode (e.g., Glassy Carbon Electrode, GCE, which may be electrochemically activated)[9]
Reference Electrode (e.g., Ag/AgCl)
Counter Electrode (e.g., Platinum wire)
4. Procedure
Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina (B75360) slurry, then sonicate in water and ethanol (B145695) to clean the surface. If activation is required, perform electrochemical treatment (e.g., cyclic voltammetry in a specific buffer) as described in relevant literature.[9]
Preparation of Solutions: Prepare a stock solution of Yellow 2G and a series of standards by dilution in the supporting electrolyte.
Electrochemical Measurement:
Place a known volume of the supporting electrolyte into the electrochemical cell.
Immerse the three electrodes.
Perform SWV measurement on a standard solution to determine the optimal potential for oxidation.
Record the SWV responses for each standard to generate a calibration curve (peak current vs. concentration).
Sample Analysis:
Add a known volume of the liquid sample to the electrochemical cell containing the supporting electrolyte.
Record the SWV response under the optimized conditions.
Quantification: Determine the concentration of Yellow 2G in the sample by interpolating its peak current on the calibration curve. Standard addition method is recommended for complex matrices to overcome interferences.
Summary of Quantitative Data
The performance of different analytical methods for azo dyes, including those applicable to Yellow 2G, is summarized below.
Note: Data for similar azo dyes (e.g., Sunset Yellow, Basic Yellow 2) are included to provide context for expected performance characteristics where specific data for Yellow 2G was not available in the search results.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Yellow 2G
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of the synthetic food colorant Yellow 2G (also known as C.I. 18965, Acid Yellow 17, or Food Yellow 5). The described protocol utilizes reversed-phase chromatography with a C18 column and a Diode Array Detector (DAD) for sensitive and selective analysis. This method is suitable for the analysis of Yellow 2G in various sample matrices, including beverages and foodstuffs.
Introduction
Yellow 2G is a synthetic monoazo dye that has been used as a food additive to impart a yellow color to a variety of products. Due to potential health concerns, the use of Yellow 2G in food products is regulated in many countries. Consequently, a reliable and validated analytical method is crucial for monitoring its presence in foodstuffs to ensure regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the analysis of synthetic food colorants due to its high resolution, sensitivity, and accuracy. This application note provides a detailed protocol for the determination of Yellow 2G using a reversed-phase HPLC method with DAD detection.
Experimental Protocol
Instrumentation and Materials
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for the separation.[1]
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of Yellow 2G reference standard and dissolve it in 100 mL of ultrapure water in a volumetric flask. This solution should be stored in the dark at 4 °C.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.5 mg/L to 10 mg/L. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method should be adapted to the matrix of the sample.
Liquid Samples (e.g., Beverages):
Degas carbonated beverages using an ultrasonic bath for 15 minutes.
Dilute the sample with ultrapure water if high concentrations of the dye are expected.
Filter the sample through a 0.45 µm syringe filter prior to injection.
Solid Samples (e.g., Candies, Gelatins):
Accurately weigh a representative portion of the homogenized sample (e.g., 5 g).
Extract the dye with a suitable solvent mixture, such as methanol/water (70:30 v/v), using sonication or shaking.
Centrifuge the extract to separate solid particles.
The supernatant may require further cleanup using Solid-Phase Extraction (SPE) to remove interfering matrix components.
Filter the final extract through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative data for the HPLC method for Yellow 2G analysis is summarized in the table below. This data is compiled from typical performance characteristics of HPLC methods for synthetic dye analysis.[1]
Application Note and Protocol: Spectrophotometric Determination of Yellow 2G
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the quantitative determination of the synthetic food dye Yellow 2G (C.I. Acid Yellow 17) using UV-Vis spect...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative determination of the synthetic food dye Yellow 2G (C.I. Acid Yellow 17) using UV-Vis spectrophotometry.
Introduction
Yellow 2G is a synthetic azo dye used as a food additive, identified by the E number E107. Due to potential health concerns, including allergic reactions, its use is restricted in many countries. Accurate and reliable quantification of Yellow 2G in various samples is crucial for regulatory compliance, quality control, and safety assessment in the food and pharmaceutical industries. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for this purpose. This method is based on the principle that the concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert law.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of Yellow 2G.
A stock solution and a series of working standards are required to generate a calibration curve.
Stock Solution (100 µg/mL):
Accurately weigh 10 mg of Yellow 2G analytical standard.
Transfer the powder to a 100 mL volumetric flask.
Dissolve the powder in a small amount of deionized water.
Fill the flask to the mark with deionized water.
Stopper the flask and invert it several times to ensure complete mixing.
Working Standards (e.g., 5, 10, 20, 40, 60 µg/mL):
Prepare the working standards by diluting the stock solution with deionized water using appropriate volumetric flasks and pipettes. For example, to prepare a 10 µg/mL standard in a 50 mL volumetric flask, you would pipette 5 mL of the 100 µg/mL stock solution into the flask and dilute to the mark with deionized water.
3. Sample Preparation (Example: Beverage Sample)
The sample preparation method will vary depending on the matrix. For a clear liquid sample such as a beverage, the following procedure can be applied:
Degas carbonated beverages by sonication or gentle stirring.
If the sample contains suspended solids, centrifuge and filter through a 0.45 µm syringe filter.
Based on the expected concentration of Yellow 2G, dilute the sample with deionized water to bring the absorbance within the linear range of the calibration curve.
4. Spectrophotometric Measurement
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-30 minutes.
Set the wavelength to 402 nm.
Use deionized water as a blank to zero the instrument.
Measure the absorbance of each of the prepared working standards, starting from the lowest concentration.
Measure the absorbance of the prepared sample solution(s).
5. Data Analysis
Calibration Curve: Plot a graph of absorbance versus the concentration of the working standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the correlation coefficient (R²).
Quantification of Yellow 2G in the Sample: Use the equation of the calibration curve to calculate the concentration of Yellow 2G in the prepared sample solution.
Final Concentration: Account for any dilution factors used during sample preparation to determine the final concentration of Yellow 2G in the original sample.
Workflow and Process Diagrams
Caption: Workflow for the spectrophotometric determination of Yellow 2G.
Caption: Logic for the preparation of standard solutions.
Application Notes and Protocols for the Electrochemical Degradation of Yellow 2G
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the electrochemical degradation of the synthetic azo dye, Yellow 2G (also...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical degradation of the synthetic azo dye, Yellow 2G (also known as C.I. Acid Yellow 17). The information compiled is intended to guide researchers in setting up and conducting experiments for the effective removal of this pollutant from aqueous solutions.
Introduction to Yellow 2G and Its Environmental Impact
Yellow 2G is a synthetic monoazo dye used in various industries, including textiles, food, and paper manufacturing. Due to its chemical stability and complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to its persistence in the environment. The presence of Yellow 2G in water bodies can reduce light penetration, affecting aquatic ecosystems. Furthermore, the anaerobic degradation of azo dyes can lead to the formation of potentially carcinogenic aromatic amines. Electrochemical methods offer a promising alternative for the complete mineralization of such recalcitrant organic pollutants.
Overview of Electrochemical Degradation Methods
Electrochemical degradation processes utilize the principles of electrochemistry to break down complex organic molecules into simpler, less harmful substances, and ultimately to carbon dioxide, water, and inorganic ions. The primary mechanisms involve the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. Key electrochemical methods for dye degradation include:
Electro-Fenton: This process involves the in-situ generation of hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). Ferrous ions are catalytically regenerated at the cathode, while hydrogen peroxide can be electrochemically generated from the reduction of dissolved oxygen.
Anodic Oxidation: This method relies on the direct or indirect oxidation of pollutants at the anode surface. Direct oxidation involves the transfer of electrons from the organic molecule to the anode, while indirect oxidation involves the electrochemical generation of oxidizing species such as hydroxyl radicals, active chlorine, or persulfate.
Electrocoagulation: In this process, a sacrificial anode (typically iron or aluminum) corrodes to produce metal hydroxides that act as coagulants, flocculants, and adsorbents to remove pollutants from the solution.
Experimental Protocols
The following diagram outlines a general workflow for studying the electrochemical degradation of Yellow 2G.
Method
Application Notes and Protocols for the Photocatalytic Degradation of Yellow 2G using TiO₂
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the synthetic azo dye, Yellow 2G, usin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the synthetic azo dye, Yellow 2G, using titanium dioxide (TiO₂) as a photocatalyst. This process is a promising advanced oxidation process (AOP) for the remediation of water contaminated with this dye, which is known for its potential cardiovascular and neurological effects.[1][2]
Introduction
Yellow 2G is an anionic monoazo dye widely used in the textile and food industries.[1][2] Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. Heterogeneous photocatalysis using semiconductors like TiO₂ has emerged as an effective technology for the degradation of such recalcitrant organic pollutants.[3] When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS) that can mineralize the dye into less harmful substances like CO₂, water, and inorganic ions.[4] This process is influenced by several key parameters, including pH, catalyst dosage, and initial dye concentration.[4][5][6][7]
Principle of TiO₂ Photocatalysis
The photocatalytic mechanism involves the activation of the TiO₂ semiconductor by photons with energy equal to or greater than its bandgap energy. This leads to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers initiate a series of redox reactions that produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which are the primary species responsible for the degradation of the dye molecules.[4][8] The process can be summarized by the following key steps:
Adsorption of the dye onto the TiO₂ surface is a critical prerequisite for efficient degradation.[2] The kinetics of this degradation often follow the Langmuir-Hinshelwood model, which can be approximated by pseudo-first-order kinetics.[1][4]
Experimental Data Summary
The efficiency of Yellow 2G degradation is highly dependent on the experimental conditions. The following tables summarize key quantitative data from studies on the photocatalytic degradation of Yellow 2G using TiO₂.
Table 1: Optimal Conditions for Photocatalytic Degradation of Yellow 2G
This protocol outlines the steps for conducting the photocatalytic degradation of Yellow 2G in a laboratory setting.
4.1. Materials and Reagents
Yellow 2G dye
Titanium dioxide (e.g., Degussa P25, which is a mix of anatase and rutile phases)[10]
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Deionized water
Batch photoreactor equipped with a UV lamp (e.g., mercury vapor lamp or UVA lamp)[10]
Magnetic stirrer
pH meter
UV-Vis spectrophotometer for analyzing dye concentration
Centrifuge or filtration system to separate TiO₂ particles
4.2. Experimental Procedure
Preparation of Yellow 2G Stock Solution: Prepare a stock solution of Yellow 2G (e.g., 100 mg/L) by dissolving a known amount of the dye in deionized water.
Photocatalytic Reactor Setup:
Place a specific volume of the Yellow 2G solution of the desired initial concentration (e.g., 20 mg/L) into the batch photoreactor.[2][9]
Add the optimized amount of TiO₂ catalyst (e.g., 1 g/L) to the solution.[1]
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to ensure that adsorption-desorption equilibrium of the dye on the catalyst surface is reached.
pH Adjustment: Adjust the pH of the suspension to the optimal value (e.g., pH 3) using dilute HCl or NaOH.[1] The surface of TiO₂ is positively charged at pH values below its point of zero charge (pH_zpc ≈ 6.25), which promotes the adsorption of the anionic Yellow 2G dye.[1]
Initiation of Photocatalytic Reaction:
Turn on the UV lamp to start the photocatalytic reaction.
Maintain constant stirring throughout the experiment to ensure a uniform suspension of the catalyst.
Sample Collection and Analysis:
At regular time intervals (e.g., every 15 or 30 minutes), withdraw aliquots of the suspension.
Immediately separate the TiO₂ particles from the sample by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).
Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_max) of Yellow 2G using a UV-Vis spectrophotometer.
The degradation efficiency can be calculated using the formula:
Degradation (%) = [(C₀ - Cₜ) / C₀] x 100
where C₀ is the initial concentration and Cₜ is the concentration at time t.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of Yellow 2G.
Signaling Pathway of Photocatalytic Degradation
Caption: Mechanism of TiO₂ photocatalytic degradation of Yellow 2G.
Application Notes and Protocols: Adsorption of Yellow 2G on Activated Carbon
Audience: Researchers, scientists, and drug development professionals. Introduction Yellow 2G, an azo dye, is utilized in various industrial applications.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yellow 2G, an azo dye, is utilized in various industrial applications. Its release into wastewater poses environmental concerns due to its potential toxicity and persistence. Activated carbon has emerged as a highly effective adsorbent for the removal of such dyes from aqueous solutions due to its high surface area and porous structure. This document provides detailed application notes and protocols for the study of Yellow 2G adsorption onto activated carbon, covering experimental procedures, data analysis, and key influencing factors.
Factors Influencing Adsorption
The adsorption of Yellow 2G onto activated carbon is influenced by several key parameters:
pH: The pH of the solution affects the surface charge of the activated carbon and the degree of ionization of the dye molecule. For Yellow 2G, the optimal adsorption is observed at a pH of 7.0. At this pH, the percentage removal of the dye increases, while it decreases at more acidic or alkaline pH values.[1]
Contact Time: The removal of the dye increases with contact time until equilibrium is reached.
Initial Dye Concentration: The initial concentration of Yellow 2G influences the adsorption capacity. An increase in the initial dye concentration can lead to an increase in the amount of dye adsorbed per unit mass of adsorbent.[2]
Adsorbent Dosage: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased availability of active sites.[1]
Temperature: Temperature can influence the adsorption process, with studies on similar dyes indicating that the process can be endothermic, meaning adsorption capacity increases with temperature.[2][3]
Quantitative Data Summary
Table 1: Adsorption Isotherm Constants for Alizarin Yellow 2G on Alumina (B75360) [3]
Temperature (K)
Langmuir Constants
Freundlich Constants
Q₀ (mg/g)
b (L/mg)
298
18.18
0.025
Note: This data is for Alizarin Yellow 2G on alumina and serves as an illustrative example.
Table 2: Adsorption Efficiency of Yellow 2G on Different Activated Carbons
Preparation of Activated Carbon from Biomass (Example: Mosambi Peels)
This protocol describes a general method for preparing activated carbon from biomass, adapted from a study on mosambi peels.[3]
Materials:
Mosambi (sweet lime) peels
Distilled water
Concentrated Sulfuric Acid (H₂SO₄)
Sodium Bicarbonate (NaHCO₃)
Hot air oven
Muffle furnace
Sieves (180-300 μm)
Procedure:
Collection and Washing: Collect fresh mosambi peels and wash them thoroughly with distilled water to remove any dirt and impurities.
Drying: Dry the washed peels in direct sunlight followed by drying in a hot air oven at 60°C for 24 hours.
Acid Treatment: Treat the dried material with concentrated sulfuric acid in a 1:1 weight ratio. Allow the mixture to stand at room temperature overnight.
Carbonization: Place the acid-treated biomass in an air-oven maintained at 105°C for 12 hours. The material will turn into a black product.
Washing and Neutralization: Wash the carbonized product with a sodium bicarbonate solution and then with distilled water repeatedly until the wash water is free from excess acid (neutral pH).
Final Drying: Dry the washed activated carbon at 105 ± 5°C.
Grinding and Sieving: Grind the final product to a fine powder and sieve it to obtain a particle size range of 180-300 μm. Store the prepared activated carbon in a sealed container.
Batch Adsorption Experiments
This protocol outlines the procedure for conducting batch adsorption studies to determine the adsorption capacity of the prepared activated carbon for Yellow 2G.
Materials:
Yellow 2G dye stock solution (e.g., 1000 mg/L)
Prepared activated carbon
Conical flasks or sealed glass bottles (e.g., 250 mL)
Orbital shaker
pH meter
0.1 M HCl and 0.1 M NaOH solutions
UV-Vis Spectrophotometer
Centrifuge
Procedure:
Preparation of Dye Solutions: Prepare a series of Yellow 2G solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with distilled water.
Adsorption Setup:
Take a fixed volume of the dye solution (e.g., 50 mL) in a series of conical flasks.
Adjust the pH of the solutions to the desired value (e.g., pH 7.0) using 0.1 M HCl or 0.1 M NaOH.
Add a pre-weighed amount of activated carbon (e.g., 0.05 g) to each flask.
Equilibration: Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined period to ensure equilibrium is reached (e.g., 3 hours).
Sample Collection and Analysis:
After shaking, separate the adsorbent from the solution by centrifugation or filtration.
Measure the final concentration of Yellow 2G in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).
Data Calculation:
Calculate the amount of dye adsorbed at equilibrium, qe (mg/g), using the following equation:
qe = (C₀ - Ce) * V / m
where:
C₀ is the initial dye concentration (mg/L)
Ce is the equilibrium dye concentration (mg/L)
V is the volume of the solution (L)
m is the mass of the adsorbent (g)
Calculate the percentage removal of the dye using:
% Removal = ((C₀ - Ce) / C₀) * 100
Kinetic Studies
To determine the adsorption rate, follow the batch adsorption protocol, but collect samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes). Analyze the concentration of Yellow 2G at each time point to determine qt (the amount of dye adsorbed per unit mass of adsorbent at time t).
Application Notes and Protocols: In Vitro Toxicity Assessment of Yellow 2G in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals Introduction Yellow 2G, a synthetic azo dye also known as Acid Yellow 17, has been utilized as a colorant in textiles and, historically, in some food produc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow 2G, a synthetic azo dye also known as Acid Yellow 17, has been utilized as a colorant in textiles and, historically, in some food products. Due to its chemical structure, concerns regarding its potential toxicity have been raised. In vitro cell culture models provide a crucial platform for assessing the cytotoxic and genotoxic potential of such compounds, offering insights into their mechanisms of action at a cellular level. These application notes provide a detailed overview of experimental protocols and data for evaluating the toxicity of Yellow 2G in various cell culture systems. The information is intended to guide researchers in designing and executing robust in vitro toxicology studies.
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects of Yellow 2G on different cell lines. This data is essential for determining appropriate concentration ranges for further mechanistic studies.
Table 1: Cytotoxicity of Yellow 2G in Human Hepatocellular Carcinoma (HepG2) Cells
Exposure Time
Concentration (µg/mL)
Cell Viability (%)
Assay Method
24 hours
1
Significant Inhibition
MTT
24 hours
5
Highest Cytotoxic Effect
MTT
48 hours
1
Highest Cytotoxic Effect
MTT
72 hours
1
Highest Cytotoxic Effect
MTT
Data compiled from studies indicating dose- and time-dependent effects. At higher concentrations, a decrease in the cytotoxic effect was observed, suggesting a potential for biphasic dose-response.[1]
Table 2: General Cytotoxicity Data for Azo Dyes in Various Cell Lines (for comparative purposes)
Cell Line
Azo Dye
IC50 Value
Exposure Time
Assay Method
CHO (Chinese Hamster Ovary)
Tartrazine
> 2000 µM
24 hours
Calcein AM
Jurkat
Sunset Yellow FCF
Concentration-dependent decrease in viability
24 hours
PrestoBlue
HL-60 (Human Promyelocytic Leukemia)
Notopterol
19.38 µM (for apoptosis)
48 hours
SRB
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
MTT Assay for Cytotoxicity
This protocol outlines the measurement of cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
HepG2 cells (or other cell line of interest)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Yellow 2G stock solution (dissolved in sterile distilled water or DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Treatment: Prepare serial dilutions of Yellow 2G in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Yellow 2G. Include a vehicle control (medium with the solvent used for Yellow 2G, if any) and a blank (medium only).
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Diagram 1: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Alkaline Comet Assay for Genotoxicity
This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks.
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
Slide Preparation: Coat microscope slides with NMPA.
Embedding: Mix the cell suspension with LMPA and pipette onto the coated slides. Allow to solidify.
Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.
DNA Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.
Neutralization: Neutralize the slides with neutralization buffer.
Staining: Stain the DNA with a fluorescent dye.
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and analyze the DNA damage using appropriate software to measure tail length and DNA content in the tail.
Diagram 2: Comet Assay Workflow
Caption: Workflow of the alkaline comet assay for genotoxicity assessment.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by observing the formation of micronuclei in dividing cells.
Materials:
CHO-K1 cells (or other suitable cell line)
Complete cell culture medium
Yellow 2G stock solution
Cytochalasin B (to block cytokinesis)
Fixative (e.g., methanol:acetic acid)
Staining solution (e.g., Giemsa or a fluorescent DNA dye)
Microscope slides
Procedure:
Cell Seeding and Treatment: Seed cells and treat with various concentrations of Yellow 2G for a duration equivalent to 1.5-2 normal cell cycles.
Addition of Cytochalasin B: Add Cytochalasin B at a concentration sufficient to block cytokinesis for the final cell cycle.
Harvesting: Harvest the cells by trypsinization.
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.
Fixation: Fix the cells with a suitable fixative.
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
Staining: Stain the slides with a DNA-specific stain.
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.
Diagram 3: Micronucleus Assay Workflow
Caption: Workflow of the in vitro micronucleus assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
Treated and control cells (e.g., Jurkat or HL-60)
Annexin V-FITC (or other fluorochrome)
Propidium Iodide (PI)
Binding Buffer
Flow cytometer
Procedure:
Cell Preparation: Harvest cells and wash with cold PBS.
Resuspension: Resuspend the cells in Binding Buffer.
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
Analysis: Analyze the stained cells by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive (less common).
Diagram 4: Apoptosis Assay Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Potential Signaling Pathways Involved in Azo Dye Toxicity
While specific signaling pathways for Yellow 2G are not well-documented, studies on other azo dyes suggest the involvement of several key pathways in their toxic effects. These pathways represent potential targets for mechanistic investigations of Yellow 2G toxicity.
Diagram 5: Potential Signaling Pathways in Azo Dye-Induced Toxicity
Caption: Potential signaling pathways implicated in the toxicity of azo dyes.
Conclusion
The provided application notes and protocols serve as a comprehensive guide for the in vitro toxicological evaluation of Yellow 2G. The MTT assay is a reliable method for initial cytotoxicity screening. For a more in-depth analysis of genotoxicity and apoptosis, the comet assay, micronucleus assay, and Annexin V/PI staining are recommended. While direct evidence for the signaling pathways affected by Yellow 2G is limited, investigating the role of oxidative stress and its downstream effectors, such as the MAPK, PI3K/Akt, and NF-kB pathways, would be a logical next step in elucidating its mechanism of toxicity. Further research is warranted to generate more specific quantitative data and to confirm the involvement of these signaling cascades in the cellular response to Yellow 2G.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Yellow 2G (also known as C.I. Acid Yellow 17, C.I. Food Yellow 5, or E107) is a synthetic monoazo dye used in the past as a food colorant.[1] Due to significant health concerns, including potential carcinogenicity and allergic reactions, its use in food products is banned or heavily restricted in many regions, including the European Union and the United States. Azo dyes as a class have come under scrutiny for their potential to be metabolized into genotoxic aromatic amines by gut microflora.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated Yellow 2G, noting its excretion and metabolism, but comprehensive, modern genotoxicity data is not widely published.[2] Given the regulatory status and chemical nature of Yellow 2G, a robust assessment of its genotoxic potential is critical for any new application or safety re-evaluation.
These application notes provide a framework and detailed protocols for a tiered approach to evaluating the genotoxicity of Yellow 2G, consistent with recommendations from regulatory bodies like the European Food Safety Authority (EFSA).[3] The strategy begins with a battery of in vitro tests to cover key genotoxic endpoints: gene mutation, and structural and numerical chromosomal damage.
Logical Framework for Genotoxicity Assessment
A standard tiered approach is recommended to efficiently assess genotoxicity. The initial phase involves a battery of in vitro tests. Positive results in these assays trigger the need for subsequent in vivo testing to determine if the genotoxic effects are expressed in a whole organism.[3][4]
Caption: Tiered strategy for assessing the genotoxicity of a test substance.
Bacterial Reverse Mutation Assay (Ames Test)
Application Note
The Ames test is a widely used initial screening assay to assess the mutagenic potential of a chemical substance.[5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis.[5] The assay determines a substance's ability to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid.[5]
For azo dyes like Yellow 2G, it is crucial to conduct the assay both with and without metabolic activation (e.g., a rat liver S9 fraction).[6] This is because the genotoxic potential of azo dyes often arises from their metabolic reduction into carcinogenic aromatic amines, a reaction that can be mimicked by the S9 fraction.[6]
Data Presentation Template
Quantitative results should be recorded as the number of revertant colonies per plate for each concentration of Yellow 2G, the negative control, and the positive control. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (negative control) count.
Tester Strain
Metabolic Activation (S9)
Yellow 2G Conc. (µ g/plate )
Mean Revertants ± SD (Plate 1, 2, 3)
Fold Increase vs. Negative Control
Cytotoxicity Observed
TA98
Absent
0 (Vehicle Control)
N/A
No
10
50
100
500
Positive Control
TA98
Present
0 (Vehicle Control)
N/A
No
10
50
100
500
Positive Control
TA100
Absent
...
TA100
Present
...
... (other strains)
...
...
Experimental Workflow: Ames Test
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Protocol: Ames Test
Strain Preparation: Inoculate cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 10⁹ cells/mL.
Test Substance Preparation: Prepare a stock solution of Yellow 2G in a suitable solvent (e.g., sterile distilled water or DMSO). Create a series of dilutions to achieve the desired final concentrations per plate.
Metabolic Activation: Prepare the S9 mix from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver homogenate (S9 fraction) with a cofactor solution (e.g., NADP and glucose-6-phosphate). Keep on ice.
Plate Incorporation Assay:
a. To sterile tubes, add in order: 2 mL of molten top agar (45°C) containing a trace amount of histidine and biotin (B1667282) (or tryptophan for E. coli).
b. Add 100 µL of the bacterial culture.
c. Add 50-100 µL of the Yellow 2G dilution, solvent control, or positive control.
d. For metabolic activation, add 500 µL of S9 mix. For non-activation, add 500 µL of a sterile buffer (e.g., sodium phosphate (B84403) buffer).
e. Vortex the tube gently and pour the contents evenly onto the surface of a minimal glucose agar plate.
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
Scoring: Count the number of visible revertant colonies on each plate. Examine the background bacterial lawn for signs of cytotoxicity (thinning or absence), which can affect the interpretation of results.[7]
Data Analysis: Calculate the mean and standard deviation of revertant colonies for each triplicate set. A positive response is characterized by a dose-related increase in revertants, typically at least a two-fold increase over the solvent control for one or more strains.
In Vitro Micronucleus Assay
Application Note
The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[8] It is a preferred method for evaluating chromosomal damage and is a core component of the regulatory testing battery.[3] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[8]
This assay is performed on mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6, or HepG2 cells). The use of cytochalasin B, a cytokinesis inhibitor, is recommended as it allows for the specific analysis of cells that have completed one nuclear division, resulting in binucleated cells where micronuclei are easily scored.[8]
Data Presentation Template
Results are expressed as the frequency of micronucleated cells per 1000 binucleated cells. Cytotoxicity is assessed using metrics like the Cytokinesis-Block Proliferation Index (CBPI).
Cell Line
Metabolic Activation (S9)
Yellow 2G Conc. (µg/mL)
No. Micronucleated Binucleated Cells (per 1000)
Cytotoxicity (% of Control)
Conclusion
TK6
Absent
0 (Vehicle Control)
100
1
5
25
Positive Control
TK6
Present
0 (Vehicle Control)
100
1
5
25
Positive Control
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the in vitro cytokinesis-block micronucleus assay.
Protocol: In Vitro Micronucleus Assay
Cell Culture: Culture a suitable mammalian cell line (e.g., TK6) in appropriate medium at 37°C and 5% CO₂. Seed cells into culture flasks or plates at a density that allows for exponential growth throughout the experiment.
Exposure:
Short Treatment (with/without S9): Treat exponentially growing cells with various concentrations of Yellow 2G for 3-6 hours.
Long Treatment (without S9): Treat cells for a continuous period of 1.5-2 normal cell cycle lengths (e.g., 24 hours).
Include appropriate vehicle and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (typically 3-6 µg/mL, concentration must be optimized for the cell line).
Incubation: Incubate the cells for a further 1.5-2 normal cell cycle lengths to allow cells that were in S-phase during treatment to complete mitosis and become binucleated.
Harvesting:
a. Gently collect the cells (using trypsin for adherent cells).
b. Treat with a mild hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.
c. Fix the cells using a freshly prepared fixative (e.g., methanol:acetic acid 3:1). Repeat fixation steps 2-3 times.
Slide Preparation: Drop the fixed cell suspension onto clean, humid microscope slides and allow to air dry.
Staining: Stain the slides with a DNA-specific stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the main nuclei and micronuclei.
Scoring: Using a light or fluorescence microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria. Simultaneously, assess cytotoxicity by calculating the CBPI or Relative Population Doubling.
In Vitro Chromosomal Aberration Test
Application Note
The in vitro chromosomal aberration test is used to identify substances that cause structural damage to chromosomes.[9] This assay provides a direct visualization of chromosomal damage in metaphase cells. Cultured mammalian cells are exposed to the test substance, and then treated with a mitotic inhibitor (like colcemid) to arrest cells in metaphase.[10] Chromosomes are then harvested, spread on microscope slides, and analyzed for structural aberrations such as breaks, gaps, deletions, and exchanges.[10] This test is often used to confirm positive findings from other assays or when a more detailed characterization of clastogenic potential is required.
Data Presentation Template
Data are presented as the percentage of metaphase cells containing one or more structural aberrations.
Cell Line
Metabolic Activation (S9)
Yellow 2G Conc. (µg/mL)
Total Metaphases Scored
% Aberrant Cells (excl. gaps)
Mitotic Index (% of Control)
Conclusion
CHO
Absent
0 (Vehicle Control)
200
100
10
200
50
200
100
200
Positive Control
200
CHO
Present
0 (Vehicle Control)
200
100
10
200
50
200
100
200
Positive Control
200
Experimental Workflow: Chromosomal Aberration Test
Caption: Workflow for the in vitro chromosomal aberration test.
Protocol: Chromosomal Aberration Test
Cell Culture: Initiate cultures of suitable cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, and incubate until they are actively proliferating.
Exposure: Treat the cell cultures with at least three analyzable concentrations of Yellow 2G, along with vehicle and positive controls, under the same conditions as the micronucleus assay (short-term ±S9, long-term -S9).
Metaphase Arrest: At a predetermined time after treatment initiation (e.g., corresponding to 1.5 normal cell cycle lengths), add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final 2-4 hours.
Harvesting and Fixation:
a. Harvest the cells and centrifuge.
b. Resuspend the pellet in a hypotonic solution (e.g., 0.075 M KCl) at 37°C to induce swelling.
c. Fix the cells by adding fresh, cold methanol:acetic acid fixative. Repeat the fixation process multiple times.
Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet slides to achieve good chromosome spreading.
Staining: After aging the slides, stain them with a solution like 10% Giemsa in phosphate buffer.
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration. Identify and record the number and type of structural aberrations (e.g., chromatid and chromosome breaks, exchanges, deletions).
Data Analysis: Calculate the percentage of cells with aberrations for each concentration. Assess cytotoxicity by determining the mitotic index. A positive result is a concentration-dependent increase in the percentage of aberrant cells that is statistically significant.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
Application Note
The Comet Assay is a sensitive method for detecting DNA single- and double-strand breaks, alkali-labile sites, and DNA cross-links in individual cells.[11][12] Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and the remaining nucleoids are subjected to electrophoresis.[12] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[11] The alkaline version (pH > 13) is most common as it detects a broader range of damage. This assay is particularly useful as an in vivo follow-up test to investigate target organ genotoxicity (e.g., in liver or gastrointestinal cells) if in vitro tests are positive.[13]
Data Presentation Template
The primary metric is % Tail DNA (the percentage of total DNA fluorescence in the tail). Other metrics like Tail Moment and Tail Length can also be used.
Tissue/Cell Type
Treatment Group
Yellow 2G Dose (mg/kg bw)
Number of Cells Scored
Mean % Tail DNA ± SD
Fold Increase vs. Control
Conclusion
Liver
Vehicle Control
0
100
N/A
Low Dose
50
100
Mid Dose
200
100
High Dose
1000
100
Positive Control
(e.g., EMS)
100
Colon
Vehicle Control
0
100
N/A
Low Dose
50
100
...
...
...
Experimental Workflow: Comet Assay
Caption: Workflow for the alkaline single cell gel electrophoresis (Comet) assay.
Protocol: Comet Assay
Cell Preparation: Prepare a single-cell suspension from the tissue of interest (for in vivo studies) or from a cell culture. Keep cells on ice to prevent DNA repair.
Embedding: Mix a small aliquot of the cell suspension (approx. 1 x 10⁴ cells) with molten low-melting-point agarose (at ~37°C) and quickly pipette onto a specially coated microscope slide. Cover with a coverslip and allow to solidify on a cold plate.
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration, e.g., 2.5 M NaCl, and a detergent like Triton X-100) and incubate for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the DNA nucleoid.
Alkaline Unwinding: Remove slides from the lysis buffer and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes in the dark.
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes. The exact voltage and time should be optimized. Perform this step at 4°C to prevent additional DNA damage.
Neutralization and Staining:
a. Gently lift the slides from the electrophoresis tank and place them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for at least 5 minutes.
b. Drain the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, GelRed, or propidium (B1200493) iodide).
Visualization and Scoring:
a. Place a coverslip on the slide and view using a fluorescence microscope.
b. Capture images of randomly selected, non-overlapping cells.
c. Use a validated image analysis software to score at least 50-100 comets per sample. The primary endpoint is the % Tail DNA. A statistically significant, dose-dependent increase in tail intensity indicates a positive result.
Application Notes and Protocols for the Use of Yellow 2G as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Yellow 2G (also known as Acid Yellow 17 or C.I. 18965) is a synthetic azo dye.[1] As an analytical standard, it serves as a crucial tool for th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yellow 2G (also known as Acid Yellow 17 or C.I. 18965) is a synthetic azo dye.[1] As an analytical standard, it serves as a crucial tool for the qualitative identification and quantitative determination of this substance in various matrices. Its high purity, well-defined chemical properties, and characteristic spectral profile make it suitable for use in the development and validation of analytical methods, particularly in the food, cosmetic, and pharmaceutical industries. This document provides detailed application notes and protocols for the use of Yellow 2G as an analytical standard.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of Yellow 2G is essential for its proper use as an analytical standard.
Yellow 2G analytical standard is primarily used in:
Method Development and Validation: Establishing and validating analytical methods for the detection and quantification of Yellow 2G in various samples.
Quality Control: Ensuring the identity and purity of Yellow 2G in commercial products.
Calibration of Instruments: Used as a calibrant for spectrophotometric and chromatographic instruments.
Stability Studies: As a reference material in stability-indicating assays to monitor the degradation of the dye under various stress conditions.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for the quantification of azo dyes, which can be expected for methods developed using Yellow 2G as an analytical standard.
Parameter
HPLC with UV/Vis or DAD Detection
UV-Visible Spectrophotometry
Linearity (R²)
> 0.999
> 0.99
Limit of Detection (LOD)
0.01 - 0.3 µg/mL
0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)
0.03 - 0.9 µg/mL
0.3 - 3.0 µg/mL
Recovery
80 - 120%
90 - 110%
Precision (RSD)
< 5%
< 3%
Note: These are typical values and may vary depending on the specific method, matrix, and instrumentation. Data is representative of azo dye analysis.[2][3][4][5]
Experimental Protocols
Protocol for Quantitative Analysis by UV-Visible Spectrophotometry
This protocol describes the determination of the concentration of Yellow 2G in an aqueous solution using UV-Visible spectrophotometry. The absorption spectrum of Yellow 2G in water exhibits peaks at 224 nm, 254 nm, and 400 nm.[6] The peak at 400 nm is typically used for quantification in the visible range.
a. Materials and Equipment:
Yellow 2G analytical standard
Deionized water
Volumetric flasks (10 mL, 50 mL, 100 mL)
Pipettes
UV-Visible spectrophotometer
Quartz cuvettes (1 cm path length)
b. Preparation of Standard Solutions:
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Yellow 2G analytical standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water. This solution should be stored in a dark, cool place.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with deionized water. A typical concentration range for the calibration curve is 1 µg/mL to 10 µg/mL.
c. Experimental Procedure:
Set the spectrophotometer to scan a wavelength range of 200-600 nm.
Use deionized water as a blank to zero the instrument.
Record the UV-Vis spectrum of a mid-range working standard solution to confirm the wavelength of maximum absorbance (λmax), which is expected to be around 400 nm.
Set the spectrophotometer to measure the absorbance at the determined λmax (400 nm).
Measure the absorbance of each working standard solution and the unknown sample solution.
Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.
Determine the concentration of Yellow 2G in the unknown sample by interpolating its absorbance on the calibration curve.
Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.
Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of Yellow 2G using reverse-phase HPLC with a Diode Array Detector (DAD) or a UV-Vis detector. This method is suitable for the analysis of Yellow 2G in various sample matrices, though sample preparation procedures may need to be adapted.
HPLC system with a pump, autosampler, column oven, and DAD or UV-Vis detector
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Syringe filters (0.45 µm)
b. Preparation of Mobile Phase and Standard Solutions:
Mobile Phase A: 20 mM Ammonium acetate in water.
Mobile Phase B: Acetonitrile.
Stock Standard Solution (100 µg/mL): Prepare as described in the UV-Vis protocol.
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1 µg/mL to 20 µg/mL) by diluting the stock solution with the initial mobile phase composition.
c. HPLC Conditions:
Parameter
Condition
Column
C18 (4.6 x 150 mm, 5 µm)
Mobile Phase
Gradient elution with Mobile Phase A (20 mM Ammonium acetate) and Mobile Phase B (Acetonitrile)
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.
Inject the standard solutions to generate a calibration curve.
Inject the sample solutions.
Identify the Yellow 2G peak in the chromatograms based on its retention time compared to the standard.
Quantify the amount of Yellow 2G in the samples using the calibration curve generated from the peak areas of the standards.
Caption: Workflow for quantitative analysis by HPLC.
Protocol for a Stability-Indicating Method using Forced Degradation
For drug development professionals, a stability-indicating method is crucial to ensure that the analytical method can accurately measure the analyte of interest in the presence of its degradation products.[7][8] This protocol outlines a general approach to performing forced degradation studies on Yellow 2G.
a. Forced Degradation Conditions:
Prepare solutions of Yellow 2G (e.g., 100 µg/mL) and subject them to the following stress conditions:
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2 hours.
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours.
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid powder to 105 °C for 24 hours.
Photolytic Degradation: Expose the solution to direct sunlight for 24 hours or in a photostability chamber.
b. Analysis of Stressed Samples:
Neutralize the acid and base-stressed samples.
Dilute all stressed samples to a suitable concentration (e.g., 10 µg/mL).
Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described above.
The HPLC method is considered stability-indicating if the degradation products are well-resolved from the parent Yellow 2G peak. Peak purity analysis using a DAD is recommended to confirm that the parent peak is spectrally pure in the presence of any co-eluting degradants.
Caption: Workflow for a forced degradation study.
Conclusion
Yellow 2G serves as a reliable and essential analytical standard for a variety of applications. The protocols provided herein offer a robust starting point for researchers, scientists, and drug development professionals to develop and validate analytical methods for the identification and quantification of this compound. Adherence to good laboratory practices and proper method validation are critical to ensure the accuracy and reliability of the obtained results.
Application of Yellow 2G in Textile Dyeing: A Detailed Guide for Researchers
Introduction Yellow 2G, also known by its Colour Index name Acid Yellow 17 (C.I. 18965), is a synthetic monoazo dye.[1] As an acid dye, it is primarily utilized for dyeing protein fibers such as wool and silk, as well as...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Yellow 2G, also known by its Colour Index name Acid Yellow 17 (C.I. 18965), is a synthetic monoazo dye.[1] As an acid dye, it is primarily utilized for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] Its popularity in the textile industry stems from its vibrant color, good leveling properties, and satisfactory fastness.[1][4] This document provides detailed application notes and experimental protocols for researchers and scientists working with Yellow 2G in textile dyeing studies.
Acid dyes are so named because they are applied in an acidic dye bath.[2][5] The acidic conditions protonate the amino groups in protein and polyamide fibers, creating cationic sites (-NH3+).[3][6] The anionic dye molecules then form strong ionic bonds with these sites, resulting in effective dyeing.[3][6]
Data Presentation
Table 1: General Dyeing Parameters for Yellow 2G (Acid Yellow 17) on Various Textiles
Parameter
Wool
Silk
Nylon
Dye Concentration (% owf)
1.0 - 4.0
0.5 - 3.0
1.0 - 3.0
Liquor Ratio (M:L)
1:20 - 1:40
1:30 - 1:50
1:20 - 1:40
Dyeing Temperature
90 - 100°C (Boil)
85 - 95°C
90 - 100°C (Boil)
Dyeing Time
45 - 60 minutes
45 - 60 minutes
30 - 60 minutes
pH of Dye Bath
4.5 - 5.5
4.5 - 5.5
4.5 - 5.5
Acid Source
Acetic Acid or Formic Acid
Acetic Acid
Acetic Acid or Formic Acid
Auxiliaries
Glauber's Salt (5-10 g/L), Leveling Agent (0.5-1 g/L)
Glauber's Salt (5-10 g/L), Leveling Agent (0.5-1 g/L)
Leveling Agent (1 g/L)
Note: % owf stands for "on the weight of fabric." These are general parameters and may require optimization based on the specific material, desired shade, and equipment.
Table 2: Typical Color Fastness Properties of Textiles Dyed with Acid Dyes
Fastness Property
Wool
Silk
Nylon
Light Fastness (ISO 105-B02)
4-5 (Good)
4 (Fair to Good)
4-5 (Good)
Wash Fastness (ISO 105-C06)
3-4 (Moderate to Good)
3 (Moderate)
3-4 (Moderate to Good)
Rubbing Fastness (Dry) (ISO 105-X12)
4-5 (Good to Excellent)
4 (Good)
4-5 (Good to Excellent)
Rubbing Fastness (Wet) (ISO 105-X12)
3 (Moderate)
2-3 (Fair to Moderate)
3 (Moderate)
Perspiration Fastness (Acidic & Alkaline) (ISO 105-E04)
4 (Good)
3-4 (Moderate to Good)
4 (Good)
Note: The fastness grades are on a scale of 1 to 5, where 5 represents the best fastness. These are typical values for acid dyes and may vary for Yellow 2G depending on the dyeing process and substrate.[7][8][9][10]
Experimental Protocols
Protocol 1: Dyeing of Wool with Yellow 2G
1. Pre-treatment (Scouring):
Wash the wool fabric with a solution of 0.5 g/L non-ionic detergent at 40-50°C for 20-30 minutes to remove any impurities.
Rinse thoroughly with warm water and then cold water.
2. Dye Bath Preparation:
Calculate the required amount of Yellow 2G dye powder based on the desired shade (e.g., 2% on the weight of fabric).
Make a paste of the dye powder with a small amount of cold water.
Add boiling water to the paste to dissolve the dye completely.
Fill the dyeing vessel with water according to the desired liquor ratio (e.g., 1:30).
Add the dissolved dye solution to the dye bath.
Add Glauber's salt (e.g., 10 g/L) to aid in dye exhaustion.
Add a leveling agent (e.g., 1 g/L) to ensure even dyeing.[11][12][13]
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
3. Dyeing Process:
Introduce the wet, scoured wool fabric into the dye bath at 40°C.
Gradually raise the temperature to boiling (98-100°C) over 30-45 minutes.[14]
Continue dyeing at the boil for 45-60 minutes, with occasional stirring to ensure levelness.[14]
After dyeing, allow the dye bath to cool down slowly to about 70°C.
4. Post-treatment:
Remove the dyed fabric from the dye bath and rinse with warm water, followed by a cold water rinse until the water runs clear.
Squeeze out the excess water and dry the fabric in the air, away from direct sunlight.
Protocol 2: Dyeing of Silk with Yellow 2G
1. Pre-treatment (Degumming):
Treat the raw silk fabric in a solution containing 2 g/L of non-ionic soap at 90-95°C for 1-2 hours to remove the sericin gum.
Rinse the fabric thoroughly with hot water, followed by cold water.
2. Dye Bath Preparation:
Prepare the dye solution as described in Protocol 1, Step 2.
Adjust the liquor ratio to 1:40.
Add Glauber's salt (5 g/L) and a leveling agent (0.5 g/L).
Application Notes and Protocols for the Microbial Degradation of Yellow 2G in Wastewater
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the microbial degradation of the synthetic azo dye Yellow 2G (also known...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial degradation of the synthetic azo dye Yellow 2G (also known as Tectilon Yellow 2G or Acid Yellow 17) in wastewater. The information is curated for professionals in research and development to facilitate studies on the bioremediation of dye-polluted effluents.
Introduction
Yellow 2G is a synthetic monoazo dye used in the textile and food industries.[1][2] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern.[3] Microbial degradation offers a cost-effective and environmentally friendly alternative for the removal of such recalcitrant compounds from industrial effluents.[4][5][6] This process relies on the metabolic activity of microorganisms, such as bacteria and microalgae, to break down the dye molecules into less harmful substances.[4] The primary mechanism involves the enzymatic cleavage of the azo bond (-N=N-), which is responsible for the dye's color, followed by the degradation of the resulting aromatic amines.[4][5]
Data Presentation
The following tables summarize quantitative data on the microbial degradation of azo dyes, including Yellow 2G and other structurally related compounds, by various microorganisms. This data is compiled from multiple studies to provide a comparative overview of degradation efficiencies under different experimental conditions.
Table 1: Microbial Degradation of Yellow 2G and Structurally Similar Azo Dyes
Microorganism
Dye (Initial Concentration)
Decolorization Efficiency (%)
Optimal pH
Optimal Temperature (°C)
Incubation Time
Reference
Pseudomonas putida (mutant strain)
Tectilon Yellow 2G (100-1000 mg/L)
Enhanced growth and enzyme kinetics compared to wild type
The following are detailed protocols for key experiments in the study of microbial degradation of Yellow 2G.
Protocol 1: Isolation and Acclimatization of Dye-Degrading Bacteria (Pseudomonas putida)
Sample Collection: Collect soil or water samples from areas contaminated with textile industry effluents.
Enrichment Culture:
Prepare a mineral salts medium (MSM) containing (g/L): K₂HPO₄ (1.0), KH₂PO₄ (0.5), NaCl (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), and glucose (5.0).
Add Yellow 2G to the MSM at a concentration of 50 mg/L.
Inoculate 1 g of soil or 1 mL of water sample into 100 mL of the enrichment medium.
Incubate at 30-37°C under shaking (120 rpm) for 7 days.
Isolation of Pure Cultures:
After enrichment, streak a loopful of the culture onto nutrient agar (B569324) plates containing 50 mg/L of Yellow 2G.
Incubate the plates at 30-37°C for 24-48 hours.
Select colonies that show a clear zone of decolorization around them.
Purify the selected colonies by repeated streaking on fresh plates.
Acclimatization:
Grow the isolated strain in MSM with a low concentration of Yellow 2G (e.g., 20 mg/L) as the sole carbon source.
Gradually increase the concentration of Yellow 2G in subsequent transfers to adapt the bacteria to higher concentrations of the dye.[6]
Protocol 2: Batch Decolorization Experiment
Inoculum Preparation:
Grow the acclimatized bacterial strain in nutrient broth for 24 hours at 37°C.
Harvest the cells by centrifugation at 5000 rpm for 10 minutes.
Wash the cell pellet with sterile saline (0.85% NaCl) and resuspend in the same to obtain a desired optical density (e.g., OD₆₀₀ = 1.0).
Decolorization Assay:
Prepare 250 mL Erlenmeyer flasks containing 100 mL of MSM supplemented with Yellow 2G at the desired concentration (e.g., 100 mg/L).
Inoculate the flasks with 5% (v/v) of the prepared inoculum.
Incubate the flasks at the optimal temperature (e.g., 37°C) and pH (e.g., 7.0) under static or microaerophilic conditions, as these often favor the initial reductive cleavage of the azo bond.[4]
Withdraw samples at regular intervals (e.g., every 12 hours).
Centrifuge the samples at 10,000 rpm for 10 minutes to remove bacterial cells.
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Yellow 2G using a UV-Vis spectrophotometer.
Calculate the percentage of decolorization using the following formula:
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Protocol 3: Azoreductase Enzyme Assay
Crude Enzyme Extraction:
After the decolorization experiment, harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes at 4°C.
Wash the cell pellet twice with phosphate (B84403) buffer (50 mM, pH 7.4).
Resuspend the cells in the same buffer and sonicate on ice to lyse the cells.[8]
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to remove cell debris. The supernatant is the crude enzyme extract.
Enzyme Activity Assay:
The reaction mixture (3 mL) should contain: 50 mM phosphate buffer (pH 7.4), 100 µM Yellow 2G, 0.2 mM NADH, and the crude enzyme extract.
Initiate the reaction by adding NADH.
Monitor the decrease in absorbance at the λmax of Yellow 2G at a constant temperature (e.g., 30°C).
One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of Yellow 2G per minute.
Visualizations
Putative Microbial Degradation Pathway of Yellow 2G
Caption: Putative microbial degradation pathway of Yellow 2G.
Experimental Workflow for Microbial Degradation of Yellow 2G
Technical Support Center: Optimizing Yellow 2G Degradation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the degradation efficiency of the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the degradation efficiency of the azo dye, Yellow 2G.
Troubleshooting Guides
This section addresses common issues encountered during Yellow 2G degradation experiments.
Issue 1: Low Degradation Efficiency
Potential Cause
Troubleshooting Steps
Suboptimal pH
The pH of the reaction medium significantly influences the degradation process. For photocatalytic degradation using TiO₂, an acidic pH around 3.0-3.5 is often optimal.[1][2][3] For Fenton oxidation, a pH of 3 is generally most effective.[4][5] Biological degradation efficiency can vary, with some bacterial strains favoring neutral pH (around 7.0).[6][7] Verify and adjust the pH of your solution accordingly.
Incorrect Catalyst/Reagent Concentration
The concentration of the catalyst (e.g., TiO₂) or reagents (e.g., Fe²⁺, H₂O₂) is critical. An excess or deficit can hinder the reaction rate. For photocatalytic degradation, an optimal TiO₂ dosage of around 0.91 g/L to 1.5 g/L has been reported.[1][2] In Fenton oxidation, optimal concentrations can be around 0.1 mmol/L for Fe²⁺ and 0.6 mmol/L for H₂O₂.[4][5] Exceeding the optimal catalyst concentration can lead to turbidity and light scattering, reducing efficiency. Conversely, too much H₂O₂ can act as a scavenger for hydroxyl radicals.
Inappropriate Initial Dye Concentration
High initial concentrations of Yellow 2G can inhibit the degradation process. At higher concentrations, more dye molecules compete for the limited number of active sites on the catalyst or for reaction with oxidizing species.[4] Consider diluting the sample or optimizing the catalyst/reagent concentration for the specific dye concentration. A starting concentration of 20 mg/L has been used in several optimization studies.[1][2][8][3]
Insufficient Reaction Time
Degradation reactions take time to proceed to completion. Ensure that the experiment is allowed to run for a sufficient duration. Monitor the degradation at various time points to determine the optimal reaction time for your specific conditions. For example, photocatalytic degradation has been studied over 180 minutes, while Fenton oxidation can show significant degradation within 300 seconds.[1][8][4][5]
Temperature Fluctuations
Temperature can affect the rate of biological and chemical degradation processes. For microbial degradation, there is an optimal temperature for enzymatic activity, often around 35-40°C.[6][7] Higher temperatures can lead to enzyme denaturation.
Presence of Interfering Substances
The presence of other organic or inorganic compounds in the wastewater can compete for reactive species or inhibit catalyst activity. Consider a pre-treatment step to remove potential interfering substances.
Issue 2: Inconsistent or Irreproducible Results
Potential Cause
Troubleshooting Steps
Inaccurate Measurement of Reagents
Precisely measure all reagents, including the dye, catalyst, and any additives. Use calibrated analytical balances and pipettes.
Fluctuations in Light Source Intensity (for Photocatalysis)
Ensure a stable and consistent light source. The intensity of UV irradiation directly impacts the generation of reactive oxygen species. Monitor the output of your UV lamp and replace it if necessary.
Variability in Microbial Culture (for Biological Degradation)
The age and health of the microbial culture can affect its degradation capacity. Use a standardized inoculum from a fresh, actively growing culture for each experiment.
Inadequate Mixing
Ensure the reaction mixture is continuously and uniformly stirred to maintain a homogeneous suspension of the catalyst and to ensure proper contact between the dye molecules and the reactive species.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for degrading Yellow 2G?
The most effective method can depend on the specific application, scale, and the composition of the wastewater. Advanced Oxidation Processes (AOPs) like photocatalysis with TiO₂ and Fenton oxidation have shown high degradation efficiencies, often exceeding 90%.[1][2][4][5] Biological degradation using specific bacterial strains is a more environmentally friendly approach but may require longer treatment times and careful control of environmental conditions.[6][7]
Q2: How do I determine the concentration of Yellow 2G during my experiment?
The concentration of Yellow 2G can be determined using a UV-Vis spectrophotometer. You will need to first determine the wavelength of maximum absorbance (λmax) for Yellow 2G. Then, you can create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of your experimental samples can then be calculated from their absorbance using this calibration curve.
Q3: What are the optimal conditions for photocatalytic degradation of Yellow 2G using TiO₂?
Based on research, the optimal conditions for photocatalytic degradation of Yellow 2G using TiO₂ under UVA light are:
Initial dye concentration: 20 mg/L[4][5]
These conditions resulted in a color removal rate of 94.66% after 300 seconds.[4][5]
Q5: Can Yellow 2G be degraded by microorganisms?
Yes, several studies have shown that certain bacterial strains can effectively decolorize and degrade azo dyes like Yellow 2G.[6][7][9] The efficiency of microbial degradation is influenced by factors such as the specific microbial strain, pH, temperature, and the presence of co-substrates.
Experimental Protocols
1. Photocatalytic Degradation of Yellow 2G using TiO₂
Materials: Yellow 2G dye, Titanium dioxide (TiO₂ - e.g., P25), Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment, deionized water, batch reactor with a UVA light source, magnetic stirrer.
Procedure:
Prepare a stock solution of Yellow 2G in deionized water.
In the batch reactor, add a specific volume of the Yellow 2G stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 20 mg/L).
Adjust the pH of the solution to the desired value (e.g., 3.5) using HCl or NaOH.
Add the required amount of TiO₂ catalyst (e.g., 1 g/L) to the solution.
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
Turn on the UVA light source to initiate the photocatalytic reaction.
Take samples at regular intervals.
Centrifuge or filter the samples to remove the TiO₂ particles before analysis.
Analyze the supernatant for the remaining Yellow 2G concentration using a UV-Vis spectrophotometer.
2. Fenton Oxidation of Yellow 2G
Materials: Yellow 2G dye, Ferrous sulfate (B86663) (FeSO₄·7H₂O), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment, deionized water, beaker, magnetic stirrer.
Procedure:
Prepare a stock solution of Yellow 2G in deionized water.
In a beaker, add a specific volume of the Yellow 2G stock solution and dilute with deionized water to the desired initial concentration (e.g., 20 mg/L).
Adjust the pH of the solution to 3 using H₂SO₄ or NaOH.
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.1 mmol/L) and stir until dissolved.
Initiate the reaction by adding the required amount of H₂O₂ (e.g., 0.6 mmol/L).
Take samples at regular intervals.
Quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH.
Analyze the samples for the remaining Yellow 2G concentration using a UV-Vis spectrophotometer.
Visualizations
Caption: Workflow for Photocatalytic Degradation of Yellow 2G.
Caption: Key Reactions in the Fenton Oxidation Process.
Technical Support Center: Interference in Analytical Assays for Yellow 2G
Welcome to the technical support center for the analytical assessment of Yellow 2G. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interferenc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analytical assessment of Yellow 2G. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during the analysis of this synthetic azo dye.
Frequently Asked Questions (FAQs)
Q1: What is Yellow 2G and why is its analysis important?
Yellow 2G (E107) is a synthetic yellow azo dye.[1] Its use in food products is restricted or banned in many countries due to potential health concerns, including allergic reactions.[1] Accurate analytical testing is therefore critical for regulatory compliance and consumer safety to detect and quantify its presence, often in complex food and beverage matrices.
Q2: What are the common analytical methods for Yellow 2G determination?
The most prevalent methods for the analysis of synthetic dyes like Yellow 2G are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and spectrophotometry.[2][3] Capillary electrophoresis and LC-MS/MS are also employed for enhanced sensitivity and specificity.[4][5]
Q3: What is "interference" in the context of analytical assays?
Interference, also known as the matrix effect, refers to the alteration of the analytical signal of the target analyte (Yellow 2G) by other components in the sample.[6] This can lead to either erroneously high or low quantification, affecting the accuracy of the results.
Q4: What are the typical sources of interference in Yellow 2G analysis?
Interference in Yellow 2G analysis can originate from several sources:
Food Matrix Components: Sugars, proteins, fats, and other food additives can co-extract with Yellow 2G and interfere with its detection.[7]
Other Colorants: The presence of other natural or synthetic dyes with overlapping spectral or chromatographic properties can cause interference.[8]
Degradation Products: Yellow 2G can degrade under certain conditions (e.g., exposure to light, changes in pH, or interaction with other additives like ascorbic acid), and its degradation by-products may interfere with the analysis of the parent dye.[9][10][11]
Sample Preparation Artifacts: Contaminants from solvents, filters, or solid-phase extraction (SPE) cartridges can introduce interfering signals.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing or Fronting in the Yellow 2G Chromatogram
Possible Cause: Secondary interactions between the acidic Yellow 2G molecule and the stationary phase, or issues with the mobile phase pH.
Troubleshooting Steps:
Adjust Mobile Phase pH: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase can suppress the ionization of acidic analytes, leading to better peak shape.[12] An acidified mobile phase can improve peak sharpness and retention.[13]
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.
Issue 2: Inconsistent Retention Times for Yellow 2G
Possible Cause: Changes in mobile phase composition, temperature fluctuations, or an improperly equilibrated column.
Troubleshooting Steps:
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase and ensure all components are miscible and properly degassed.
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
Adequate Column Equilibration: Increase the column equilibration time, especially when changing mobile phases.
Issue 3: Extraneous Peaks in the Chromatogram
Possible Cause: Co-eluting matrix components, degradation products of Yellow 2G, or other dyes.
Troubleshooting Steps:
Optimize the Gradient Program: Adjust the mobile phase gradient to improve the separation of Yellow 2G from interfering peaks.
Employ Sample Clean-up: Use Solid-Phase Extraction (SPE) to remove interfering matrix components prior to injection.
Investigate Degradation: Analyze samples promptly after preparation and store them under conditions that minimize degradation (e.g., protected from light, controlled temperature).
Spectrophotometric Analysis
Issue 1: Inaccurate Quantification of Yellow 2G
Possible Cause: Overlapping spectra from other colorants or background absorbance from the sample matrix.
Troubleshooting Steps:
Derivative Spectrophotometry: This technique can be used to resolve overlapping spectral bands from different dyes in a mixture.
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for background interference.
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where their effect is negligible.
Issue 2: Absorbance Readings Drift or are Unstable
Possible Cause: Changes in the pH of the sample solution, or degradation of Yellow 2G over time.
Troubleshooting Steps:
Buffer the Sample: Use a suitable buffer to maintain a constant pH during the measurement. The stability of azo dyes can be pH-dependent.
Time-Course Measurement: Take readings at several time points to check for degradation. If the absorbance decreases over time, this may indicate that the dye is degrading.
Quantitative Data Summary
While specific quantitative data for interference in Yellow 2G analysis is limited in the literature, the following table provides a general overview of recovery percentages for synthetic dyes in various food matrices after sample preparation, which can be indicative of the level of matrix interference.
This protocol is a general guideline for removing matrix interferences from liquid samples prior to HPLC analysis.
Conditioning: Condition a C18 SPE cartridge by passing a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water or buffer) through it. Do not let the cartridge dry out.
Loading: Load the sample, dissolved in a highly polar solvent like water, onto the cartridge.
Washing: Wash the cartridge with a polar solvent to elute unwanted, weakly retained matrix components.
Elution: Elute the retained Yellow 2G with a less polar solvent (e.g., methanol (B129727) or acetonitrile).
Analysis: The collected eluate can then be evaporated and reconstituted in the mobile phase for HPLC analysis.
Source: Adapted from Waters Corporation (2022)
Visualizations
Caption: Workflow for analysis and troubleshooting of Yellow 2G.
Caption: Logic diagram for troubleshooting common analytical issues.
Technical Support Center: Enhancing the Solubility of Yellow 2G in Organic Solvents
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Yellow 2G (C.I. Acid Yellow 17) and encountering challenges with its solubility in organic so...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Yellow 2G (C.I. Acid Yellow 17) and encountering challenges with its solubility in organic solvents. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is Yellow 2G poorly soluble in most organic solvents?
A1: Yellow 2G, also known as Acid Yellow 17, is an anionic monoazo dye.[1] Its molecular structure contains two sulfonate groups (-SO₃⁻), which are highly polar and designed to confer high solubility in water.[1] These ionic groups lead to strong solute-water interactions, making it energetically unfavorable for the dye to dissolve in less polar organic solvents.[1] Consequently, it is highly soluble in water but only slightly soluble in polar organic solvents like ethanol (B145695) and acetone (B3395972), and generally insoluble in non-polar solvents such as benzene (B151609) or ether.[1][2]
Q2: I am observing very low solubility of Yellow 2G in ethanol, even with heating. What could be the problem?
A2: Several factors can contribute to this issue:
Purity of the Dye: Commercial grades of Yellow 2G may contain salt (sodium chloride or sodium sulfate) from the manufacturing process, which can reduce its solubility in organic solvents.
Particle Size: Larger crystals of the dye will dissolve more slowly. Grinding the dye to a fine powder can increase the surface area and improve the rate of dissolution.
Water Content: Yellow 2G is hygroscopic and can absorb moisture from the air. The presence of water can hinder its solubility in less polar organic solvents. Ensure the dye and the solvent are as anhydrous as possible.
Temperature Limitations: While heating can increase solubility, there is a limit to this effect, and excessive heat can potentially degrade the dye.
Q3: Are there alternative "Yellow 2G" dyes that are inherently soluble in organic solvents?
A3: Yes, there are solvent-soluble dyes with similar color characteristics. For instance, "Solvent Yellow 21" is described as "Oil Soluble Yellow 2G" and is a metal complex azo dye with excellent solubility in a range of organic solvents.[3] Similarly, "Solvent Yellow 33" is a quinophthalone dye, also marketed with the "Yellow 2G" name, and has good solubility in solvents like acetone and toluene.[4] It is crucial to check the chemical identity (CAS number) of your dye to ensure you are using the appropriate type for your solvent system.
Q4: Can I use surfactants to improve the solubility of Yellow 2G in organic media?
A4: Yes, using surfactants can be an effective strategy. Surfactants can form micelles or reverse micelles in organic solvents, creating a microenvironment where the polar Yellow 2G molecules can be encapsulated and dispersed. Non-ionic surfactants are often effective for this purpose. This approach avoids chemical modification of the dye itself.
Troubleshooting Guide
If you are experiencing poor solubility of Yellow 2G in an organic solvent, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for addressing poor solubility of Yellow 2G.
Data Presentation: Solubility of Yellow 2G and Related Dyes
The following table summarizes the available solubility data for Yellow 2G (Acid Yellow 17) and a comparable solvent-soluble dye.
For researchers needing to improve the solubility of Yellow 2G in organic solvents, chemical modification is a viable, albeit more involved, strategy. The primary approach is to reduce the polarity of the molecule by replacing the highly polar sulfonate groups with less polar functionalities.
Protocol: Conversion of Yellow 2G to a More Organo-Soluble Derivative
This protocol describes a general two-step process to replace the sulfonate groups with less polar groups, thereby increasing organic solvent solubility. This is a representative procedure and may require optimization.
Caption: Workflow for modifying Yellow 2G to improve organic solvent solubility.
Step 1: Conversion of Sulfonate Groups to Sulfonyl Chlorides
Drying: Thoroughly dry the Yellow 2G powder under vacuum to remove any residual water.
Reaction Setup: In a fume hood, suspend the dried Yellow 2G in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform) under an inert atmosphere (e.g., nitrogen or argon).
Chlorination: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to the suspension at 0°C.
Reaction: Allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC). The solid Yellow 2G should gradually be replaced by the sulfonyl chloride derivative.
Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude sulfonyl chloride derivative.
Step 2: Nucleophilic Substitution of the Sulfonyl Chloride
Dissolution: Dissolve the crude sulfonyl chloride from Step 1 in an appropriate anhydrous organic solvent (e.g., THF, dichloromethane).
Nucleophilic Addition: Cool the solution to 0°C and slowly add a nucleophile to replace the chloride. The choice of nucleophile will determine the final functional group and solubility characteristics.
To form a sulfonamide (less polar): Add a primary or secondary amine (e.g., butylamine, diethylamine).
To form a sulfonate ester (less polar): Add an alcohol (e.g., butanol) in the presence of a non-nucleophilic base (e.g., triethylamine).
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final, more organo-soluble Yellow 2G derivative.
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.
Technical Support Center: Stability of Yellow 2G in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Yellow 2G in aqueous solutions. Below you will find frequently asked ques...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Yellow 2G in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Yellow 2G and what are its general properties?
Yellow 2G (also known as C.I. Acid Yellow 17) is a synthetic monoazo dye.[1][2][3] It appears as a yellow powder and is soluble in water, forming a yellow solution with a greenish shade.[4][5] It is an acid dye primarily used for dyeing wool, silk, and nylon fibers, as well as in the manufacturing of inks and pigments.[4][5]
Q2: What are the main factors that can affect the stability of Yellow 2G in an aqueous solution?
The stability of Yellow 2G in aqueous solutions can be influenced by several factors, including:
pH: Extreme pH values can potentially lead to the hydrolysis of the dye molecule over time.
Temperature: Elevated temperatures can accelerate the rate of degradation.
Light Exposure: Like many dyes, Yellow 2G can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[1][2]
Presence of Oxidizing or Reducing Agents: Strong oxidizing or reducing agents can cause the decolorization of the dye.[4][5]
Q3: How should aqueous solutions of Yellow 2G be stored to ensure maximum stability?
To maximize the shelf life of Yellow 2G solutions, it is recommended to:
Store in a cool, dark place to minimize thermal and photodegradation.
Use amber-colored glass containers to protect from light.
Ensure the container is tightly sealed to prevent contamination.
For long-term storage, refrigeration may be considered, but it is important to check for any precipitation upon cooling.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving Yellow 2G aqueous solutions.
Problem
Possible Cause
Troubleshooting Steps
Unexpected color fading of the Yellow 2G solution.
Photodegradation: The solution has been exposed to ambient or UV light for an extended period.
1. Prepare a fresh solution and store it in an amber-colored bottle or wrap the container in aluminum foil. 2. Minimize the exposure of the solution to light during experimental procedures.
Thermal Degradation: The solution has been stored at an elevated temperature.
1. Store the stock solution in a refrigerator (ensure no precipitation occurs). 2. For experiments at elevated temperatures, prepare the solution fresh and use it immediately.
Incorrect pH: The solution pH is in a range that promotes hydrolysis or other degradation pathways.
1. Measure the pH of the solution. 2. If necessary, use a suitable buffer system to maintain the pH within the desired range for the experiment.
Presence of Contaminants: The solution may be contaminated with oxidizing or reducing agents.
1. Use high-purity water (e.g., deionized or distilled) for solution preparation. 2. Ensure all glassware is thoroughly cleaned and rinsed.
Inconsistent absorbance readings in spectrophotometry.
Instrumental Drift: The spectrophotometer may not be properly warmed up or calibrated.
1. Allow the spectrophotometer to warm up for the manufacturer-recommended time. 2. Calibrate the instrument using a blank solution before each set of measurements.
Solution Instability: The concentration of the dye is changing over the course of the measurements.
1. If measuring a kinetic study, ensure the time intervals are consistent. 2. If the solution is degrading rapidly under the experimental conditions, consider alternative analytical techniques or modify the experimental setup.
Precipitation: The dye may be precipitating out of the solution, especially at high concentrations or low temperatures.
1. Visually inspect the solution for any turbidity or solid particles. 2. If precipitation is observed, try diluting the solution or gently warming it to redissolve the dye.
Shift in the maximum absorption wavelength (λmax).
Change in pH: The chromophore of the dye can be affected by the pH of the solution.
1. Measure and record the pH of the solution. 2. Compare the λmax with that of a reference standard at a known pH.
Complex Formation: The dye may be interacting with other components in the solution.
1. Review the composition of your solution for any potential interacting species. 2. If possible, simplify the solution matrix to identify the cause of the shift.
Quantitative Data on Stability
The following table summarizes representative data on the stability of Yellow 2G in aqueous solutions under different conditions. This data is intended as a guideline for experimental design.
Condition
Parameter
Value
Notes
pH Stability
pH Range for Stability
4 - 10
Minimal degradation observed over 24 hours at room temperature.
Degradation Rate at pH 3
< 5% in 24h
Slight increase in degradation under highly acidic conditions.
Degradation Rate at pH 11
< 5% in 24h
Slight increase in degradation under highly alkaline conditions.
Thermal Stability
Half-life at 25°C
> 7 days
In the absence of light and at neutral pH.
Half-life at 40°C
~ 48 hours
Degradation rate increases with temperature.
Half-life at 60°C
~ 12 hours
Significant degradation observed.
Photostability
Half-life (Simulated Daylight)
~ 24 hours
Degradation is dependent on light intensity and wavelength.
Half-life (UVA Exposure)
< 6 hours
Rapid degradation under UV light.
Experimental Protocols
Protocol for Assessing the Stability of Yellow 2G in Aqueous Solution
This protocol outlines a method for evaluating the stability of Yellow 2G under specific pH, temperature, and light conditions.
1. Materials and Reagents:
Yellow 2G (analytical grade)
Deionized or distilled water
Buffer solutions (pH 4, 7, and 10)
Spectrophotometer
Calibrated pH meter
Constant temperature water bath or incubator
Light source (e.g., daylight lamp or UV lamp)
Volumetric flasks and pipettes
Cuvettes for spectrophotometry
Amber-colored storage bottles
2. Preparation of Stock Solution:
Accurately weigh a known amount of Yellow 2G powder.
Dissolve the powder in a volumetric flask with deionized water to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
Store the stock solution in an amber-colored bottle in a cool, dark place.
3. Experimental Setup:
For pH Stability:
Prepare a series of test solutions by diluting the stock solution with buffer solutions of different pH values (e.g., 4, 7, 10).
Store the solutions at a constant temperature in the dark.
For Thermal Stability:
Prepare test solutions at a constant pH (e.g., using a pH 7 buffer).
Place the solutions in a constant temperature environment (e.g., 25°C, 40°C, 60°C) in the dark.
For Photostability:
Prepare test solutions at a constant pH and temperature.
Expose the solutions to a controlled light source. A control sample should be kept in the dark under the same conditions.
4. Data Collection:
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.
Measure the absorbance of the aliquot at the maximum absorption wavelength (λmax) of Yellow 2G (around 440 nm) using a spectrophotometer. Use the corresponding buffer or water as a blank.
Record the absorbance values.
5. Data Analysis:
Calculate the percentage of dye remaining at each time point using the formula:
% Remaining = (Absorbance at time t / Initial Absorbance at time 0) * 100
Plot the percentage of remaining dye against time for each condition.
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) for each condition.
Experimental Workflow
Caption: Workflow for assessing the stability of Yellow 2G.
Technical Support Center: Challenges in Removing Yellow 2G from Wastewater
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to remove the azo dye Yellow...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to remove the azo dye Yellow 2G from wastewater.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing Yellow 2G from wastewater?
A1: The most common methods for removing Yellow 2G from wastewater include physical methods like adsorption, chemical methods such as advanced oxidation processes (AOPs), and biological methods involving microbial degradation. Adsorption using low-cost adsorbents derived from agricultural waste has shown promise. Advanced oxidation processes, like the Fenton process, are effective due to the generation of highly reactive hydroxyl radicals that can break down the dye's molecular structure. Biological treatment using bacteria, fungi, and algae is another eco-friendly and cost-effective approach.
Q2: Why is the pH of the wastewater important for Yellow 2G removal?
A2: The pH of the wastewater is a critical parameter that can significantly influence the efficiency of most Yellow 2G removal methods. For adsorption processes, pH affects the surface charge of the adsorbent and the ionization of the dye molecule, which in turn governs the electrostatic interactions between them. For instance, the maximum uptake of Reactive Yellow 2 (a similar reactive dye) using an amino-functionalized adsorbent occurs at a low pH of 2. In the case of Fenton oxidation, a low pH (around 3) is generally optimal for the generation of hydroxyl radicals. For biological treatments, the pH needs to be within the optimal range for the specific microorganisms to maintain their metabolic activity for dye degradation.
Q3: What are the main challenges associated with the biological degradation of Yellow 2G?
A3: While biological degradation is an environmentally friendly method, it faces several challenges. Azo dyes like Yellow 2G are generally resistant to aerobic degradation. The degradation can also lead to the formation of intermediate aromatic amines, which can be more toxic and carcinogenic than the parent dye. The efficiency of microbial degradation is also sensitive to environmental conditions such as pH, temperature, and the presence of other toxic compounds in the wastewater.
Troubleshooting Guides
Adsorption-Based Removal
Problem: Low removal efficiency of Yellow 2G using an adsorbent.
Possible Cause
Troubleshooting Step
Incorrect pH
The surface charge of the adsorbent and the dye's ionization are pH-dependent. Determine the point of zero charge (pzc) of your adsorbent. For anionic dyes like Yellow 2G, a pH below the pzc will result in a positively charged adsorbent surface, favoring electrostatic attraction. Experiment with a range of pH values to find the optimum for your specific adsorbent.
Insufficient Adsorbent Dosage
The number of available active sites for dye adsorption is directly proportional to the adsorbent dosage. If the dosage is too low, the active sites will become saturated quickly. Increase the adsorbent dosage incrementally in your experiments to find the optimal concentration where removal efficiency plateaus.
Short Contact Time
Adsorption is a time-dependent process. Equilibrium needs to be reached for maximum removal. Conduct kinetic studies by taking samples at different time intervals to determine the equilibrium time for your adsorbent-dye system.
High Initial Dye Concentration
At a fixed adsorbent dosage, a higher initial dye concentration can saturate the available binding sites, leading to lower percentage removal. If you observe a decrease in removal efficiency with increasing dye concentration, it may indicate that the adsorbent capacity has been reached.
Adsorbent Pore Blockage
Other pollutants or suspended solids in the wastewater can block the pores of the adsorbent, reducing its efficiency. Pre-treat the wastewater by filtration to remove any suspended matter before the adsorption step.
Advanced Oxidation Process (AOP) - Fenton Oxidation
Problem: Incomplete decolorization of Yellow 2G with Fenton's reagent.
Possible Cause
Troubleshooting Step
Suboptimal pH
The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5. At higher pH, iron precipitates as ferric hydroxide, reducing the availability of Fe²⁺ catalyst and inhibiting hydroxyl radical generation. Adjust the initial pH of the wastewater to the optimal range before adding the Fenton reagents.
Incorrect H₂O₂/Fe²⁺ Molar Ratio
The ratio of hydrogen peroxide to ferrous iron is crucial. An excess of H₂O₂ can act as a hydroxyl radical scavenger, while too little will limit the reaction. An excess of Fe²⁺ can also scavenge hydroxyl radicals. Optimize the H₂O₂/Fe²⁺ molar ratio through a series of batch experiments to find the most effective concentration for your wastewater.
Insufficient Reagent Concentration
If the concentrations of both H₂O₂ and Fe²⁺ are too low relative to the dye concentration, there will not be enough hydroxyl radicals generated to achieve complete degradation. Gradually increase the dosage of Fenton's reagent while monitoring the decolorization efficiency.
Presence of Radical Scavengers
Other organic and inorganic compounds in the wastewater (e.g., chloride, carbonate, bicarbonate ions) can compete with the dye for hydroxyl radicals, reducing the efficiency of the process. Characterize your wastewater to identify potential scavengers and consider a pre-treatment step if they are present in high concentrations.
Short Reaction Time
The degradation of Yellow 2G by Fenton's reagent is a rapid process, but sufficient time is still required for the reaction to go to completion. Monitor the color removal over time to ensure you are allowing for an adequate reaction period.
Quantitative Data Summary
Table 1: Influence of Process Parameters on Yellow 2G Removal Efficiency by Adsorption
Technical Support Center: Yellow 2G Photostability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Yellow 2G (C.I...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Yellow 2G (C.I. Acid Yellow 17) in their experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to the photostability of Yellow 2G.
Q1: My Yellow 2G solution is fading rapidly during my experiment. What are the potential causes and how can I fix this?
A1: Rapid fading, or photobleaching, of Yellow 2G is a common issue stemming from the dye's susceptibility to photodegradation. The azo bond (-N=N-) in its structure is particularly vulnerable to cleavage upon exposure to light, especially UV radiation.
Troubleshooting Steps:
Minimize Light Exposure: The most straightforward solution is to protect your samples from light.
Work in a dimly lit area or use amber-colored glassware.
Cover your samples with aluminum foil or use light-blocking containers during incubation or storage.[1]
For microscopy, use the lowest possible light intensity and exposure time necessary to capture your data.[2][3] Use neutral density filters to reduce light intensity without changing its spectral properties.[2][3]
Control the Experimental Environment:
pH: The stability of azo dyes can be pH-dependent. In weakly acidic conditions (pH 4.5-5.5), disperse dyes are often most stable.[4] If your protocol allows, consider buffering your solution to a pH that minimizes degradation.
Temperature: High temperatures can sometimes accelerate degradation reactions. Maintain a consistent and controlled temperature throughout your experiment.
Use Antifade Reagents: For applications like fluorescence microscopy, incorporating an antifade reagent into your mounting medium can significantly reduce photobleaching.[3][5][6] Common antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6]
Q2: I am observing inconsistent results in my colorimetric assays using Yellow 2G. Could this be related to photostability?
A2: Yes, inconsistent results in colorimetric assays can be a direct consequence of the photodegradation of Yellow 2G. If some samples are exposed to more light than others, the dye will fade unevenly, leading to high variability in your measurements.
Troubleshooting Steps:
Standardize Light Conditions: Ensure that all samples, including standards and controls, are exposed to the same light conditions for the same duration.
Use High-Quality Reagents: Ensure the purity of your Yellow 2G and other reagents, as impurities can sometimes catalyze photodegradation.[7]
Calibrate Instruments: Regularly calibrate your spectrophotometer or plate reader to ensure that any observed variability is not due to instrumental drift.[7]
Sample Handling: Maintain consistent sample handling and preparation techniques to minimize variability.[7]
Q3: Are there specific wavelengths of light that are more damaging to Yellow 2G?
A3: Azo dyes are particularly susceptible to degradation by ultraviolet (UV) radiation.[1] The high energy of UV photons can readily break the chemical bonds within the dye molecule, leading to fading. If your experimental setup involves a UV light source (e.g., for sterilization or visualization), this is a likely cause of rapid degradation. The photodegradation of azo dyes is often initiated by radiation in the 300-400 nm range.
Troubleshooting Steps:
If possible, use light sources that do not emit in the UV range.
If a UV source is necessary, use UV filters to block damaging wavelengths where feasible.
Minimize the duration of exposure to any high-energy light source.
Frequently Asked Questions (FAQs)
What is Yellow 2G?
Yellow 2G, also known as Acid Yellow 17, is a synthetic azo dye.[8] It is soluble in water and appears as a yellow powder.[8] It is used in the textile industry for dyeing wool, silk, and nylon, as well as in the manufacturing of inks and pigments.[9]
What does the "light fastness" of a dye mean?
Light fastness is a measure of a dye's resistance to fading upon exposure to light.[1] It is often rated on the Blue Wool Scale, which ranges from 1 (very poor light fastness) to 8 (excellent light fastness).[1][7][10] This scale helps in predicting how a colored material will behave when exposed to sunlight over time.[7][10]
What are the degradation products of Yellow 2G?
The photodegradation of sulfonated azo dyes like Yellow 2G is a complex process. It is generally initiated by hydroxyl radicals, which attack the azo bond.[10][11] This leads to the formation of hydroxylated intermediates, followed by the breakdown of the molecule into smaller, low-molecular-weight dicarboxylic acids and inorganic ions.[10]
Can I prevent photobleaching completely?
While complete prevention of photobleaching is challenging, especially under intense light exposure, the strategies outlined in the troubleshooting guide can significantly reduce the rate of degradation and improve the reliability of your experimental results.
Data on Yellow 2G Degradation
The following tables summarize quantitative data on the degradation of Yellow 2G under different experimental conditions.
Table 1: Degradation of Yellow 2G using Fenton Oxidation
Protocol 1: Assessing the Photostability of Yellow 2G using a Standardized Method (Adapted from the Blue Wool Scale principle)
Objective: To determine the relative light fastness of a Yellow 2G solution.
Materials:
Yellow 2G solution of known concentration
Blue Wool Scale standards (cards with 8 strips of blue wool fabric with known light fastness ratings)[7][10]
A controlled light source (e.g., xenon arc lamp, which mimics natural sunlight)[14]
Light-blocking material (e.g., aluminum foil)
Spectrophotometer
Methodology:
Prepare your Yellow 2G solution in a transparent container (e.g., a cuvette or a petri dish).
Place a Blue Wool Scale card next to your sample.
Cover half of your sample and half of the Blue Wool Scale card with the light-blocking material. This will serve as the unexposed control.
Expose the setup to the light source for a predetermined period. The duration will depend on the intensity of the light source.
After the exposure period, remove the light-blocking material.
Visually compare the fading of the Yellow 2G solution to the fading of the blue wool strips. The light fastness rating of your sample corresponds to the blue wool strip that shows a similar degree of fading.[14]
For a quantitative assessment, measure the absorbance of the exposed and unexposed portions of your Yellow 2G solution using a spectrophotometer at its maximum absorbance wavelength. The percentage of degradation can be calculated from the change in absorbance.
Technical Support Center: HPLC Analysis of Yellow 2G
Welcome to the Technical Support Center for the HPLC analysis of the synthetic food dye, Yellow 2G (E107). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the HPLC analysis of the synthetic food dye, Yellow 2G (E107). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on analytical methodologies.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of Yellow 2G, particularly focusing on matrix effects.
Observed Problem
Potential Causes
Recommended Solutions
Peak Tailing
- Secondary interactions between the acidic Yellow 2G dye and basic sites on the column packing (residual silanols).- Column overload.- Inappropriate mobile phase pH.
- Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.- Reduce sample concentration or injection volume.- Ensure the mobile phase pH is at least 2 units away from the pKa of Yellow 2G.
Peak Fronting
- Sample overload.- Sample solvent is stronger than the mobile phase.
- Dilute the sample or decrease the injection volume.- Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks
- Co-elution with an interfering compound from the matrix.- Column contamination or void formation.- Sample solvent incompatibility with the mobile phase.
- Improve sample cleanup using Solid Phase Extraction (SPE).- Use a guard column to protect the analytical column.- Flush the column with a strong solvent or replace it if necessary.- Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[1]
Inconsistent Retention Times
- Fluctuations in mobile phase composition or flow rate.- Poor column temperature control.- Insufficient column equilibration.
- Prepare fresh mobile phase and degas thoroughly.- Check the HPLC pump for leaks and ensure consistent flow.- Use a column oven for stable temperature control.- Increase the column equilibration time between injections.
Reduced Peak Area (Signal Suppression)
- Matrix Effect: Co-eluting matrix components compete with Yellow 2G for ionization in the mass spectrometer source (if using LC-MS).
- Implement a more effective sample preparation method (e.g., SPE, LLE) to remove interfering matrix components.- Optimize chromatographic conditions to separate Yellow 2G from matrix interferences.- Use a matrix-matched calibration curve for quantification.
Increased Peak Area (Signal Enhancement)
- Matrix Effect: Co-eluting compounds enhance the ionization efficiency of Yellow 2G.
- Similar to mitigating signal suppression, improve sample cleanup and chromatographic separation.- Utilize matrix-matched standards or the standard addition method for accurate quantification.
High Backpressure
- Particulate matter from the sample blocking the column frit.- Precipitation of buffer salts in the mobile phase.
- Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[2][3]- Ensure mobile phase components are fully dissolved and miscible.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Yellow 2G analysis?
A1: Matrix effects are the alteration of the analytical signal of Yellow 2G (either suppression or enhancement) due to the presence of other components in the sample matrix, such as sugars, proteins, fats, and other additives.[3] These effects can lead to inaccurate quantification.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the peak response of Yellow 2G in a pure solvent standard to its response in a matrix-matched standard. A significant difference in the signal indicates the presence of matrix effects. The matrix-matched standard is prepared by spiking a known amount of Yellow 2G into a blank sample extract that has undergone the entire sample preparation procedure.
Q3: What are the most common food matrices where Yellow 2G is found and what are the expected challenges?
A3: Yellow 2G is typically found in beverages, confectionery, and desserts. In beverages, the primary challenge is often interference from high concentrations of sugars and other water-soluble additives. In confectionery, complex matrices containing fats, proteins, and emulsifiers can lead to significant matrix effects and require more rigorous sample cleanup.
Q4: Can I use a generic HPLC method for all types of samples containing Yellow 2G?
A4: While a general reversed-phase HPLC method can be a good starting point, it is crucial to optimize and validate the method for each specific sample matrix. The complexity of the matrix will dictate the necessary sample preparation steps and chromatographic conditions to achieve accurate and reliable results.
Q5: What is the importance of a guard column in the analysis of Yellow 2G?
A5: A guard column is a small, disposable column placed before the main analytical column. It is highly recommended for analyzing complex samples like foodstuffs as it protects the more expensive analytical column from strongly retained matrix components and particulate matter, thereby extending its lifetime and maintaining performance.
Quantitative Data Summary
The following table summarizes typical method validation data for the analysis of synthetic dyes, including yellow azo dyes similar to Yellow 2G, in various food matrices. This data can be used as a benchmark for your own method development and validation.
Parameter
Beverages
Confectionery & Sweets
Limit of Detection (LOD)
0.03 - 0.1 µg/mL
0.1 - 0.5 µg/g
Limit of Quantification (LOQ)
0.1 - 0.3 µg/mL
0.3 - 1.5 µg/g
Recovery (%)
85 - 105%
80 - 110%
Matrix Effect (%) *
-20% to +15%
-40% to +25%
*Matrix effect is calculated as: ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100%. A negative value indicates signal suppression, and a positive value indicates signal enhancement.
Experimental Protocols
Protocol 1: Sample Preparation for Liquid Samples (e.g., Soft Drinks)
Degassing: Degas carbonated beverage samples by sonication for 15-20 minutes.
Dilution: Dilute the sample with deionized water or the initial mobile phase to bring the Yellow 2G concentration within the calibration range.
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[3]
Protocol 2: Sample Preparation for Solid and Semi-Solid Samples (e.g., Confectionery)
Homogenization: Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 g).
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 15 minutes to separate solid residues.
Solid Phase Extraction (SPE) Cleanup:
Condition a C18 SPE cartridge with methanol followed by water.
Load the supernatant from the centrifugation step onto the cartridge.
Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
Elute Yellow 2G with a stronger solvent (e.g., methanol or acetonitrile).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: HPLC Method for Yellow 2G Analysis
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase A: 20 mM Ammonium acetate buffer (pH 6.5).
Mobile Phase B: Acetonitrile or Methanol.
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute Yellow 2G and other dyes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10-20 µL.
Column Temperature: 30-40 °C.
Detection: Diode Array Detector (DAD) or UV-Vis detector at the maximum absorbance wavelength of Yellow 2G (approximately 440 nm).
Visualizations
Caption: Experimental workflow for HPLC analysis of Yellow 2G.
Caption: Troubleshooting decision tree for HPLC analysis.
Technical Support Center: Overcoming Catalyst Deactivation in Yellow 2G Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with cat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with catalyst deactivation during the degradation of the azo dye, Yellow 2G.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This guide is designed to help you identify the root cause of decreased catalyst performance and provides actionable steps to restore catalytic activity.
Observed Problem
Potential Cause
Diagnostic Action
Suggested Solution
Gradual decrease in degradation efficiency over several cycles.
Fouling/Coking: Deposition of carbonaceous materials or dye intermediates on the catalyst surface.
- TGA/TPO Analysis: Perform Thermogravimetric Analysis or Temperature-Programmed Oxidation to quantify carbonaceous deposits.- FTIR Spectroscopy: Analyze the surface of the used catalyst for the presence of organic functional groups from adsorbed species.
- Solvent Washing: Wash the catalyst with a suitable organic solvent to remove adsorbed dye molecules.- Calcination/Thermal Treatment: Heat the catalyst in a controlled atmosphere (e.g., air) to burn off organic residues.[1]
Significant drop in activity after the first cycle, especially at low pH.
Leaching: Dissolution of the active metal (e.g., iron) from the catalyst support into the reaction medium.
- ICP-MS/AAS Analysis: Measure the concentration of the active metal in the reaction solution after the experiment.
- Optimize pH: Operate at a slightly higher pH if the reaction allows, as very acidic conditions can promote leaching.[2] For Fenton reactions, a pH of 3-3.5 is often optimal for minimizing leaching while maintaining high activity.[3]- Use a more stable support: Consider catalysts with active metals strongly bound to the support material.
Loss of activity after high-temperature reactions or regeneration cycles.
Thermal Degradation/Sintering: Agglomeration of catalyst particles at high temperatures, leading to a reduction in active surface area.
- BET Surface Area Analysis: Measure the surface area of the fresh and used catalyst. A significant decrease indicates sintering.- XRD and TEM Analysis: Observe changes in crystallite size and particle morphology. An increase in particle size is indicative of sintering.
- Control Reaction/Regeneration Temperature: Operate at lower temperatures to prevent agglomeration.- Use thermally stable catalysts: Select catalysts with high thermal stability or those designed to resist sintering.
Sudden and severe loss of catalytic activity.
Poisoning: Strong chemisorption of substances from the reaction mixture onto the active sites of the catalyst.
- XPS/EDX Analysis: Identify the presence of foreign elements (e.g., sulfur, chlorine) on the catalyst surface.
- Feedstock Purification: Ensure the purity of the Yellow 2G dye and other reagents to remove potential poisons.- Use of Guard Beds: Implement a pre-treatment step to remove poisons before the reaction.
Frequently Asked Questions (FAQs)
Q1: My photocatalyst's efficiency is decreasing with each cycle. What is the most likely cause?
A decrease in photocatalytic efficiency over several cycles is often due to the agglomeration and sedimentation of the dye or its degradation byproducts on the catalyst surface. This fouling blocks active sites and prevents light from reaching the catalyst.[4] To confirm this, you can analyze the used catalyst with techniques like FTIR to identify adsorbed organic molecules. A thorough washing with distilled water or an appropriate solvent, followed by drying, can often restore activity.
Q2: I am using a heterogeneous Fenton catalyst, and the solution turns slightly yellow/orange after the reaction, even with good degradation. What is happening?
This is likely due to the leaching of iron ions from your catalyst into the solution, especially if you are operating at a very low pH (below 3).[2][3] While the homogeneous Fenton reaction catalyzed by these leached ions can contribute to degradation, it indicates catalyst instability. To mitigate this, it's recommended to operate at the optimal pH for heterogeneous Fenton reactions, which is typically around 3 to 3.5.[3]
Q3: Can I regenerate my iron-based catalyst after it has been deactivated?
Yes, iron-based catalysts, particularly those that form iron hydroxide (B78521) sludge, can be regenerated. A common method involves dewatering and drying the sludge, followed by baking at high temperatures (350-400°C). The resulting iron oxide can then be dissolved in sulfuric acid to be reused as a catalyst for Fenton-like reactions.[1][2]
Q4: What is the best way to recover my powdered photocatalyst for reusability tests?
For powdered photocatalysts like TiO2, recovery can be achieved through centrifugation or vacuum filtration. After separation, it is crucial to wash the catalyst thoroughly with distilled water and a suitable solvent to remove any adsorbed dye molecules. The catalyst should then be dried before being used in the next cycle.[4]
Q5: My degradation rate is much lower than expected based on the literature. What are some initial parameters I should check?
Several factors can influence the degradation rate. First, verify the operational parameters such as pH, catalyst loading, and initial dye concentration, as these have a significant impact on efficiency. For photocatalytic systems, ensure the light source has the correct wavelength and sufficient intensity. For Fenton systems, check the concentration of the hydrogen peroxide oxidant.
Quantitative Data Summary
The following tables summarize key quantitative data for the degradation of Yellow 2G and similar azo dyes to guide your experimental setup.
Table 1: Optimal Conditions for Photocatalytic Degradation of Yellow 2G
Protocol 1: Catalyst Reusability Testing for Photocatalytic Degradation
Initial Degradation Experiment:
Prepare a 20 mg/L solution of Yellow 2G dye.
Add the photocatalyst (e.g., 1 g/L TiO₂) to the dye solution in a suitable reactor.
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
Turn on the light source (e.g., UV lamp) to initiate the photocatalytic reaction.
Take aliquots at regular intervals, centrifuge or filter to remove the catalyst, and measure the absorbance of the supernatant at the maximum wavelength of Yellow 2G using a UV-Vis spectrophotometer to determine the degradation rate.
Catalyst Recovery and Regeneration:
After the first cycle, separate the catalyst from the solution by centrifugation or filtration.
Wash the recovered catalyst thoroughly with distilled water and then with a solvent like ethanol (B145695) to remove any adsorbed species.
Dry the catalyst in an oven at a suitable temperature (e.g., 80-100°C) for several hours.
Subsequent Degradation Cycles:
Use the regenerated catalyst for the next degradation cycle with a fresh solution of Yellow 2G under the same experimental conditions as the first cycle.
Repeat the process for the desired number of cycles (typically 3-5) to evaluate the stability and reusability of the catalyst.
Protocol 2: Characterization of Catalyst Deactivation
Sample Preparation:
Collect samples of the fresh catalyst and the catalyst after several degradation cycles.
Ensure the used catalyst is properly dried before analysis.
Surface Area and Morphology Analysis:
BET Analysis: Determine the specific surface area of the fresh and used catalyst to check for sintering.
SEM/TEM Analysis: Obtain images of the fresh and used catalyst to observe any changes in particle size, morphology, or agglomeration.
Surface Composition and Contamination Analysis:
XPS/EDX Analysis: Analyze the elemental composition of the catalyst surface to detect any potential poisons.
FTIR Analysis: Identify functional groups on the catalyst surface to check for fouling by organic intermediates.
Thermal Analysis:
TGA/TPO: Quantify the amount of carbonaceous deposits on the used catalyst to confirm coking.
Visualizations
Caption: A logical workflow for diagnosing and resolving catalyst deactivation.
Caption: Experimental workflow for testing catalyst reusability.
Technical Support Center: pH Optimization for Yellow 2G Adsorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pH optimization of Yellow 2G adsorption...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pH optimization of Yellow 2G adsorption experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH for the adsorption of Yellow 2G, an anionic dye?
A1: The adsorption of anionic dyes like Yellow 2G is generally favored at lower pH values.[1] The optimal pH is often found in the acidic range, typically between 2.0 and 6.0.[2][3][4][5] This is because a lower pH increases the positive charge on the surface of most adsorbents, which enhances the electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules.[1]
Q2: Why does the adsorption efficiency for Yellow 2G decrease at a higher pH?
A2: At a higher pH, the surface of the adsorbent tends to become negatively charged. This leads to electrostatic repulsion between the negatively charged adsorbent surface and the anionic Yellow 2G dye molecules, resulting in a significant decrease in adsorption efficiency.[6] Additionally, at a higher pH, there is an excess of hydroxide (B78521) ions (OH-) in the solution, which compete with the anionic dye for the active adsorption sites on the adsorbent.[6]
Q3: Can the optimal pH vary depending on the adsorbent material used?
A3: Yes, the optimal pH for Yellow 2G adsorption is highly dependent on the specific adsorbent material being used. Each adsorbent has a unique point of zero charge (pHpzc), which is the pH at which its surface has a net neutral charge. For effective adsorption of anionic dyes like Yellow 2G, the experimental pH should be below the pHpzc of the adsorbent to ensure a positively charged surface.[1]
Q4: How does the initial dye concentration interact with pH during the adsorption of Yellow 2G?
A4: The initial dye concentration can influence the overall adsorption capacity, but the effect of pH remains a critical factor. At a given pH, a higher initial dye concentration generally leads to a higher amount of dye adsorbed per unit mass of adsorbent (adsorption capacity) until the active sites on the adsorbent become saturated. However, the percentage of dye removal might decrease with increasing initial concentration as the available adsorption sites become limited. It is crucial to optimize the pH for a specific range of dye concentrations you are working with.
Q5: What is the role of the point of zero charge (pHpzc) of the adsorbent in pH optimization?
A5: The point of zero charge (pHpzc) is a crucial parameter in understanding the effect of pH on adsorption. When the solution pH is below the pHpzc, the adsorbent surface is predominantly positively charged, favoring the adsorption of anionic dyes like Yellow 2G through electrostatic attraction. Conversely, when the solution pH is above the pHpzc, the surface becomes negatively charged, leading to repulsion of the anionic dye. Therefore, determining the pHpzc of your adsorbent is a key step in optimizing the pH for your experiment.[1]
Troubleshooting Guide
Issue
Possible Cause(s)
Troubleshooting Steps
Low adsorption of Yellow 2G at the expected optimal pH.
1. Incorrect pH measurement: The pH meter may not be calibrated correctly. 2. Buffer interference: Components of the buffer solution might be interacting with the adsorbent or the dye. 3. Adsorbent degradation: The adsorbent material may not be stable at the tested acidic pH.[7] 4. Inaccurate determination of pHpzc: The assumed point of zero charge for the adsorbent could be incorrect.
1. Calibrate pH meter: Regularly calibrate your pH meter using standard buffer solutions. 2. Use alternative pH adjustment methods: Try adjusting the pH using dilute HCl or NaOH instead of a buffer, if experimentally feasible. 3. Test adsorbent stability: Run a control experiment with the adsorbent in a dye-free solution at the desired pH to check for any changes in its structure or properties. 4. Experimentally determine pHpzc: Use methods like the pH drift method to accurately determine the point of zero charge of your specific adsorbent.
Inconsistent adsorption results across replicate experiments.
1. Inadequate pH control: The pH of the solution may be drifting during the experiment. 2. Non-homogeneous adsorbent slurry: The adsorbent may not be uniformly dispersed in the solution. 3. Temperature fluctuations: Variations in temperature can affect adsorption kinetics and equilibrium.
1. Monitor and adjust pH: Periodically check the pH of the solution during the experiment and adjust if necessary. 2. Ensure proper mixing: Use a reliable method of agitation (e.g., magnetic stirrer, orbital shaker) to keep the adsorbent suspended. 3. Maintain constant temperature: Conduct experiments in a temperature-controlled environment, such as a water bath or incubator.
Adsorption is unexpectedly high at a high pH.
1. Chemiphoresis or other non-electrostatic interactions: The adsorption may be governed by mechanisms other than electrostatic attraction, such as hydrogen bonding or hydrophobic interactions. 2. Dye precipitation: The high pH could be causing the Yellow 2G dye to precipitate out of the solution, leading to an apparent high removal.
1. Characterize adsorbent and dye: Conduct further analysis (e.g., FTIR) to understand the potential interactions between the adsorbent and the dye. 2. Visually inspect samples: Check for any visible signs of dye precipitation in your experimental tubes. Run a control experiment with only the dye solution at the high pH to confirm its stability.
Experimental Data Summary
The following table summarizes quantitative data from various studies on the adsorption of yellow dyes, highlighting the effect of pH.
Detailed Experimental Protocol: pH Optimization Study
This protocol outlines a general procedure for determining the optimal pH for Yellow 2G adsorption.
1. Materials and Reagents:
Yellow 2G dye stock solution (e.g., 1000 mg/L)
Adsorbent material
0.1 M HCl and 0.1 M NaOH for pH adjustment
Deionized water
Conical flasks or beakers (e.g., 250 mL)
pH meter
Orbital shaker or magnetic stirrer
Centrifuge or filtration apparatus
UV-Vis spectrophotometer
2. Preparation of Dye Solutions:
Prepare a series of working solutions of Yellow 2G (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.
3. Adsorption Experiments:
Take a fixed volume of the Yellow 2G working solution (e.g., 50 mL) in a series of conical flasks.
Adjust the initial pH of each solution to a different value within a desired range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10) using 0.1 M HCl or 0.1 M NaOH.[5]
Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined equilibrium time (this should be determined from prior kinetic studies).
After reaching equilibrium, separate the adsorbent from the solution by centrifugation or filtration.
4. Analysis:
Measure the final concentration of Yellow 2G in the supernatant or filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).
Calculate the amount of dye adsorbed per unit mass of adsorbent (qe, in mg/g) using the following equation:
qe = (C0 - Ce) * V / m
Where:
C0 = Initial dye concentration (mg/L)
Ce = Equilibrium dye concentration (mg/L)
V = Volume of the solution (L)
m = Mass of the adsorbent (g)
Calculate the percentage of dye removal using the following equation:
% Removal = ((C0 - Ce) / C0) * 100
5. Data Interpretation:
Plot a graph of qe (mg/g) or % Removal versus pH.
The pH at which the highest adsorption capacity or removal percentage is observed is the optimal pH for the given experimental conditions.
Visualizations
Caption: Experimental workflow for pH optimization in Yellow 2G adsorption.
Caption: Influence of pH on the adsorption mechanism of anionic Yellow 2G.
Technical Support Center: Temperature Effects on Yellow 2G Degradation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effects of temperature on the degradation kineti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effects of temperature on the degradation kinetics of the azo dye, Yellow 2G (also known as Acid Yellow 17, Lissamine Fast Yellow 2G, E107).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing temperature on the degradation rate of Yellow 2G?
A1: Generally, the rate of degradation for azo dyes like Yellow 2G increases with rising temperature.[1][2][3] This is because higher temperatures provide the necessary activation energy for the chemical bonds within the dye molecule to break. For example, studies on the similar azo dye tartrazine (B75150) showed a clear increase in the degradation rate constant as the temperature was raised from 30°C to 50°C.[4] The relationship between temperature and the reaction rate constant can often be modeled using the Arrhenius equation.[3]
Q2: My degradation experiment shows inconsistent or no degradation of Yellow 2G at elevated temperatures. What are the possible causes?
A2: Several factors could lead to these results:
Incorrect pH: The stability of azo dyes can be highly pH-dependent. Ensure your solution is buffered to the optimal pH for the degradation reaction you are studying. For Fenton oxidation processes, for instance, an acidic pH of around 3 is often optimal.[5][6]
Matrix Effects: If you are working with complex matrices, such as food products, other components like sugars (sucrose, glucose) can interact with the dye and its degradation products.[1][2] These interactions can either inhibit or sometimes contribute to degradation, leading to complex results.
Insufficient Reagent Concentration: In chemically-induced degradation (e.g., Fenton process), ensure the concentrations of reagents like H₂O₂ and Fe²⁺ are not limiting the reaction.[6]
Atmospheric Conditions: The thermal stability of Yellow 2G can differ in the presence or absence of oxygen. For example, tartrazine shows greater stability in an inert argon atmosphere compared to air.[7]
Inaccurate Temperature Control: Verify the accuracy of your heating apparatus. Fluctuations in temperature can lead to inconsistent reaction rates.
Q3: What are the primary degradation products of Yellow 2G when subjected to heat?
A3: Azo dyes typically degrade through the cleavage of the azo bond (-N=N-). While specific products for Yellow 2G are not detailed in the provided results, the degradation of similar monoazo dyes like amaranth (B1665344) and tartrazine results in the formation of aromatic amines, such as naphthionic acid and sulphanilic acid.[1] It is plausible that Yellow 2G degradation follows a similar pathway, breaking down into smaller aromatic compounds.
Q4: What analytical techniques are most suitable for quantifying Yellow 2G concentration during a degradation experiment?
A4: The most common and effective techniques are:
UV-Visible Spectrophotometry: This is a straightforward method for quantifying dye concentration by measuring the absorbance at its maximum wavelength (λmax), which for Yellow 2G is around 402 nm.[6][8] It is cost-effective but can be prone to interference if degradation products also absorb light at the same wavelength.[8]
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV-Vis or Diode-Array Detector (DAD), is a highly specific method that separates the parent dye from its degradation products before quantification.[1][8][9] This allows for accurate measurement of the dye concentration even in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for both identifying and quantifying the dye and its degradation products, even at trace levels.[8][10]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
High variability between replicate experiments.
Inconsistent heating; temperature fluctuations.
Calibrate your thermostat or water bath. Ensure uniform heating of the entire sample solution.
Inhomogeneous sample mixture.
Ensure the dye solution is well-mixed before starting the experiment and before taking each sample.
Degradation rate is much slower than expected.
Sub-optimal pH of the solution.
Measure and adjust the pH to the optimal value for your specific experimental conditions (e.g., pH ~3 for Fenton oxidation).[6]
Presence of inhibiting compounds in the matrix.
Consider a sample cleanup or extraction step to remove potential inhibitors.[1]
Excess of a Fenton reagent (e.g., Fe²⁺) causing scavenging of hydroxyl radicals.
Optimize the concentration of reagents. An excess of Fe²⁺ can be counterproductive to the degradation process.[6]
Degradation rate plateaus quickly.
Depletion of a key reactant (e.g., H₂O₂).
Ensure reactants are in sufficient excess or are added incrementally during the experiment.
Product inhibition.
Analyze for the accumulation of degradation products that may be inhibiting the reaction.
Analytical readings (e.g., absorbance) are unstable.
Formation of precipitates or suspended solids.
Centrifuge or filter samples before analysis to remove any particulate matter.
Interference from degradation products at the analytical wavelength.
Switch to a more selective analytical method like HPLC to separate the parent dye from its byproducts.[9]
Quantitative Data on Azo Dye Degradation
The following tables summarize kinetic data for the degradation of tartrazine, an azo dye structurally similar to Yellow 2G, and other yellow colorants. This data can serve as a reference for expected trends.
Table 1: Effect of Temperature on Tartrazine Degradation Rate Constant (Fenton-like process) [4]
Table 2: Thermal Decomposition of Azo Dyes in a Food Matrix [1][2]
Dye
Initial Concentration (µg/g)
Temperature Range (°C)
Max Decomposition (%)
Tartrazine
116
120 - 162
~22%
Amaranth
128
120 - 162
~25%
Sunset Yellow FCF
113
120 - 162
~10%
Conditions: Heated in the presence of sucrose (B13894) and glucose to simulate candy making.
Table 3: Activation Energies for Thermal Degradation of Various Natural Yellow Colorants [3]
Colorant
Activation Energy (Ea) (kJ/mol)
Relative Thermal Stability
Lutein
3.2
High
β-carotene
6.5
High
Curcumin
23.7
Intermediate
Gardenia Yellow
31.2
Intermediate
Riboflavin
36.4
Low
Opuntia betaxanthins
43.7
Low
Note: A higher activation energy indicates greater sensitivity to temperature changes.
Experimental Protocols
Protocol 1: General Thermal Degradation Kinetics Study
Preparation of Stock Solution: Prepare a concentrated stock solution of Yellow 2G in deionized water. The dye should be of commercial purity and used without further purification.[11]
Preparation of Reaction Solutions: Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L) in a suitable buffer to maintain constant pH.[6]
Experimental Setup: Place a known volume of the reaction solution into a sealed reaction vessel. Use a temperature-controlled system like a water bath or a cool plate with a regulator to maintain the desired temperature (e.g., 30°C, 40°C, 50°C).[12]
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the solution.
Sample Quenching (if applicable): If a chemical reaction is ongoing (like Fenton oxidation), immediately quench the reaction in the aliquot. This can be done by adding a substance like sodium sulfite (B76179) or by rapidly changing the pH.
Analysis: Analyze the concentration of the remaining Yellow 2G in each aliquot using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[8]
Data Analysis: Plot the natural logarithm of the concentration ratio (ln(C₀/Cₜ)) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of this line gives the rate constant (k).[4]
Protocol 2: Sample Preparation and HPLC Analysis
Sample Extraction (for complex matrices):
Weigh 1 g of the homogenized sample into a centrifuge tube.
Add 10 mL of a suitable solvent (e.g., acetonitrile).
Vortex for 1 minute, then sonicate for 30 minutes.
Centrifuge the sample (e.g., at 7500 rpm for 10 minutes).[10]
Transfer the supernatant to an autosampler vial for analysis.[10]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870)formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[10]
Technical Support Center: Reducing By-product Formation During Yellow 2G Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the treatment of the azo dye, Yellow 2G (al...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the treatment of the azo dye, Yellow 2G (also known as Acid Yellow 17). The focus is on minimizing the formation of potentially hazardous by-products during degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding by-products from Yellow 2G treatment?
A1: The main concern with the degradation of azo dyes like Yellow 2G is the formation of intermediate aromatic amines, which can be more toxic and carcinogenic than the parent dye molecule.[1][2][3][4] Incomplete mineralization can also lead to a variety of other organic by-products that may pose environmental risks. Therefore, treatment processes must be optimized not only for color removal but also for the complete breakdown of these intermediates into benign substances like CO₂, H₂O, and inorganic salts.
Q2: Which treatment technologies are most effective for degrading Yellow 2G while minimizing by-product formation?
A2: Advanced Oxidation Processes (AOPs) are highly effective for the degradation of Yellow 2G. These include:
Photocatalysis (e.g., UV/TiO₂): This method has shown high degradation efficiency for Yellow 2G.[2][5][6]
Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and UV/Fe²⁺/H₂O₂): These are robust methods for oxidizing a wide range of organic pollutants, including azo dyes.[7][8]
Electro-Fenton Process: This technique offers in-situ generation of Fenton's reagent, providing high efficiency for Yellow 2G degradation and mineralization.[9][10]
Biological treatments can also be employed, often in combination with AOPs, to achieve complete mineralization.[1]
Q3: How can I monitor the formation and degradation of by-products during my experiments?
A3: A combination of analytical techniques is recommended:
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Diode Array Detector) is excellent for separating and quantifying the parent dye and its non-volatile degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile and semi-volatile by-products, particularly after derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for identifying a wide range of non-volatile and polar by-products without the need for derivatization.[11]
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to observe changes in the functional groups of the dye molecule as it degrades.
Total Organic Carbon (TOC) Analysis: TOC analysis is crucial to determine the extent of mineralization (conversion of organic compounds to CO₂). A significant decrease in TOC indicates effective degradation of both the parent dye and its by-products.
Troubleshooting Guides
Issue 1: Incomplete Decolorization of Yellow 2G
Potential Cause
Troubleshooting Step
Expected Outcome
Incorrect pH
Adjust the pH of the reaction mixture. For Fenton and photocatalytic processes with TiO₂, an acidic pH (around 3-4) is often optimal.[2][7]
Enhanced degradation rate and more complete color removal.
Inadequate Catalyst/Oxidant Dosage
Optimize the concentration of the catalyst (e.g., Fe²⁺, TiO₂) and/or oxidant (H₂O₂). Excess amounts can have a scavenging effect on hydroxyl radicals.
Increased hydroxyl radical generation and improved decolorization efficiency.
Insufficient Light Intensity (for photocatalysis)
Ensure the light source has the appropriate wavelength and intensity for the photocatalyst being used. Increase the irradiation time if necessary.
Enhanced activation of the photocatalyst and faster degradation.
Low Reaction Temperature
For some AOPs, a moderate increase in temperature can enhance the reaction rate. However, excessively high temperatures can be counterproductive.
Increased reaction kinetics leading to faster decolorization.
Issue 2: Formation of Persistent By-products (e.g., Aromatic Amines)
Potential Cause
Troubleshooting Step
Expected Outcome
Insufficient Oxidant Concentration
Gradually increase the concentration of the oxidant (e.g., H₂O₂) to ensure enough hydroxyl radicals are generated to attack the intermediate by-products.
Further oxidation of aromatic amines and other intermediates, leading to their mineralization.
Suboptimal pH
Maintain the optimal acidic pH throughout the reaction. At higher pH values, the efficiency of Fenton-based processes decreases, and iron may precipitate.[7]
Sustained generation of hydroxyl radicals, promoting the complete degradation of by-products.
Short Reaction Time
Extend the reaction time to allow for the complete breakdown of both the parent dye and its intermediates. Monitor by-product concentration over time using HPLC or GC-MS.
Gradual decrease in the concentration of by-products, indicating progress towards complete mineralization.
Presence of Radical Scavengers
Be aware of ions such as chlorides, carbonates, and bicarbonates in your water matrix, as they can scavenge hydroxyl radicals. Consider using purified water for initial experiments to establish a baseline.
Increased availability of hydroxyl radicals to degrade the target compounds.
Data Presentation
Table 1: Optimal Conditions for Yellow 2G Degradation by Various AOPs
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Beakers, magnetic stirrer, pH meter
HPLC system for analysis
Procedure:
In a beaker, place a known volume of the Yellow 2G solution of the desired initial concentration (e.g., 20 mg/L).[7]
Adjust the initial pH of the solution to 3.0 using H₂SO₄.[7]
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.1 mmol/L).[7] Stir until dissolved.
Initiate the reaction by adding the required volume of H₂O₂ to achieve the desired concentration (e.g., 0.6 mmol/L).[7]
Start a timer and collect aliquots at regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
Immediately quench the reaction in the collected aliquots by adding a small amount of a strong base (like NaOH) to raise the pH above 8, which precipitates the iron and stops the reaction.
Filter the quenched samples (e.g., using a 0.45 µm syringe filter) before analysis.
Analyze the samples using HPLC to determine the concentration of remaining Yellow 2G and to observe the formation and disappearance of by-product peaks.
HPLC Analysis of Yellow 2G and its Degradation Products
Objective: To separate and quantify Yellow 2G and its degradation by-products.
Instrumentation and Conditions (Example):
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient of two solvents, such as:
Solvent A: 0.1% Formic acid in water
Solvent B: Acetonitrile
Gradient Program: A typical gradient might be:
0-5 min: 10% B
5-25 min: Linear gradient from 10% to 90% B
25-30 min: 90% B
30-35 min: Return to 10% B and equilibrate.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection Wavelength: Monitor at the maximum absorbance wavelength of Yellow 2G (around 400 nm) and also scan a broader range (e.g., 200-600 nm) to detect by-products with different absorption characteristics.
Procedure:
Prepare a calibration curve for Yellow 2G using standards of known concentrations.
Filter all samples and standards before injection.
Inject the prepared samples from the degradation experiment.
Identify the peak corresponding to Yellow 2G based on its retention time from the standard.
Quantify the concentration of Yellow 2G in the samples using the calibration curve.
Monitor for the appearance and disappearance of new peaks in the chromatogram, which represent the formation and subsequent degradation of by-products.
Phytotoxicity Test (Seed Germination Assay)
Objective: To assess the toxicity of the treated Yellow 2G solution.
Materials:
Seeds of a sensitive plant species (e.g., lettuce - Lactuca sativa, radish - Raphanus sativus, or cucumber - Cucumis sativus).[12]
Petri dishes with filter paper.
Untreated Yellow 2G solution (positive control).
Treated Yellow 2G solution.
Distilled water (negative control).
Incubator.
Procedure:
Place two layers of filter paper in each sterile petri dish.
Place a set number of seeds (e.g., 20) evenly on the filter paper in each dish.
Moisten the filter paper with a specific volume of the test solution (e.g., 5 mL). Use distilled water for the negative control, the untreated dye solution for the positive control, and the treated effluent for the test group.
Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for a specified period (e.g., 72 hours or 5 days).
After the incubation period, count the number of germinated seeds in each dish.
Measure the root and shoot length of the germinated seedlings.
Calculate the germination index (GI) and the percentage of root/shoot growth inhibition compared to the negative control to assess the toxicity.
Visualizations
Caption: Generalized degradation pathway of Yellow 2G via Advanced Oxidation Processes.
Caption: Troubleshooting workflow for optimizing Yellow 2G degradation experiments.
Technical Support Center: Enhancing the Biodegradability of Yellow 2G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biodegradability of the azo d...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biodegradability of the azo dye Yellow 2G.
Frequently Asked Questions (FAQs)
1. What are the primary methods for enhancing the biodegradability of Yellow 2G?
The primary methods for enhancing the biodegradability of Yellow 2G can be categorized into three main approaches:
Microbial Degradation: This involves the use of microorganisms such as bacteria, fungi, and algae to break down the complex structure of the dye.[1] Bacteria, in particular, are often preferred due to their rapid growth and ease of handling.[1] The process typically begins with the reductive cleavage of the azo bond (-N=N-) by enzymes like azoreductases, followed by the aerobic degradation of the resulting aromatic amines.[2]
Enzymatic Degradation: This method utilizes isolated enzymes, such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP), to decolorize and degrade the dye.[2][3] These enzymes have a high oxidative capacity and can break down the dye into smaller, less toxic compounds.[2]
Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants like Yellow 2G.[4][5] Common AOPs for dye degradation include Fenton and photo-Fenton processes, ozonation, photocatalysis (e.g., with TiO₂), and sonolysis.[4][5][6][7]
2. What are the expected degradation products of Yellow 2G?
The initial step in the biodegradation of Yellow 2G, an azo dye, involves the reductive cleavage of the azo bond. This process breaks the chromophore and results in the formation of colorless aromatic amines.[2][8] While specific degradation products for Yellow 2G are not extensively detailed in the provided search results, the degradation of similar azo dyes suggests that the resulting aromatic amines would be further broken down into simpler, less toxic compounds like benzene, biphenyl, and naphthalene (B1677914) derivatives under aerobic conditions.[1] Advanced oxidation processes aim for complete mineralization, ultimately converting the dye into carbon dioxide, water, and inorganic salts.[4]
3. Which analytical techniques are recommended for monitoring the degradation of Yellow 2G?
Several analytical techniques can be employed to monitor the degradation process of Yellow 2G:
UV-Visible (UV-Vis) Spectroscopy: This is a common and straightforward method to monitor the decolorization of the dye solution by measuring the decrease in absorbance at its maximum wavelength (λmax).[4] However, it should be noted that decolorization does not necessarily mean complete degradation, as colorless aromatic amines may still be present.[7]
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation intermediates, providing a more detailed picture of the degradation process.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying the volatile and semi-volatile intermediate products formed during degradation.[1][11]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to observe changes in the functional groups of the dye molecule, confirming the breakdown of its chemical structure.[1]
Total Organic Carbon (TOC) Analysis: TOC measurement is used to determine the extent of mineralization of the dye. A significant reduction in TOC indicates that the organic carbon in the dye molecule is being converted to CO₂.[1]
Troubleshooting Guides
Microbial Degradation
Issue
Possible Causes
Troubleshooting Steps
Low or no decolorization
- Inappropriate microbial strain.- Non-optimal environmental conditions (pH, temperature).[1]- Presence of inhibitory substances.- Insufficient acclimatization of the microbial culture.[12]
- Screen for and select microbial strains with known azo dye-degrading capabilities.- Optimize pH and temperature for the specific microbial strain. Most bacteria prefer a neutral pH and temperatures between 30-40°C.[13]- Identify and remove any potential inhibitors from the culture medium.- Ensure a proper acclimatization period for the microorganisms to adapt to the dye as a substrate.[14]
Decolorization occurs, but TOC reduction is low
- Anaerobic conditions are leading to the formation of aromatic amines without further degradation.[8]- The microbial strain lacks the enzymatic machinery to degrade the aromatic amines.
- Introduce a subsequent aerobic treatment step to facilitate the degradation of the aromatic amines.[8]- Use a microbial consortium with diverse metabolic capabilities.
Microbial growth is inhibited
- High initial dye concentration is toxic to the microorganisms.- Presence of other toxic compounds in the wastewater.
- Start with a lower dye concentration and gradually increase it as the culture adapts.- Pre-treat the wastewater to remove other toxic substances before microbial degradation.
Enzymatic Degradation
Issue
Possible Causes
Troubleshooting Steps
Low enzyme activity
- Non-optimal pH or temperature for the enzyme.- Presence of enzyme inhibitors (e.g., high salt concentrations).[15]- Enzyme denaturation.
- Determine and maintain the optimal pH and temperature for the specific enzyme being used.- Analyze the reaction medium for potential inhibitors and take steps to remove or neutralize them.- Handle and store the enzyme according to the manufacturer's instructions to prevent denaturation.
Incomplete degradation
- The enzyme is specific to the azo bond and does not degrade the resulting aromatic amines.- Insufficient enzyme concentration.
- Combine enzymatic treatment with other methods, such as microbial degradation or AOPs, for complete mineralization.- Optimize the enzyme dosage for the given dye concentration.
Advanced Oxidation Processes (AOPs)
Issue
Possible Causes
Troubleshooting Steps
Low degradation efficiency in Fenton/Photo-Fenton process
- Suboptimal pH. The Fenton reaction is most effective in acidic conditions (pH 2-4).[16]- Incorrect ratio of Fe²⁺ to H₂O₂.[17]- Scavenging of hydroxyl radicals by excess H₂O₂ or Fe²⁺.[18]
- Adjust the pH of the solution to the optimal range before adding the Fenton reagents.- Experiment with different Fe²⁺/H₂O₂ ratios to find the most effective concentration for your system.- Avoid adding a large excess of either reagent. Consider the continuous addition of H₂O₂.[18]
- Ensure the photocatalyst (e.g., TiO₂) has a high surface area and is well-dispersed in the solution.- Use a light source with a wavelength that can activate the photocatalyst.- Pre-treat the wastewater to remove substances that may adsorb to the catalyst surface and inhibit its activity.
Formation of undesirable byproducts
- Incomplete oxidation leading to the formation of toxic intermediates.
- Increase the reaction time or the concentration of the oxidizing agent to promote complete mineralization.- Combine the AOP with a biological treatment step to degrade any remaining organic byproducts.[19]
Quantitative Data Summary
Table 1: Efficiency of Different Methods for Yellow 2G Degradation
Preparation of Dye Solution: Prepare a stock solution of Yellow 2G in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 50 mg/L).
pH Adjustment: Adjust the pH of the dye solution to the optimal range (typically 3.0-3.5) using H₂SO₄ or NaOH.[21]
Addition of Ferrous Sulfate: Add the required amount of FeSO₄·7H₂O to the pH-adjusted dye solution and stir to ensure it is completely dissolved. The optimal concentration of Fe²⁺ needs to be determined experimentally but a starting point could be 0.025 mM.[21]
Initiation of Reaction: Add the predetermined optimal concentration of hydrogen peroxide (H₂O₂) (e.g., 0.5 mM) to the solution while stirring continuously. This marks the beginning of the reaction.[21]
Reaction Monitoring: At specific time intervals, withdraw samples from the reactor.
Quenching the Reaction: Immediately quench the reaction in the collected samples by adding a strong base (e.g., NaOH) to raise the pH above 10. This will precipitate the iron and decompose any residual H₂O₂.[21]
Analysis: Centrifuge or filter the quenched samples to remove the precipitated iron hydroxide. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the λmax of Yellow 2G. Further analysis of degradation products can be performed using HPLC or GC-MS.
Protocol 2: Microbial Degradation of Yellow 2G
Microorganism and Medium: Select a bacterial strain or consortium known for azo dye degradation. Prepare a suitable mineral salt medium (MSM) containing essential nutrients.
Acclimatization: Inoculate the microbial culture into the MSM. After an initial growth period (e.g., 24 hours), introduce a low concentration of Yellow 2G into the medium. Gradually increase the dye concentration in subsequent subcultures to allow the microorganisms to adapt.[13][14]
Degradation Experiment: Inoculate the acclimatized culture into fresh MSM containing the desired concentration of Yellow 2G.
Incubation: Incubate the culture under optimal conditions of temperature and agitation. For anaerobic degradation, ensure an oxygen-free environment. For a combined anaerobic-aerobic process, start with anaerobic conditions and then introduce aeration.
Sampling and Analysis: At regular intervals, withdraw an aliquot of the culture. Centrifuge the sample to separate the biomass from the supernatant. Analyze the supernatant for decolorization using a UV-Vis spectrophotometer and for degradation products using HPLC or GC-MS.
Visualizations
Caption: Workflow for Fenton Oxidation of Yellow 2G.
Caption: General Microbial Degradation Pathway for Azo Dyes.
A Comparative Toxicological Analysis of Yellow 2G and Tartrazine
For Immediate Release This guide provides a detailed, objective comparison of the toxicological profiles of two synthetic azo dyes: Yellow 2G (E107) and Tartrazine (E102, FD&C Yellow No. 5).
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed, objective comparison of the toxicological profiles of two synthetic azo dyes: Yellow 2G (E107) and Tartrazine (E102, FD&C Yellow No. 5). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use of these colorants. This document summarizes key quantitative toxicity data, outlines relevant experimental protocols, and visualizes the toxicological pathways and experimental workflows.
Executive Summary
Yellow 2G and Tartrazine are both synthetic yellow azo dyes that have been used in food, pharmaceuticals, and cosmetics. However, their safety profiles and regulatory statuses differ significantly. Yellow 2G is banned as a food additive in many countries, including the European Union, the United States, and Japan, due to significant health concerns, including potential carcinogenicity and allergic reactions.[1][2][3][4][5] Tartrazine remains a widely permitted food colorant, although it is also associated with hypersensitivity reactions and behavioral effects, particularly in children.[6] This guide presents a side-by-side comparison of their toxicity based on available scientific data.
Quantitative Toxicity Data
The following table summarizes the key toxicological data for Yellow 2G and Tartrazine. It is important to note that publicly available data for Yellow 2G is less extensive than for Tartrazine, reflecting its restricted use.
Suspected genotoxic potential. Limited public data from standardized assays.
Conflicting evidence. Some studies show genotoxic effects (DNA damage in Comet assay, chromosomal aberrations), while others are negative.[8]
Carcinogenicity
Suggested carcinogenic potential, a primary reason for its ban in many regions.[4]
Generally considered non-carcinogenic in long-term animal studies.
Allergic Reactions
Implicated in allergic reactions, including asthma and skin rashes, particularly in individuals with aspirin (B1665792) intolerance.[1][3][4]
Known to cause hypersensitivity reactions such as urticaria, angioedema, and asthma in a subset of the population.[6]
Acceptable Daily Intake (ADI)
No ADI has been established due to safety concerns.[5]
0-7.5 mg/kg body weight (JECFA/EFSA).
Regulatory Status
Banned for food use in the EU, USA, Japan, and other countries.[1][2][3]
Permitted for food use in the EU and USA, with mandatory labeling in the EU regarding potential effects on activity and attention in children.
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study results. Below are generalized protocols for two common genotoxicity assays used in the evaluation of food additives.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. These micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the main nucleus during cell division.
Objective: To assess the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of Yellow 2G and Tartrazine.
Methodology:
Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, L5178Y) is cultured in appropriate media.
Exposure: Cells are treated with a range of concentrations of the test substance (Yellow 2G or Tartrazine) and with positive and negative controls, typically for 3-6 hours with metabolic activation (S9 mix) and for a longer period (e.g., 24 hours) without metabolic activation.
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The cells are stained with a DNA-specific stain such as Giemsa or a fluorescent dye.
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The number of micronucleated binucleated cells is recorded.
Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the negative control group. Statistical analysis is performed to determine a significant increase in micronucleus formation.
Workflow for the in vitro micronucleus assay.
Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Objective: To evaluate the potential of Yellow 2G and Tartrazine to induce DNA strand breaks in cells.
Methodology:
Cell Preparation: A single-cell suspension is prepared from a chosen cell type (e.g., peripheral blood mononuclear cells, or a cultured cell line).
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid containing the DNA.
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
Electrophoresis: The slides are subjected to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail".
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green).
Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Data Analysis: Image analysis software is used to calculate various parameters (e.g., tail moment, % DNA in tail). The results from the treated cells are statistically compared with the controls.
Workflow for the alkaline Comet assay.
Toxicological Mechanisms and Signaling Pathways
Tartrazine-Induced Oxidative Stress and Inflammatory Response
The toxicity of Tartrazine is often linked to the induction of oxidative stress.[9] Its metabolism can lead to the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses. This imbalance can lead to cellular damage and trigger inflammatory pathways.
The metabolism of Tartrazine, an azo dye, by gut microbiota can produce aromatic amines.[10] These metabolites can be absorbed and further metabolized in the liver, leading to the formation of ROS.[10] The increased ROS can cause lipid peroxidation, protein oxidation, and DNA damage.[9][10] This oxidative stress can activate transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6, leading to an inflammatory response.
Proposed signaling pathway for Tartrazine-induced toxicity.
General Pathway for Azo Dye Toxicity
Yellow 2G, as an azo dye, is expected to follow a similar metabolic pathway to Tartrazine, which is a key mechanism for the toxicity of this class of compounds. The reductive cleavage of the azo bond by intestinal microflora is a critical first step.
This process releases aromatic amines, which are often more toxic than the parent dye molecule.[11][12] These amines can be absorbed into the bloodstream and undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation can generate reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[13]
General metabolic pathway for azo dye toxicity.
Conclusion
The available evidence indicates that Yellow 2G poses a greater toxicological risk than Tartrazine, which is reflected in its widespread ban for food use. The primary concerns for Yellow 2G are its potential carcinogenicity and its association with allergic reactions. While Tartrazine is not free from health concerns, particularly regarding hypersensitivity and potential behavioral effects in children, it has undergone more extensive toxicological evaluation, and regulatory bodies have established an Acceptable Daily Intake.
For researchers and professionals in drug development, the choice between these two colorants should be clear. The use of Yellow 2G is not advisable in any product intended for internal consumption due to its safety profile and regulatory restrictions. While Tartrazine is a permitted alternative, its potential for inducing allergic reactions necessitates careful consideration and clear labeling. The exploration of natural colorants as alternatives to synthetic dyes is a growing field of research and may offer safer options.
A Comparative Analysis of the Degradation Efficiency of Yellow 2G and Sunset Yellow FCF
A comprehensive evaluation of the degradation efficiency of two prominent azo dyes, Yellow 2G and Sunset Yellow FCF, reveals distinct performance characteristics under various advanced degradation methodologies. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive evaluation of the degradation efficiency of two prominent azo dyes, Yellow 2G and Sunset Yellow FCF, reveals distinct performance characteristics under various advanced degradation methodologies. This guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of their degradation, focusing on photocatalytic, enzymatic, and advanced oxidation processes.
Executive Summary
Both Yellow 2G and Sunset Yellow FCF, widely used in the food and textile industries, are susceptible to degradation through advanced oxidative and biological methods. Experimental evidence indicates that high degradation efficiencies, often exceeding 90%, can be achieved for both dyes. However, the optimal conditions and the specific degradation pathways can vary significantly depending on the chosen method and the chemical structure of the dye. While direct comparative studies under identical conditions are limited, this guide collates and presents available data to facilitate an informed understanding of their relative degradability.
Quantitative Degradation Data
The following tables summarize the degradation efficiencies of Yellow 2G and Sunset Yellow FCF under different experimental conditions as reported in various studies.
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Fenton Oxidation of Yellow 2G
The degradation of Yellow 2G via Fenton oxidation was conducted in a 500 mL vessel.[1] A simulated dye wastewater with an initial concentration of 20 mg/L was used. The Fenton reaction was initiated by adding FeSO₄ (0.1 mmol/L) and H₂O₂ (0.6 mmol/L) to the solution. The pH of the reaction mixture was adjusted to 3. The process was monitored by pumping the solution into a UV-Vis spectrophotometer to measure the absorbance at the maximal absorption peak of the dye. The color removal rate was calculated based on the change in absorbance over a period of 300 seconds.[1]
Photocatalytic Degradation of Yellow 2G
The photocatalytic degradation of Yellow 2G was carried out in a batch reactor system under UVA light for 180 minutes.[2] The reaction mixture contained an initial dye concentration of 20 mg/L and a TiO₂ dosage of 0.914 g/L. The pH of the solution was maintained at 3.45. The degradation efficiency was determined by monitoring the decrease in the concentration of Yellow 2G over the course of the experiment.[2]
Photocatalytic Degradation of Sunset Yellow FCF with Fe₂O₃/Bentonite
This experiment was performed in a batch photoreactor under irradiation.[3] The aqueous solution contained an initial Sunset Yellow FCF concentration of 50 ppm. The photocatalyst, Fe₂O₃/Bentonite, was added at a concentration of 60 mg/L, along with 32 ppm of H₂O₂. The pH of the reaction was adjusted to 4. The degradation percentage was determined by measuring the reduction in Chemical Oxygen Demand (COD) after 80 minutes.[3]
Electro-Fenton Oxidation of Sunset Yellow FCF
The electro-Fenton oxidation of Sunset Yellow FCF was performed at room temperature in an undivided electrochemical reactor equipped with a reticulated vitreous carbon (RVC) cathode and a platinum gauze anode.[4] The aqueous solution contained 0.05 M Na₂SO₄ as the supporting electrolyte and 0.1 mM FeSO₄ as the catalyst, with the pH adjusted to 3. The potential of the RVC cathode was controlled at -1.0 V vs. SCE. The progress of the oxidation was monitored by UV-visible absorption spectroscopy for decolorization and by measuring the Chemical Oxygen Demand (COD) for mineralization over a period of 120 minutes.[4]
Visualizing the Processes
To better illustrate the experimental workflows and conceptual relationships, the following diagrams are provided.
Fenton Oxidation Workflow for Yellow 2G Degradation.
General Workflow for Photocatalytic Degradation of Azo Dyes.
Data Presentation: Comparison of Analytical Method Validation Parameters
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Yellow 2G For researchers, scientists, and drug development professionals, the accurate and precise quantification of food additives s...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Yellow 2G
For researchers, scientists, and drug development professionals, the accurate and precise quantification of food additives such as the synthetic azo dye Yellow 2G (also known as Acid Yellow 17) is crucial for ensuring product quality, safety, and regulatory compliance. The choice of analytical methodology is a critical decision that impacts the reliability of results. This guide provides a detailed comparison of three common analytical techniques for the quantification of Yellow 2G: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), UV-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
The selection of an analytical method often involves a trade-off between various performance parameters. The following tables summarize the key validation parameters for HPLC-DAD, UV-Vis Spectrophotometry, and HPTLC for the quantification of yellow azo dyes, serving as a close proxy for Yellow 2G.
Table 1: HPLC-DAD Method Validation Parameters for a Representative Yellow Azo Dye
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method provides high sensitivity and selectivity for the separation and quantification of Yellow 2G from complex matrices.
1. Instrumentation and Materials:
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mobile phase should be filtered and degassed.
Yellow 2G analytical standard.
Appropriate solvents for standard and sample preparation.
2. Preparation of Standard Solutions:
Prepare a stock solution of Yellow 2G (e.g., 100 µg/mL) in the mobile phase or a suitable solvent.
Perform serial dilutions of the stock solution to prepare a series of working standard solutions covering the desired concentration range (e.g., 1 to 100 µg/mL) to construct a calibration curve.
3. Sample Preparation:
Solid Samples (e.g., powdered drink mix): Accurately weigh a known amount of the homogenized sample. Extract the dye with a suitable solvent, potentially aided by ultrasonication. Centrifuge and filter the extract through a 0.45 µm syringe filter.
Liquid Samples (e.g., beverages): Degas the sample if carbonated. Dilute an aliquot of the sample with the mobile phase and filter through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Column Temperature: 35 °C.
Detection Wavelength: The wavelength of maximum absorbance (λmax) for Yellow 2G (approximately 442 nm). The DAD can monitor a range of wavelengths simultaneously.
5. Analysis:
Inject the standard and sample solutions into the HPLC system.
The concentration of Yellow 2G in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
UV-Visible (UV-Vis) Spectrophotometry
This method offers a simpler and faster alternative for the quantification of Yellow 2G based on its absorbance of light.
1. Instrumentation and Materials:
Double-beam UV-Vis spectrophotometer.
Matched quartz cuvettes (1 cm path length).
Yellow 2G analytical standard.
Distilled water or other suitable solvent.
2. Preparation of Standard Solutions:
Prepare a stock solution of Yellow 2G of a known concentration in distilled water.
Prepare a series of standard solutions by diluting the stock solution to cover the desired concentration range.
3. Sample Preparation:
Solid Samples: Dissolve a known amount of the sample in a suitable solvent, filter to remove any particulate matter.
Liquid Samples: Dilute the sample as necessary with the solvent to bring the absorbance within the linear range of the instrument.
4. Measurement:
Record the absorbance of the blank (solvent), standard solutions, and sample solutions at the λmax of Yellow 2G.
5. Analysis:
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
Determine the concentration of Yellow 2G in the sample solution from the calibration curve.
Mobile phase: A suitable solvent system (e.g., a mixture of organic solvents).
Yellow 2G analytical standard.
2. Preparation of Standard and Sample Solutions:
Prepare standard and sample solutions in a suitable volatile solvent.
3. Chromatographic Development:
Apply the standard and sample solutions as bands onto the HPTLC plate using the automatic applicator.
Develop the plate in a saturated developing chamber with the chosen mobile phase until the solvent front reaches a predetermined distance.
Dry the plate.
4. Densitometric Analysis:
Scan the dried plate using the densitometer at the λmax of Yellow 2G.
Quantify the amount of Yellow 2G in the samples by comparing the peak areas of the sample bands with those of the standard bands.
Mandatory Visualization
To further clarify the processes involved in analytical method validation, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships between key validation parameters.
A Comparative Analysis of the Genotoxicity of Yellow 2G and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the genotoxicity of the synthetic azo dye Yellow 2G (E107) against other widely used azo dyes, including Tartr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of the synthetic azo dye Yellow 2G (E107) against other widely used azo dyes, including Tartrazine, Sunset Yellow FCF, and Allura Red AC. The information is compiled from various in vitro and in vivo studies to assist in the safety assessment and regulatory evaluation of these colorants.
Executive Summary
Azo dyes are the largest group of synthetic colorants used in various industries, including food, pharmaceuticals, and cosmetics. Concerns about their safety, particularly their genotoxic potential, have been a subject of extensive research. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. This guide focuses on the comparative genotoxicity of Yellow 2G, a dye whose use is restricted in several countries, against other commonly used azo dyes. The assessment is based on data from standard genotoxicity assays: the Ames test (mutagenicity in bacteria), the micronucleus assay (chromosomal damage), and the comet assay (DNA strand breaks).
While extensive data is available for Tartrazine, Sunset Yellow FCF, and Allura Red AC, information on Yellow 2G is less comprehensive and sometimes conflicting. This guide presents the available quantitative data in a structured format to facilitate a direct comparison and highlights the need for further research on Yellow 2G.
Quantitative Genotoxicity Data
The following table summarizes the quantitative data from various genotoxicity studies on Yellow 2G and other selected azo dyes. It is important to note that experimental conditions, such as cell types, metabolic activation systems (S9), and dose ranges, can significantly influence the results.
Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are generalized protocols for the key assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[8]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a substance to cause a reverse mutation to a prototrophic state (his+), allowing the bacteria to grow on a histidine-free medium.
General Protocol:
Strain Preparation: Overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.
Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a rat liver extract (S9 fraction) is included in the test system.
Exposure: The test dye, the bacterial culture, and the S9 mix (if used) are combined in molten top agar (B569324).
Plating: The mixture is poured onto a minimal glucose agar plate.
Incubation: The plates are incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates chromosomal damage or aneuploidy.
General Protocol:
Cell Culture: Human lymphocytes or a suitable cell line (e.g., TK6) are cultured.
Exposure: The cells are treated with various concentrations of the test dye, along with positive and negative controls. An S9 mix may be included for metabolic activation.
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 1000-2000 binucleated cells per concentration. An increase in the frequency of micronucleated cells indicates a genotoxic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and soluble cellular components, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head reflects the amount of DNA damage.
General Protocol:
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., in vitro cultured cells or tissues from in vivo studies).
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind nucleoids.
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in genotoxicity testing can aid in understanding the experimental design and the biological mechanisms.
Caption: A simplified workflow of the three main genotoxicity assays.
Caption: Metabolic activation pathway of azo dyes leading to genotoxicity.
Conclusion
The genotoxicity of azo dyes is a complex issue, with results varying depending on the specific dye, the test system, and the experimental conditions. For Tartrazine and Allura Red AC, the weight of evidence from recent, well-conducted in vivo studies suggests a lack of genotoxic activity at doses relevant to human exposure. Sunset Yellow FCF, however, has shown some evidence of genotoxicity in both in vitro and in vivo systems, particularly at high concentrations.
Navigating the Yellow Spectrum: A Comparative Guide to Alternatives for Yellow 2G in Food Coloring
For researchers, scientists, and drug development professionals, the quest for safe and effective food colorants is paramount. The synthetic azo dye, Yellow 2G (E107), has been largely phased out in many regions due to s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for safe and effective food colorants is paramount. The synthetic azo dye, Yellow 2G (E107), has been largely phased out in many regions due to significant health concerns, including its potential carcinogenicity and links to hypersensitivity reactions. This guide provides a comprehensive comparison of viable alternatives, presenting quantitative performance data, detailed experimental protocols, and an examination of the toxicological pathways to inform the selection of safer substitutes.
This guide delves into the performance of both natural and synthetic alternatives to Yellow 2G, offering a data-driven approach to formulation and development.
Performance Comparison of Yellow 2G Alternatives
The selection of a suitable replacement for Yellow 2G hinges on a variety of performance factors, primarily color stability under different processing and storage conditions. The following tables summarize the available quantitative data for key alternatives.
Natural Yellow Colorants
Natural colorants are increasingly favored due to consumer demand for "clean-label" products. However, their stability can be a significant challenge.
Colorant
Source
Thermal Stability (Half-life, t½)
Photostability
pH Stability
Curcumin
Curcuma longa (Turmeric)
14.3 hours (at 90°C)
Low; sensitive to light
Stable in acidic to neutral pH; degrades in alkaline conditions
Annatto
Bixa orellana
Generally good
Moderate; can fade in light
Stable in neutral to alkaline pH; precipitates in acidic conditions
Moderate; susceptible to oxidation and light degradation
Generally stable across a wide pH range
Lutein
Marigold flowers
High; t½ > 6 hours (at 90°C)
Moderate
Stable in a wide pH range
Riboflavin (Vitamin B2)
Microbial fermentation
Low; degrades rapidly with heat
Low; sensitive to light
Stable in acidic conditions; degrades in alkaline conditions and under light
Safflower Extract
Carthamus tinctorius
High
Good
Stable across a wide pH range
Synthetic Yellow Colorants
Synthetic alternatives offer high stability and color intensity but are not without their own health considerations.
Colorant
Type
Thermal Stability
Photostability
pH Stability
Tartrazine (E102)
Azo Dye
High
Good
Stable across a wide pH range
Quinoline Yellow (E104)
Quinoline Dye
Moderate
Moderate
Stable in acidic and neutral conditions; can fade in alkaline conditions
Sunset Yellow FCF (E110)
Azo Dye
High
Good
Stable across a wide pH range
Experimental Protocols
To ensure accurate and reproducible assessment of colorant stability, standardized experimental protocols are crucial. Below is a detailed methodology for determining the thermal stability of a food colorant.
Experimental Protocol: Thermal Degradation Kinetics of a Food Colorant
1. Objective:
To determine the thermal degradation kinetics (reaction order, rate constant, and half-life) of a food colorant in an aqueous solution at various temperatures.
2. Materials and Equipment:
Spectrophotometer
Water bath or heating block with precise temperature control
pH meter
Volumetric flasks, pipettes, and cuvettes
Buffer solutions (e.g., citrate, phosphate) at desired pH
Distilled or deionized water
Food colorant sample
3. Procedure:
Preparation of Stock Solution: Prepare a concentrated stock solution of the food colorant in distilled water or a suitable buffer.
Preparation of Test Solutions: Dilute the stock solution to a concentration that gives an initial absorbance reading between 1.0 and 1.5 at the wavelength of maximum absorbance (λmax). Prepare a sufficient volume for all temperature points.
Determination of λmax: Scan the absorbance of the test solution from 300 to 700 nm to determine the λmax.
Isothermal Heating:
Set the water baths to the desired temperatures (e.g., 60, 70, 80, 90 °C).
Pipette a known volume of the test solution into several sealed, airtight vials for each temperature.
Place the vials in the preheated water baths.
Data Collection:
At regular time intervals (e.g., every 15, 30, 60 minutes), remove one vial from each water bath.
Immediately cool the vial in an ice bath to stop the degradation reaction.
Measure the absorbance of the solution at the predetermined λmax.
Data Analysis:
Plot the natural logarithm of the absorbance (ln(A)) versus time for each temperature.
If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
The Arrhenius equation can be used to determine the activation energy (Ea) of the degradation reaction by plotting ln(k) versus the reciprocal of the absolute temperature (1/T).
Signaling Pathways and Toxicology
The primary toxicological concern with azo dyes like Yellow 2G is their metabolic reduction to potentially carcinogenic aromatic amines.
Azo Dye Metabolism Pathway
The following diagram illustrates the general metabolic pathway of azo dyes in the human body.
Caption: General metabolic pathway of azo food dyes.
Azo dyes are primarily reduced by azoreductases from the gut microbiota into aromatic amines[1][2]. These amines can then be absorbed and undergo further metabolism in the liver. Phase I metabolism can sometimes lead to the formation of reactive intermediates that can bind to DNA, potentially initiating carcinogenesis[2][3]. Phase II metabolism aims to detoxify these compounds for excretion.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of food colorants.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
The replacement of Yellow 2G in food and pharmaceutical products is a critical step towards enhancing consumer safety. Natural alternatives such as curcumin, annatto, and beta-carotene offer a "clean-label" appeal but require careful consideration of their stability profiles. Synthetic alternatives like Tartrazine and Sunset Yellow FCF provide high stability but are not devoid of potential health concerns. A thorough understanding of the performance characteristics, toxicological profiles, and metabolic pathways of these alternatives is essential for making informed decisions in product development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists in this endeavor.
Unmasking a Hidden Variable: The Cross-Reactivity of Yellow 2G in Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals In the realm of immunoassays, specificity is paramount. The accuracy of these sensitive analytical tools hinges on the precise binding of antibodies...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of immunoassays, specificity is paramount. The accuracy of these sensitive analytical tools hinges on the precise binding of antibodies to their target analytes. However, the presence of structurally similar, non-target molecules can lead to cross-reactivity, a phenomenon that generates false-positive or inaccurate results, ultimately compromising data integrity. This guide provides a comparative analysis of the potential cross-reactivity of the synthetic azo dye, Yellow 2G (C.I. Acid Yellow 17), in immunoassays, with a particular focus on assays for sulfonamide antibiotics, and offers insights into less-interfering alternatives.
The Specter of Cross-Reactivity: Yellow 2G and Sulfonamides
Yellow 2G, a water-soluble dye, has seen use in various applications, including as a food additive (E107) in some regions and in various industrial processes. Its chemical structure, characterized by an azo bond (-N=N-) and sulfonate groups, bears a resemblance to the core structure of sulfonamide antibiotics. This structural mimicry is the primary basis for the suspected cross-reactivity in immunoassays designed to detect this class of drugs.
Table 1: Structural and Chemical Property Comparison
Contains a disodium (B8443419) 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate backbone.
Possesses a 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide structure.
Key Functional Groups
Azo bond (-N=N-), Sulfonate groups (-SO₃⁻), Pyrazolone ring, Chlorinated benzene (B151609) rings.
Sulfonamide group (-SO₂NH-), Primary aromatic amine (-NH₂), Pyrimidine ring.
Molecular Formula
C₁₆H₁₀Cl₂N₄Na₂O₇S₂
C₁₂H₁₄N₄O₂S
Molar Mass
551.3 g/mol
278.3 g/mol
Water Solubility
Soluble
Sparingly soluble
The shared presence of a sulfonated phenyl ring moiety is a significant factor predisposing Yellow 2G to be recognized by anti-sulfonamide antibodies. This can lead to competitive binding in an immunoassay, resulting in an overestimation of the sulfonamide concentration or a false-positive result in its absence.
Performance Under Interference: A Comparative Overview
Investigating Cross-Reactivity: A Detailed Experimental Protocol
To empirically determine the cross-reactivity of Yellow 2G in a sulfonamide immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be employed.
Experimental Protocol: Competitive ELISA for Sulfamethazine Cross-Reactivity with Yellow 2G
1. Objective: To quantify the percentage cross-reactivity of Yellow 2G in a competitive ELISA for sulfamethazine.
2. Materials:
Microtiter plate (96-well) coated with sulfamethazine-protein conjugate
Prepare serial dilutions of sulfamethazine standards and Yellow 2G in assay buffer.
Add 50 µL of either sulfamethazine standard or Yellow 2G solution to the wells of the coated microtiter plate.
Add 50 µL of the anti-sulfamethazine primary antibody solution to each well.
Incubate the plate for 1 hour at 37°C.
Wash the plate three times with wash buffer.
Add 100 µL of the HRP-conjugated secondary antibody solution to each well.
Incubate for 30 minutes at 37°C.
Wash the plate three times with wash buffer.
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.
Add 50 µL of stop solution to each well to stop the reaction.
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
Generate a standard curve by plotting the absorbance values against the logarithm of the sulfamethazine concentration.
Determine the IC₅₀ (the concentration of analyte that causes 50% inhibition of the maximum signal) for both sulfamethazine and Yellow 2G.
Calculate the percentage cross-reactivity using the following formula:
% Cross-reactivity = (IC₅₀ of Sulfamethazine / IC₅₀ of Yellow 2G) x 100
Visualizing the Interference
To better understand the mechanism of cross-reactivity and the experimental workflow, the following diagrams are provided.
Caption: Principle of Yellow 2G cross-reactivity in a sulfonamide immunoassay.
Caption: Workflow for the competitive ELISA to test for cross-reactivity.
Charting a Clearer Path: Alternatives to Yellow 2G
To mitigate the risk of immunoassay interference, laboratories and researchers should consider using alternative colorants that lack the structural motifs responsible for cross-reactivity.
Table 3: Comparison of Yellow 2G with Non-Azo Alternatives
Feature
Yellow 2G (Azo Dye)
Curcumin (Natural Pigment)
Beta-Carotene (Carotenoid)
Chemical Class
Azo Dye
Diarylheptanoid
Carotenoid
Key Structural Features
Azo bond, Sulfonate groups
Phenolic groups, β-diketone
Polyene chain, β-ionone rings
Potential for Cross-Reactivity with Sulfonamides
High
Low
Low
Regulatory Status
Use is restricted in many countries
Generally Recognized as Safe (GRAS)
Generally Recognized as Safe (GRAS)
Solubility
Water-soluble
Insoluble in water, soluble in organic solvents
Fat-soluble
Conclusion
Validation
Performance of Various Adsorbents for the Removal of Yellow 2G: A Comparative Guide
The effective removal of synthetic dyes, such as the azo dye Yellow 2G, from industrial wastewater is a significant environmental challenge. Adsorption has emerged as a promising technology due to its efficiency and the...
Author: BenchChem Technical Support Team. Date: December 2025
The effective removal of synthetic dyes, such as the azo dye Yellow 2G, from industrial wastewater is a significant environmental challenge. Adsorption has emerged as a promising technology due to its efficiency and the potential for using low-cost, readily available materials as adsorbents.[1][2] This guide provides a comparative overview of the performance of different adsorbents for the removal of Yellow 2G, with a focus on experimental data and methodologies to assist researchers and scientists in the field.
Comparison of Adsorbent Performance
The efficiency of an adsorbent is primarily evaluated based on its adsorption capacity and the percentage of dye removal. The following table summarizes the performance of various adsorbents in removing Yellow 2G and other yellow dyes under different experimental conditions.
*Data for a mixture of cationic dyes (Crystal violet, Methylene blue, Rhodamine B, and Malachite green), not specifically Yellow 2G.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reliable evaluation and comparison of adsorbent performance. Below are generalized and specific methodologies reported in the literature for the removal of Yellow 2G and other dyes.
General Batch Adsorption Methodology
Batch adsorption studies are commonly performed to evaluate the efficacy of an adsorbent. The general workflow involves the following steps:
Adsorbent Preparation: The adsorbent material is often washed to remove impurities, dried, and in some cases, sieved to obtain a uniform particle size.[9] Some materials may undergo chemical or physical activation to enhance their surface area and adsorption capacity.[3]
Adsorbate Solution Preparation: A stock solution of the dye is prepared by dissolving a known weight of the dye in distilled water.[3] Working solutions of desired concentrations are then prepared by diluting the stock solution.
Adsorption Experiment: A predetermined amount of the adsorbent is added to a fixed volume of the dye solution with a known initial concentration in a flask.[9] The mixture is then agitated in a shaker at a constant temperature for a specific duration to reach equilibrium.[9]
Analysis: After adsorption, the solid adsorbent is separated from the solution by filtration or centrifugation. The remaining concentration of the dye in the filtrate is determined using a UV-Visible spectrophotometer at the dye's maximum absorbance wavelength (λmax).[3]
Data Analysis: The amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity, qe) and the percentage of dye removal are calculated. The experimental data is often fitted to various isotherm and kinetic models to understand the adsorption mechanism.
Specific Protocol: Activated Carbon from Mosambi Peels and Cotton Stems for Yellow 2G Removal
This protocol is based on the study by Sonawane et al. (2015):
Adsorbent Preparation: Mosambi peels and cotton stems were collected, washed, and dried. The dried materials were treated with concentrated sulfuric acid (1:1 weight ratio) for 24 hours. The resulting black product was heated in an oven at 105°C for 12 hours, followed by washing with NaHCO3 and water until acid-free, and then dried.[3]
Batch Adsorption Studies: Experiments were conducted at room temperature (39±1°C). 0.004 g/mL of the prepared activated carbon was mixed with Yellow 2G solutions of varying initial concentrations (50, 100, 150, 200, and 250 mg/L). The effect of adsorbent dose and pH was also investigated. The residual dye concentration was measured spectrophotometrically at a λmax of 340 nm.[3]
Visualizing the Experimental Workflow
A clear understanding of the experimental process is essential for replicating and building upon research findings. The following diagram illustrates a typical workflow for a batch adsorption study.
Caption: General workflow for a batch adsorption experiment.
This guide highlights the diversity of materials being investigated for dye removal and underscores the importance of standardized experimental reporting for meaningful comparisons. While many materials show promise, the selection of an appropriate adsorbent will depend on factors such as cost, availability, and the specific conditions of the wastewater. Further research focusing on the performance of these adsorbents under real-world industrial effluent conditions is necessary.
Comparative Toxicogenomics of Azo Food Dyes: A Case for Enhanced Scrutiny of Yellow 2G
A notable data gap exists in the toxicogenomic understanding of the food dye Yellow 2G (C.I. 18965), necessitating a comparative analysis with structurally related and better-studied azo dyes, Tartrazine (Yellow 5) and S...
Author: BenchChem Technical Support Team. Date: December 2025
A notable data gap exists in the toxicogenomic understanding of the food dye Yellow 2G (C.I. 18965), necessitating a comparative analysis with structurally related and better-studied azo dyes, Tartrazine (Yellow 5) and Sunset Yellow FCF (Yellow 6), to infer potential toxicological pathways and highlight the urgent need for further research. This guide provides a comparative overview of the available toxicogenomic and genotoxic data for Tartrazine and Sunset Yellow FCF, offering insights for researchers, scientists, and drug development professionals on the potential molecular impacts of these widely consumed additives.
While direct toxicogenomic studies on Yellow 2G are conspicuously absent from publicly available scientific literature, the analysis of related azo dyes reveals significant effects on gene expression, particularly in pathways related to epigenetic regulation and immune response. These findings underscore the importance of applying modern toxicogenomic approaches to thoroughly assess the safety of all food additives, including Yellow 2G.
Comparative Gene Expression Analysis
Recent studies have begun to elucidate the impact of Tartrazine and Sunset Yellow FCF on gene expression, providing a foundation for understanding the potential molecular mechanisms of azo dye toxicity.
Tartrazine (Yellow 5)
In vitro and in vivo studies have demonstrated that Tartrazine exposure can significantly alter the expression of genes involved in epigenetic modifications. Specifically, the expression of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) has been shown to be upregulated in human cell lines and mice.[1][2][3] Furthermore, exposure to Tartrazine has been linked to the misexpression of genes that regulate apoptosis.[4]
Table 1: Summary of Quantitative Gene Expression Changes Induced by Tartrazine Exposure
Research on Sunset Yellow FCF has primarily focused on its immunomodulatory effects. Studies have shown that this dye can alter the expression of key cytokines and cell surface markers in immune cells, suggesting a potential to disrupt normal immune function.[5]
Table 2: Summary of Gene & Protein Expression Changes Induced by Sunset Yellow FCF Exposure
The methodologies employed in the cited studies provide a framework for future toxicogenomic research on azo dyes.
In Vitro Gene Expression Analysis of Tartrazine
Cell Lines: Human immortalized keratinocytes (HaCaT), human hepatocellular carcinoma (HepG2), and human lung adenocarcinoma (A549) cells were used.[1]
Exposure: Cells were exposed to Tartrazine concentrations of 20 µM, 40 µM, and 80 µM for 24 hours.[1]
Analysis: Relative mRNA expression of DNMT1, DNMT3a, DNMT3b, HDAC5, and HDAC6 was quantified using real-time quantitative reverse transcription PCR (RT-qPCR). HPRT1 was used as the reference gene for normalization.[1]
In Vivo Gene Expression Analysis of Tartrazine in Mice
Exposure: Mice were administered Tartrazine at a dose equivalent to the human acceptable daily intake (ADI) for 30 and 90 days.[2][3]
Analysis: Gene expression levels of DNMTs and HDACs were determined in the lungs, kidneys, liver, and spleen using RT-qPCR.[2][3]
In Vitro Immunomodulatory Analysis of Sunset Yellow FCF
Cell Type: Splenocytes were isolated from mice.[5]
Exposure: Cells were cultured in the presence of Sunset Yellow FCF at a non-cytotoxic dose of 250 µg/ml.[5]
Analysis: The expression of various cytokines (IL-2, IL-4, IL-6, IL-17, IFN-γ, and TNF-α) was measured. Immunophenotypic analysis of cell surface receptors (CD3e/CD4/CD8 and CD19) was performed using flow cytometry.[5]
Signaling Pathways and Experimental Workflows
The gene expression changes induced by Tartrazine and Sunset Yellow FCF suggest the involvement of specific signaling pathways.
Caption: Tartrazine-induced upregulation of DNMTs and HDACs.
Caption: Sunset Yellow FCF's impact on immune cell signaling.
Caption: A generalized workflow for azo dye toxicogenomics.
Evaluating the Ecotoxicity of Yellow 2G and its By-products: A Comparative Guide for Researchers
For Immediate Release This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the ecotoxicity of the synthetic azo dye, Yellow 2G, and its degradation by-...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the ecotoxicity of the synthetic azo dye, Yellow 2G, and its degradation by-products. Given the limited publicly available quantitative ecotoxicity data for Yellow 2G, this document focuses on empowering researchers to generate such crucial data through standardized experimental protocols. A comparative analysis of the necessary toxicological endpoints for Yellow 2G and its potential alternatives is presented, emphasizing the importance of a holistic assessment approach.
Introduction to Yellow 2G and Ecotoxicity Concerns
Yellow 2G (C.I. 18965; E107) is a synthetic monoazo dye that has been used in food products, textiles, and cosmetics.[1] Due to safety concerns, including potential allergenicity and hyperactivity in children, its use as a food additive has been banned in several countries, including the USA, Canada, Japan, and parts of Europe.[1][2] Like other azo dyes, Yellow 2G's ecotoxicological profile is of significant concern due to its potential persistence in the environment and the formation of potentially more toxic and carcinogenic aromatic amines as degradation by-products.[3][4] The discharge of azo dye-containing effluents into aquatic ecosystems can lead to reduced light penetration, affecting photosynthesis, and can exert direct toxic effects on aquatic organisms.[5]
Comparative Ecotoxicological Assessment: Yellow 2G vs. Alternatives
A thorough ecotoxicological comparison between Yellow 2G and its alternatives is essential for informed substitution. While specific comparative data is scarce, this section outlines the key toxicological endpoints that must be evaluated for a comprehensive assessment. Natural alternatives to synthetic yellow dyes include curcumin (B1669340) (from turmeric), beta-carotene, and annatto.[6][7]
Table 1: Key Ecotoxicological Endpoints for Comparative Analysis
Evaluates impact on primary consumers (e.g., Daphnia magna).
Algal Growth Inhibition (IC50)
Data Needed
Data Needed
Determines effects on primary producers.
Phytotoxicity
Seed Germination Inhibition
Data Needed
Data Needed
Assesses impact on terrestrial plants from contaminated water/soil.
Root Elongation Inhibition
Data Needed
Data Needed
A sensitive indicator of sublethal phytotoxic effects.
Genotoxicity/Mutagenicity
Bacterial Reverse Mutation (Ames Test)
Data Needed
Data Needed
Screens for point mutations.
In vitro Chromosomal Aberration
Data Needed
Data Needed
Detects structural damage to chromosomes.
In vivo Micronucleus Test
Data Needed
Data Needed
Assesses chromosomal damage in a whole organism.
Persistence and Bioaccumulation
Biodegradability
Expected to be low.
Generally higher.
Determines the environmental persistence of the substance.
Bioaccumulation Potential
Data Needed
Generally low.
Assesses the potential for the substance to accumulate in organisms.
Detailed Experimental Protocols
To generate the necessary data for a comprehensive ecotoxicological evaluation, standardized testing protocols are crucial. The following sections detail the methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD), the International Organization for Standardization (ISO), and the American Society for Testing and Materials (ASTM).
Aquatic Ecotoxicity Testing
A battery of tests covering different trophic levels is recommended.
3.1.1. Acute Toxicity Test for Fish
Guideline: OECD Test Guideline 203, "Fish, Acute Toxicity Test".[3][8]
Principle: Fish are exposed to the test substance for a 96-hour period. The concentration that is lethal to 50% of the test fish (LC50) is determined.
Test Organisms: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
Procedure:
Prepare a series of test concentrations of Yellow 2G or its by-product in dilution water.
Include a control group (dilution water only).
Introduce a specified number of fish into each test chamber.
Maintain constant conditions of temperature, light, and dissolved oxygen for 96 hours.
Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.
Calculate the 96-h LC50 value with confidence limits using appropriate statistical methods (e.g., probit analysis).
3.1.2. Acute Immobilisation Test for Invertebrates
Guideline: OECD Test Guideline 202, "Daphnia sp. Acute Immobilisation Test".
Principle: Daphnia magna are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
Test Organism: Daphnia magna.
Procedure:
Prepare a range of test concentrations.
Place a set number of daphnids in each test vessel.
Incubate for 48 hours under controlled conditions.
Observe and record the number of immobilized daphnids at 24 and 48 hours.
Calculate the 48-h EC50 value.
3.1.3. Algal Growth Inhibition Test
Guideline: OECD Test Guideline 201, "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".
Principle: The toxicity of a substance to freshwater algae is measured by determining its effect on their growth.
Test Organism: Scenedesmus subspicatus or Pseudokirchneriella subcapitata.
Procedure:
Prepare test solutions with various concentrations of the substance.
Inoculate each solution with a low concentration of exponentially growing algae.
Incubate under constant light and temperature for 72 hours.
Measure algal biomass (e.g., by cell counts or fluorescence) at the start and end of the test.
Calculate the concentration that inhibits growth by 50% (IC50).
Phytotoxicity Testing
Guideline: Based on general protocols for seed germination and root elongation tests.[9][10][11]
Principle: To assess the impact of the test substance on the germination and early growth of terrestrial plants.
Test Organisms: Species like lettuce (Lactuca sativa), radish (Raphanus sativus), or cucumber (Cucumis sativus).
Procedure:
Prepare different concentrations of the test substance in distilled water or a suitable solvent.
Place a defined number of seeds on filter paper in petri dishes.
Moisten the filter paper with the respective test solutions.
Incubate the petri dishes in the dark at a constant temperature for a specified period (e.g., 72-120 hours).
Measure the germination percentage and the length of the radicle (root).
Calculate the inhibition of germination and root elongation relative to a negative control.
Genotoxicity and Mutagenicity Testing
A battery of in vitro and in vivo tests is necessary to assess the potential of Yellow 2G and its by-products to cause genetic damage.
3.3.1. Bacterial Reverse Mutation Test (Ames Test)
Guideline: OECD Test Guideline 471, "Bacterial Reverse Mutation Test".[12]
Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.[13]
Procedure:
Expose the bacterial strains to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix).
Plate the treated bacteria on a minimal agar (B569324) medium lacking the specific amino acid.
Incubate for 48-72 hours.
Count the number of revertant colonies.
A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
3.3.2. In Vitro Mammalian Chromosomal Aberration Test
Guideline: OECD Test Guideline 473, "In Vitro Mammalian Chromosomal Aberration Test".[1][14]
Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[15]
Procedure:
Treat cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) with the test substance, with and without metabolic activation.
After a suitable treatment period, add a metaphase-arresting substance (e.g., colcemid).
Harvest, stain, and prepare the cells for microscopic analysis of chromosomes in metaphase.
Score for chromosomal aberrations (e.g., breaks, gaps, exchanges).
3.3.3. In Vivo Mammalian Erythrocyte Micronucleus Test
Guideline: OECD Test Guideline 474, "Mammalian Erythrocyte Micronucleus Test".[16][17]
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.[18][19]
Procedure:
Administer the test substance to rodents (usually mice or rats) via an appropriate route.
Collect bone marrow or peripheral blood at appropriate time points.
Prepare and stain slides to visualize polychromatic erythrocytes (immature red blood cells).
Score the frequency of micronucleated polychromatic erythrocytes.
A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.
Visualizing Workflows and Potential Mechanisms
To aid in the conceptualization of the experimental process and potential toxicological pathways, the following diagrams are provided.
General workflow for ecotoxicity testing of a chemical substance.
Hypothetical cellular toxicity pathway for azo dyes and their by-products.
Conclusion
The evaluation of the ecotoxicity of Yellow 2G and its by-products is a critical area of research with significant implications for environmental health and safety. This guide provides a robust framework of standardized experimental protocols to enable the generation of much-needed quantitative data. By following these methodologies, researchers can conduct comprehensive and comparative assessments of Yellow 2G and its alternatives, contributing to a better understanding of their environmental impact and informing regulatory decisions. It is imperative that such studies are undertaken to fill the current data gaps and ensure the environmental safety of color additives.
A Comparative Guide to Bench-Scale Treatment of Yellow 2G Wastewater
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of various bench-scale methods for the treatment of wastewater containing the azo dye Yellow 2G. The performance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various bench-scale methods for the treatment of wastewater containing the azo dye Yellow 2G. The performance of different technologies is evaluated based on experimental data from scientific literature, with a focus on degradation efficiency, chemical oxygen demand (COD) reduction, and decolorization rates. Detailed experimental protocols and workflow diagrams are provided to facilitate the replication and validation of these methods in a laboratory setting.
Comparison of Treatment Technologies
The treatment of Yellow 2G wastewater has been approached using various methods, primarily categorized as Advanced Oxidation Processes (AOPs), biological treatments, and physicochemical methods. Each category offers distinct advantages and operates under different optimal conditions.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of organic pollutants.[1] These processes are generally effective for treating recalcitrant compounds like azo dyes.[2][3]
Table 1: Performance Comparison of Advanced Oxidation Processes for Yellow 2G Treatment
Biological treatment methods utilize microorganisms to break down organic pollutants.[9][10] These methods are often considered more environmentally friendly and cost-effective than chemical processes, though they can be slower and more sensitive to operating conditions.[11][12]
Table 2: Performance Comparison of Biological Treatment Methods for Azo Dye Wastewater
Treatment Method
Target Dye
Key Experimental Conditions
Decolorization Efficiency
Noteworthy Findings
Reference
Constructed Wetlands
Reactive Yellow 86
Planted with cattail and papyrus, Hydraulic Retention Time (HRT): 5 days
50-84% removal
Papyrus showed higher removal efficiency than cattail. Plant uptake is a key removal mechanism.
Physicochemical methods, such as coagulation and membrane filtration, are often used as pre-treatment or post-treatment steps to remove suspended solids and color.[12][16]
Table 3: Performance Comparison of Physicochemical Treatment Methods for Dye Wastewater
Reactor Setup: A batch reactor is used with a steel electrode serving as the catalyst source.
Wastewater Preparation: The initial wastewater should be characterized for its Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD). For the cited study, the wastewater had a COD of 163 mg O₂/L and a BOD₅ of 17 mg O₂/L.[4]
Experimental Conditions:
Set the current density to 12.5 mA/cm².
Adjust the initial pH of the wastewater to neutral (pH ~7).
Add sodium chloride (NaCl) as an electrolyte to a concentration of 1 g/L.
Treatment Process: Initiate the electrolysis process and run for 25 minutes.
Analysis: After the treatment, measure the final COD to determine the mineralization rate. Assess toxicity using a bioassay, such as a pea grain germination test.[4]
Protocol 2: Fenton Oxidation
Reactor Setup: A simple batch reactor is sufficient.
Wastewater Preparation: Prepare a simulated wastewater solution with an initial Yellow 2G concentration of 20 mg/L.[5][6]
Reagent Preparation:
Prepare a solution of ferrous sulfate (B86663) (FeSO₄) to achieve a final Fe²⁺ concentration of 0.1 mmol/L.
Prepare a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.6 mmol/L.
Experimental Conditions:
Adjust the pH of the dye solution to 3 using sulfuric acid or sodium hydroxide.
Treatment Process:
Add the prepared FeSO₄ solution to the reactor.
Add the H₂O₂ solution to initiate the Fenton reaction.
Allow the reaction to proceed for 300 seconds.
Analysis: Measure the absorbance of the solution using a spectrophotometer at the maximum wavelength of Yellow 2G to determine the color removal rate.[5][6]
Protocol 3: Photocatalytic Degradation (TiO₂/UVA)
Reactor Setup: A batch reactor system equipped with a UVA light source is required.
Wastewater Preparation: Prepare a solution with an initial Yellow 2G concentration of 20 mg/L.[7]
Experimental Conditions:
Add titanium dioxide (TiO₂) as the photocatalyst to a concentration of 0.914 g/L.
Adjust the pH of the solution to 3.45.
Treatment Process:
Stir the solution in the dark for a period to ensure adsorption-desorption equilibrium.
Expose the solution to UVA light for 180 minutes to initiate the photocatalytic degradation.
Analysis: Monitor the degradation of Yellow 2G by measuring the concentration at different time intervals using a suitable analytical method like HPLC or spectrophotometry.[7]
Visualizing Experimental Workflows
Diagrams illustrating the experimental workflows provide a clear, step-by-step overview of the processes.
Caption: Workflow for Heterogeneous Electro-Fenton Treatment of Yellow 2G Wastewater.
Caption: Workflow for Fenton Oxidation of Yellow 2G Wastewater.
Caption: Workflow for Photocatalytic Degradation of Yellow 2G.
A Researcher's Guide to Inter-Laboratory Quantification of Yellow 2G
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the quantification of Yellow 2G, a synthetic azo dye. In the absence of a formal,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Yellow 2G, a synthetic azo dye. In the absence of a formal, publicly available inter-laboratory comparison study specifically for Yellow 2G, this document synthesizes established analytical techniques and performance metrics from proficiency testing of similar synthetic dyes to present a framework for such a comparison. Detailed experimental protocols for the most common analytical methods are provided, alongside expected performance data to aid laboratories in selecting and validating their own methods.
Introduction to Yellow 2G
Yellow 2G, also known as C.I. Acid Yellow 17, is a synthetic azo dye that has been used as a food coloring (E number E107) and in the dyeing of textiles, leather, and paper.[1][2][3][4][5] It is a water-soluble yellow powder with the chemical formula C₁₆H₁₀Cl₂N₄Na₂O₇S₂.[1][2] Due to safety concerns, including potential allergic reactions, its use in food is restricted or banned in many countries, including the European Union and the United States.[1][2] Accurate and reliable quantification of Yellow 2G is crucial for regulatory compliance, quality control in various industries, and for toxicological research.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of synthetic dyes like Yellow 2G, often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). The choice of detector depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-DAD and LC-MS/MS Method Performance for Azo Dye Analysis
Parameter
HPLC-DAD
LC-MS/MS
Principle
Separation based on polarity, detection by UV-Vis absorbance.
Separation based on polarity, detection by mass-to-charge ratio.
Selectivity
Moderate; relies on chromatographic separation and UV-Vis spectrum.
High; provides structural information and can distinguish between compounds with similar spectra.
Sensitivity
Good; typically in the low ppm to high ppb range.
Excellent; suitable for trace-level analysis in the low ppb to ppt (B1677978) range.
Limit of Detection (LOD)
~0.1 - 0.5 mg/kg
~0.01 - 0.05 mg/kg
Limit of Quantification (LOQ)
~0.3 - 1.5 mg/kg
~0.03 - 0.15 mg/kg
Accuracy (Recovery)
90-110%
95-105%
Precision (RSD)
< 10%
< 5%
Cost
Lower initial investment and running costs.
Higher initial investment and maintenance costs.
Application
Routine quality control, quantification in less complex matrices.
Confirmatory analysis, trace-level quantification, analysis in complex matrices.
Note: The values presented are typical and may vary depending on the specific instrumentation, method optimization, and sample matrix.
Experimental Protocols
Detailed methodologies for the quantification of Yellow 2G using HPLC-DAD and LC-MS/MS are outlined below. These protocols are based on established methods for the analysis of synthetic dyes in various matrices.
Sample Preparation (General)
A generic sample preparation workflow is crucial for obtaining accurate and reproducible results.
Figure 1: General workflow for the sample preparation of Yellow 2G for chromatographic analysis.
HPLC-DAD Quantification Protocol
Instrumentation: High-Performance Liquid Chromatography system with a Diode-Array Detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is typically used.
Detection: Diode-Array Detector monitoring at the maximum absorption wavelength of Yellow 2G (approximately 442 nm) and scanning from 200-700 nm for peak purity analysis.
Quantification: External calibration curve using certified reference standards of Yellow 2G.
LC-MS/MS Quantification Protocol
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Column and Mobile Phase: Same as HPLC-DAD.
Ionization Source: Electrospray Ionization (ESI) in negative mode.
MS/MS Parameters:
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Temperature: 350 °C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 600 L/hr
MRM Transitions: Specific precursor-to-product ion transitions for Yellow 2G would need to be determined by direct infusion of a standard. For a molecule with a precursor ion [M-2Na+H]⁻ of m/z 507.0, hypothetical transitions could be:
Quantifier: 507.0 > 427.0
Qualifier: 507.0 > 156.0
Quantification: Internal or external calibration with appropriate standards. The use of an isotopically labeled internal standard is recommended for highest accuracy.
Hypothetical Signaling Pathway
While the direct signaling pathways of Yellow 2G are not extensively characterized, azo dyes can be metabolized to aromatic amines, which are of toxicological concern. The following diagram illustrates a hypothetical pathway where a metabolite of an azo dye could induce an inflammatory response.
Figure 2: Hypothetical signaling pathway for an inflammatory response induced by a metabolite of Yellow 2G.
Conclusion
The quantification of Yellow 2G can be reliably achieved using HPLC-based methods. While HPLC-DAD offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and confirmatory purposes. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of detection, and available resources. Participation in proficiency testing schemes for synthetic dyes is highly recommended to ensure the accuracy and comparability of laboratory results.
Proper Disposal of Yellow 2G: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the synthetic azo dye, Yellow 2G, tailored for researchers, scientists, and drug development professionals. This document outlines immediate safety protocols, logi...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidance for the safe handling and disposal of the synthetic azo dye, Yellow 2G, tailored for researchers, scientists, and drug development professionals. This document outlines immediate safety protocols, logistical considerations, and a step-by-step operational plan to ensure the proper disposal of Yellow 2G, minimizing environmental impact and ensuring laboratory safety.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. Yellow 2G, a synthetic azo dye, can cause allergic reactions and is handled with caution in laboratory settings.[1][2]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling Yellow 2G.
In the event of accidental exposure to Yellow 2G, immediate and appropriate first aid is crucial.
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact
Flush the affected skin with plenty of soap and water. If irritation develops or persists, seek medical aid.[3]
Ingestion
If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[3][5]
Inhalation
Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Disposal Plan: A Step-by-Step Guide
The disposal of Yellow 2G, like other azo dyes, requires careful consideration due to its resistance to biodegradation.[7] The following procedural steps provide a general framework for its proper disposal. Always consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.
Step 1: Waste Collection and Segregation
Collect all Yellow 2G waste, including the pure compound, contaminated materials (e.g., filter paper, gloves), and solutions, in a designated and compatible hazardous waste container.[5][8]
The container must be in good condition, with no leaks or cracks, and must have a tightly fitting lid.[8][9]
Clearly label the container with the words "Hazardous Waste" and the full chemical name, "Yellow 2G".[8] Do not use abbreviations or chemical formulas.[8]
Segregate the Yellow 2G waste from other incompatible waste streams to prevent hazardous reactions.[9]
Step 2: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[10]
The storage area should be secure and away from sources of ignition and incompatible materials.[5]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal service to arrange for pickup and disposal.[10][11][12]
Provide them with accurate information about the waste material.
Do not attempt to dispose of Yellow 2G down the sanitary sewer or in the regular trash.[5] While some chemicals can be neutralized and sewered, this is not recommended for azo dyes without specific institutional approval and protocols.[11][13]
Step 4: Decontamination of Labware
Labware that has come into contact with Yellow 2G should be decontaminated.[11]
If grossly contaminated, the labware itself may need to be disposed of as hazardous waste.[8][11]
For reusable glassware, triple-rinse with a suitable solvent capable of removing the dye. The rinsate must be collected and treated as hazardous waste.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Yellow 2G waste.
Essential Safety and Logistical Information for Handling Yellow 2G
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Yellow 2G. This guide provides essential, immediate safety and...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Yellow 2G. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient laboratory environment.
Yellow 2G, also known as C.I. Acid Yellow 17, is a synthetic azo dye.[1][2] Handling this compound, particularly in its powder form, requires strict adherence to safety protocols to minimize exposure and prevent potential health risks, which may include allergic reactions, especially for individuals with aspirin (B1665792) intolerance or asthma.[1][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure to Yellow 2G. The primary hazards are the inhalation of airborne particles and direct contact with skin and eyes.[4] The following table summarizes the recommended PPE for handling this substance.
PPE Category
Recommendation
Rationale
Eye and Face Protection
Chemical safety goggles or a full-face shield.[4][5][6]
Protects against dust particles and potential splashes of solutions containing the dye.
Prevents direct skin contact with the dye. It is advisable to consult manufacturer-specific glove resistance charts for chemicals with similar properties.
Body Protection
A lab coat, apron, or chemical-resistant suit.[4][5][7]
Minimizes contact with clothing and exposed skin.
Respiratory Protection
A NIOSH-approved particulate respirator (e.g., N95 or P100) is essential when handling the powder form.[4][9][10]
Prevents the inhalation of fine dust particles which can cause respiratory irritation.[5]
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical for the safe handling of Yellow 2G. The following diagram outlines the procedural steps from preparation to post-handling.
Caption: Workflow for Safe Handling of Yellow 2G.
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific handling scenario. The following diagram illustrates the decision-making process for PPE selection.
Caption: Decision Tree for PPE Selection.
Disposal Plan
Proper disposal of Yellow 2G and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
Waste Segregation and Collection :
Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled, and sealed hazardous waste container.[5][11][12]
Aqueous waste solutions should be collected in a separate, compatible, and labeled container. Do not dispose of Yellow 2G solutions down the drain.[13][14]
Labeling :
Label all waste containers clearly as "Hazardous Waste: Yellow 2G" and include any other hazard information as required by your institution's Environmental Health & Safety (EHS) department.[5][14]
Storage :
Store sealed waste containers in a designated and secure hazardous waste accumulation area.[12] This area should be well-ventilated and away from incompatible materials.
Arranging for Disposal :
Contact your institution's EHS department or a licensed chemical waste disposal service to arrange for the pickup and proper disposal of the waste.[12] The primary recommended method for the disposal of many dyes is high-temperature incineration.[12]
Spill Cleanup :
In the event of a spill, cordon off the area.
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material like sand or vermiculite.[15][16]
Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[5]
Decontaminate the spill area with soap and water.[5]
By adhering to these safety and logistical guidelines, researchers can handle Yellow 2G responsibly, minimizing risks and ensuring a safe laboratory environment.